2-(3-Fluorophenyl)pyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQKKQDFJTSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)pyrazine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Fluorophenyl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazine derivatives are integral scaffolds in numerous clinically approved drugs, and understanding their physicochemical characteristics is paramount for the rational design and development of new therapeutic agents.[1] This document details the synthesis, and both experimental and predicted physicochemical properties, including melting point, solubility, lipophilicity (logP), and ionization constant (pKa). Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties and discusses the expected spectral characteristics (NMR, IR, Mass Spectrometry) of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Introduction: The Significance of Pyrazines and Physicochemical Properties in Drug Discovery
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1] Its electron-deficient nature and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules that can effectively interact with biological targets. The substitution of a fluorophenyl group onto the pyrazine core, as in this compound, can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity, making it an attractive candidate for further investigation in drug development programs.
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding and early assessment of these properties are therefore critical to mitigating late-stage attrition in drug development and to engineering molecules with optimal pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth analysis of the key physicochemical properties of this compound, offering both predicted values based on analogous structures and detailed methodologies for their experimental determination.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer a robust and versatile approach to forming the C-C bond between the pyrazine heterocycle and the fluorophenyl ring.
A common and practical approach is the Suzuki-Miyaura coupling of 2-chloropyrazine with 3-fluorophenylboronic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Chloropyrazine
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical Properties
Due to the limited availability of experimental data for this compound in the public domain, the following table includes predicted values and data from structurally related compounds to provide a reasonable estimation of its physicochemical profile.
| Property | Predicted/Analog Value | Analog Compound | Source |
| Molecular Formula | C₁₀H₇FN₂ | - | - |
| Molecular Weight | 174.18 g/mol | - | - |
| Melting Point | 60-80 °C (estimated) | 2-Phenylpyrazine: 88-90 °C | N/A |
| Boiling Point | > 200 °C (estimated) | 3-Fluoroaniline: 186 °C | [2][3] |
| Aqueous Solubility | Low (estimated) | Fluorinated aromatics are generally poorly soluble | N/A |
| logP | 2.0 - 2.5 (estimated) | 2-Phenylpyrazine: ~2.2 | N/A |
| pKa (basic) | 0.5 - 1.0 (estimated) | Pyrazine: 0.65 | [1][4] |
Melting Point
The melting point is a critical parameter that provides information about the purity and solid-state properties of a compound. For this compound, a crystalline solid is expected at room temperature.
DSC is a highly accurate method for determining the melting point and purity of a substance.
Caption: Workflow for melting point determination by DSC.
Procedure:
-
Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with an aluminum lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat under a nitrogen purge at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset temperature of the melting endotherm. The peak temperature is also often reported.
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's oral bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5][6]
Procedure:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes. A reversed-phase HPLC method is a common and reliable way to estimate logP values.[9][10]
Procedure:
-
Prepare a calibration curve by injecting a series of standard compounds with known logP values onto a C18 reversed-phase HPLC column.
-
Measure the retention time (t_R) for each standard and the dead time (t_0) of the system.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values of the standards to generate a linear calibration curve.
-
Inject the this compound sample under the same chromatographic conditions and determine its retention time.
-
Calculate the log(k) for the sample and use the calibration curve to interpolate its logP value.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. For this compound, the pyrazine nitrogen atoms are weakly basic. Potentiometric titration is a precise method for pKa determination.[11][12][13][14][15]
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Record the pH values as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Predicted Spectral Characteristics
The following sections describe the expected spectral features of this compound based on the analysis of its structural components.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on both the pyrazine and the 3-fluorophenyl rings.
-
Pyrazine Protons: The three protons on the pyrazine ring will appear as a complex multiplet system in the downfield region (typically δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atoms.
-
Fluorophenyl Protons: The four protons on the 3-fluorophenyl ring will appear in the aromatic region (typically δ 7.0-7.8 ppm). The fluorine atom will cause characteristic splitting patterns (coupling constants, J) for the adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule.
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring will resonate at lower field (typically δ 140-155 ppm).
-
Fluorophenyl Carbons: The carbon atoms of the 3-fluorophenyl ring will appear in the aromatic region (typically δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy
The fluorine-19 NMR spectrum will be the most straightforward, showing a single signal for the fluorine atom on the phenyl ring. The chemical shift will be indicative of the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[16][17][18]
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
-
C-F stretching: ~1100-1300 cm⁻¹
-
Out-of-plane C-H bending: ~700-900 cm⁻¹
Mass Spectrometry
The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.18). Fragmentation patterns will involve the loss of small neutral molecules such as HCN from the pyrazine ring.
Conclusion
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
FooDB. Showing Compound Pyrazine (FDB012468). (2010-04-08). Available from: [Link]
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Human Metabolome Database. Showing metabocard for Pyrazine (HMDB0034176). (2012-09-11). Available from: [Link]
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Available from: [Link]
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Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]
-
National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]
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PubMed. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023-09-25). Available from: [Link]
-
ScienceDirect. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). Available from: [Link]
-
PubChem. 3-Fluoroaniline | C6H6FN | CID 9742. Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. (2025-06-05). Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Canadian Journal of Chemistry. H nuclear magnetic resonance and molecular orbital studies - of the conformations of 3-fluoroanisole. Available from: [Link]
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SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
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ResearchGate. LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF. Available from: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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YouTube. Synthesis and reactions of Pyrazine. (2020-04-19). Available from: [Link]
-
ACS Publications. Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations: Competition among π–π, CH···π, and CH···N Interactions | The Journal of Physical Chemistry A. (2023-05-05). Available from: [Link]
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SpectraBase. Pyrazine - Optional[ATR-IR] - Spectrum. Available from: [Link]
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PubChem. 2-Phenylpyridine | C11H9N | CID 13887. Available from: [Link]
-
The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
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ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2025-08-08). Available from: [Link]
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Spectroscopic Characterization of 2-(3-Fluorophenyl)pyrazine: An In-depth Technical Guide
Molecular Structure and Spectroscopic Overview
2-(3-Fluorophenyl)pyrazine possesses a pyrazine ring substituted at the 2-position with a 3-fluorophenyl group. The presence of nitrogen atoms in the pyrazine ring and the fluorine atom on the phenyl ring introduces distinct electronic features that are expected to manifest clearly in its spectroscopic data. Understanding these spectral characteristics is paramount for confirming the identity and purity of the compound after synthesis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the protons on both the pyrazine and the 3-fluorophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms and the aromatic ring currents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (Pyrazine) | 8.6 - 8.8 | d | ~1.5 |
| H-5 (Pyrazine) | 8.4 - 8.6 | d | ~2.5 |
| H-6 (Pyrazine) | 9.0 - 9.2 | dd | ~2.5, 1.5 |
| H-2' (Phenyl) | 7.8 - 8.0 | ddd | ~8.0, 2.0, 1.0 (³JHH, ⁴JHH, ⁵JHH) |
| H-4' (Phenyl) | 7.2 - 7.4 | td | ~8.0, 5.5 (³JHH, ³JHF) |
| H-5' (Phenyl) | 7.4 - 7.6 | ddd | ~8.0, 2.0, 1.0 (³JHH, ⁴JHH, ⁵JHH) |
| H-6' (Phenyl) | 7.7 - 7.9 | dt | ~8.0, 2.0 (³JHH, ⁴JHF) |
Causality Behind Predictions:
-
Pyrazine Protons: The protons on the pyrazine ring are expected to be deshielded and appear at high chemical shifts (downfield) due to the electron-withdrawing effect of the two nitrogen atoms. The observed multiplicities (doublet, doublet of doublets) arise from the coupling between adjacent protons on the pyrazine ring.
-
Fluorophenyl Protons: The chemical shifts and multiplicities of the phenyl protons are influenced by both the pyrazine substituent and the fluorine atom. The fluorine atom will induce coupling to the adjacent protons (³JHF) and to a lesser extent, to protons further away (⁴JHF and ⁵JHF). The characteristic splitting patterns will be key to assigning these protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-2 (Pyrazine) | 151 - 154 | - |
| C-3 (Pyrazine) | 143 - 145 | - |
| C-5 (Pyrazine) | 142 - 144 | - |
| C-6 (Pyrazine) | 144 - 146 | - |
| C-1' (Phenyl) | 137 - 139 | d, ~3-5 |
| C-2' (Phenyl) | 114 - 116 | d, ~21-23 |
| C-3' (Phenyl) | 161 - 164 | d, ~245-250 |
| C-4' (Phenyl) | 130 - 132 | d, ~8-10 |
| C-5' (Phenyl) | 123 - 125 | d, ~2-3 |
| C-6' (Phenyl) | 116 - 118 | d, ~21-23 |
Causality Behind Predictions:
-
Pyrazine Carbons: The carbons of the pyrazine ring are expected in the aromatic region, with those adjacent to nitrogen atoms appearing at lower field.
-
Fluorophenyl Carbons: The carbon directly attached to the fluorine atom (C-3') will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield. The other carbons in the phenyl ring will show smaller C-F couplings over two, three, and four bonds, which are diagnostic for the position of the fluorine substituent.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structure elucidation.
Caption: Predicted fragmentation pathway for this compound.
Causality Behind Predictions:
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da).
-
Loss of N₂H: Another possible fragmentation is the loss of a diazinyl radical.
-
Cleavage at the C-C Bond: The bond connecting the pyrazine and phenyl rings can cleave, leading to the formation of the fluorophenyl cation (m/z = 95) and the pyrazinyl radical, or the pyrazinyl cation (m/z = 79) and the fluorophenyl radical. The relative intensities of these fragments will depend on their respective stabilities.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound, often coupled with a Gas Chromatography (GC) inlet.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Setup: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the sample from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This guide provides a detailed predictive analysis of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for researchers to identify and characterize this compound. The unique spectral signatures arising from the pyrazine ring and the 3-fluorophenyl moiety, particularly the C-F coupling in NMR and the C-F stretching in IR, are powerful diagnostic tools. While these are predicted data, they are based on well-established principles of spectroscopy and data from closely related structures, providing a high degree of confidence in their utility for guiding experimental work.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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NIST Chemistry WebBook. Pyrazine. National Institute of Standards and Technology. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
The Biological Frontier of Fluorophenyl Pyrazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazine ring system stands as a "privileged scaffold"—a core molecular structure that demonstrates a remarkable propensity for binding to a diverse range of biological targets.[1] When functionalized with a fluorophenyl group, this heterocyclic motif gains enhanced physicochemical properties, such as improved metabolic stability and target-binding affinity, making it a cornerstone for the development of novel therapeutics.[2][3] This technical guide provides an in-depth exploration of the biological activities of fluorophenyl pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and evaluation. The narrative is structured to provide not just protocols, but the scientific rationale that underpins them, fostering a deeper understanding of this potent class of molecules.
I. Anticancer Activity: Targeting the Engines of Malignancy
Fluorophenyl pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of human cancers.[1][2][3] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that are critical regulators of cellular signaling pathways controlling cell growth, proliferation, and survival.[4][5] Dysregulation of these pathways is a hallmark of cancer, making them prime targets for therapeutic intervention.
A. Mechanism of Action: Inhibition of Kinase Signaling Pathways
A substantial body of research has focused on the development of fluorophenyl pyrazine derivatives as inhibitors of key kinases implicated in cancer progression, such as those in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9][10] This pathway is a central regulator of cell metabolism, growth, and proliferation and is often hyperactivated in cancer.
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Workflow for determining cell viability using the MTT assay.
II. Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Fluorophenyl pyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [11]
A. Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| FP-8 | Staphylococcus aureus | 50.04 | [12] |
| FP-9 | Escherichia coli | Not Specified | [11] |
| FP-10 | Trichophyton mentagrophytes | 31.25 | [13] |
| FP-11 | Mycobacterium tuberculosis | 54-72% inhibition | [13] |
B. Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. [14][15][16][17][18] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation. [15] Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the fluorophenyl pyrazine derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
-
Inoculum Preparation:
-
Culture the microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to the final required concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
III. Kinase Inhibition: A Molecular Approach to Targeted Therapy
As previously mentioned, a primary mechanism of action for many fluorophenyl pyrazine derivatives is the inhibition of protein kinases. [4][5]Direct measurement of kinase activity is crucial for understanding their potency and selectivity.
A. Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [5][19][20][21][22] Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the purified kinase, its specific substrate, and serial dilutions of the fluorophenyl pyrazine derivative.
-
Initiate the reaction by adding ATP.
-
Include a no-inhibitor control and a no-kinase control.
-
-
Reaction Termination and ATP Depletion:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Recent studies have highlighted the potential of pyrazine derivatives in the context of neurodegenerative diseases. [23][24][25][26]Their mechanisms of action in this area are still being elucidated but may involve antioxidant properties and modulation of signaling pathways that protect neurons from damage.
A. Mechanism of Action: Upregulation of Antioxidant Pathways
One proposed neuroprotective mechanism of pyrazine derivatives is the upregulation of the thioredoxin system, which plays a crucial role in cellular redox balance and protection against oxidative stress. [25]
V. Synthesis of Fluorophenyl Pyrazine Derivatives: Building the Molecules of Interest
The synthesis of fluorophenyl pyrazine derivatives often involves a multi-step process. A common approach is the condensation of a substituted pyrazine-2-carboxylic acid with an appropriate amine. [11][13][27][28]
A. General Synthetic Scheme
A representative synthetic route involves the conversion of a pyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by amidation with a fluorophenyl amine.
Synthetic Pathway Diagram
Caption: General synthetic scheme for fluorophenyl pyrazine carboxamides.
VI. Clinical Perspective and Future Directions
Several pyrazine-based kinase inhibitors have progressed into clinical trials, demonstrating their therapeutic potential. [2][4][29]For instance, some pyrazine derivatives have been investigated for the treatment of various cancers and inflammatory diseases. [4]The continued exploration of structure-activity relationships and the development of more selective and potent fluorophenyl pyrazine derivatives hold great promise for the future of targeted therapies.
VII. Conclusion
Fluorophenyl pyrazine derivatives represent a versatile and potent class of biologically active compounds with significant therapeutic potential. Their ability to modulate key signaling pathways, particularly as kinase inhibitors, has positioned them at the forefront of drug discovery efforts in oncology, infectious diseases, and neurodegenerative disorders. This technical guide has provided a comprehensive overview of their biological activities, supported by detailed experimental protocols and mechanistic insights. It is our hope that this resource will empower researchers to further explore and exploit the therapeutic promise of this remarkable chemical scaffold.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. [Link]
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Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
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Pyrazine Moiety: Recent Developments in Cancer Treatment - ResearchGate. [Link]
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Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism - PubMed. [Link]
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Pyrazine Moiety: Recent Developments in Cancer Treatment | Bentham Science Publishers. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link]
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Broth microdilution reference methodology | PDF - Slideshare. [Link]
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Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology - Scribd. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
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IC 50 for Pyrazine derivatives. | Download Scientific Diagram - ResearchGate. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed Central. [Link]
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Pyrazine Derivatives: A Patent Review (June 2012 - Present) - PubMed. [Link]
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(PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - ResearchGate. [Link]
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Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC - NIH. [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. [Link]
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(PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity - ResearchGate. [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - NIH. [Link]
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(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. [Link]
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Chemical Transformation of Pyrazine Derivatives. [Link]
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The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed. [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]
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Potential Therapeutic Targets of 2-(3-Fluorophenyl)pyrazine: A Hypothesis-Driven Guide to Target Identification and Validation
An In-Depth Technical Guide
Abstract: 2-(3-Fluorophenyl)pyrazine is a novel small molecule with a chemical scaffold suggestive of biological activity. However, as of the date of this publication, it remains a largely uncharacterized compound within the public scientific literature. This technical guide addresses this knowledge gap by providing a hypothesis-driven framework for its systematic investigation. Instead of detailing known targets, this document serves as a comprehensive roadmap for researchers, outlining the scientific rationale and detailed experimental protocols for identifying and validating potential therapeutic targets of this compound. We will leverage insights from the broader phenylpyrazine class of molecules to inform our hypotheses and propose a multi-pronged approach encompassing in silico prediction, targeted screening, and rigorous biophysical and cell-based validation assays. This guide is intended for drug discovery professionals, medicinal chemists, and academic researchers seeking to explore the therapeutic potential of new chemical entities.
Part 1: Foundational Analysis and Hypothesis Generation
The Phenylpyrazine Scaffold: A Privileged Structure in Drug Discovery
The 2-phenylpyrazine moiety is a recognized "privileged structure" in medicinal chemistry. Its constituent pyrazine ring, an aromatic diazine, is a common feature in numerous bioactive molecules and approved therapeutics. The pyrazine ring is often utilized for its ability to serve as a bioisostere for other aromatic systems, its capacity to act as a hydrogen bond acceptor, and its role in modulating the physicochemical properties of a molecule, such as solubility and metabolic stability.
Compounds incorporating the phenylpyrazine scaffold have been successfully developed to target a wide array of protein classes. A notable example is the kinase inhibitor class, where molecules like Gleevec® (Imatinib), while not a direct phenylpyrazine, feature a related pyrimidine structure that highlights the utility of diazine rings in targeting ATP-binding pockets. More directly, derivatives of the phenylpyrazine scaffold have been investigated as inhibitors of phosphodiesterases (PDEs), modulators of G-protein coupled receptors (GPCRs), and agents targeting various enzymes. This precedent provides a logical starting point for our investigation into this compound.
Hypothesis: Primary Target Classes for this compound
Based on the established activities of related compounds, we hypothesize that this compound is most likely to interact with one of the following protein families:
-
Protein Kinases: The planar, heteroaromatic nature of the phenylpyrazine core makes it an ideal candidate for insertion into the ATP-binding cleft of protein kinases. The fluorine substitution on the phenyl ring can further enhance binding affinity through favorable interactions.
-
Phosphodiesterases (PDEs): Many PDE inhibitors incorporate planar, nitrogen-containing heterocyclic systems to interact with the glutamine and phenylalanine residues that are highly conserved in the active site of many PDE isoforms.
-
G-Protein Coupled Receptors (GPCRs): The aromatic and hydrophobic characteristics of the molecule suggest potential allosteric or orthosteric modulation of GPCRs, particularly those with deep binding pockets that recognize small molecule ligands.
The following sections will detail a comprehensive, multi-stage workflow to systematically investigate these hypotheses.
Part 2: A Step-by-Step Guide to Target Identification and Validation
This section outlines a practical, multi-stage experimental workflow designed to efficiently identify and validate the molecular target(s) of this compound.
Diagram: Overall Target Identification Workflow
Caption: A multi-phase workflow for identifying and validating the therapeutic target of a novel compound.
Phase 1: Initial Target Discovery and Screening
2.1.1. In Silico Target Prediction
Before initiating costly wet-lab experiments, computational methods can provide valuable, data-driven hypotheses.
-
Rationale: Algorithms like SwissTargetPrediction leverage the principle of chemical similarity, predicting protein targets by comparing the query molecule (this compound) to a vast database of known bioactive ligands. This approach is rapid, cost-effective, and can help prioritize which screening panels to utilize.
-
Protocol: Using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.
-
Generate the SMILES (Simplified Molecular Input Line Entry System) string for this compound: Fc1cccc(c1)c2cnccn2.
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Execute the prediction.
-
Analyze the results, paying close attention to the target classes with the highest probability scores. A high representation of kinases, PDEs, or GPCRs would lend strong support to our primary hypotheses.
-
2.1.2. Focused Library Screening
Based on the in silico predictions and scaffold analysis, the next step is to perform biochemical screening against focused libraries of purified proteins.
-
Rationale: Commercially available screening panels (e.g., from Eurofins Discovery or Reaction Biology) offer a direct and highly sensitive method to determine if the compound interacts with major druggable protein families. This is a crucial step to empirically identify primary hits.
-
Protocol: Kinase Panel Screening (Example using DiscoverX KINOMEscan™)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a standard concentration of 1 µM or 10 µM.
-
Panel Selection: Select a comprehensive kinase panel, such as the scanMAX panel, which covers over 450 human kinases.
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. The amount of test compound bound to a specific kinase is measured by quantifying the amount of an immobilized active-site directed ligand that is displaced.
-
Data Analysis: Results are typically reported as "% Control" or "% Inhibition". A common hit threshold is >90% inhibition or a Percent of Control <10.
-
Interpretation: Identify all kinases that meet the hit criteria. These proteins become the primary candidates for follow-up validation.
-
Phase 2: Hit Validation - Confirming a Direct Interaction
A "hit" from a large-scale screen must be rigorously validated to confirm it represents a true, direct, and specific interaction.
2.2.1. Biophysical Binding Assays: Surface Plasmon Resonance (SPR)
-
Rationale: SPR is a label-free technology that provides real-time quantitative data on the binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ) of a small molecule to a protein target. This is the gold standard for confirming a direct physical interaction.
-
Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant kinase (the "hit" from the screen) onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (~2000 RU) to minimize mass transport effects.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should span at least two orders of magnitude around the expected Kₔ (e.g., from 10 nM to 1 µM).
-
Binding Measurement: Inject the compound dilutions over the protein-immobilized surface and a reference flow cell. Record the sensorgrams, which show the change in response units (RU) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate kₐ, kₔ, and Kₔ.
-
Validation Criteria: A confirmed hit should exhibit a dose-dependent binding response and fit well to a kinetic model, yielding a Kₔ value typically in the sub-micromolar to nanomolar range for a potent interaction.
-
Table 1: Example Data from Biophysical Validation
| Assay Type | Parameter Measured | Result for Target X | Interpretation |
| DSF (Melt Shift) | ΔTₘ (°C) | +5.2 °C | Compound stabilizes the protein, indicating direct binding. |
| SPR | Kₔ (nM) | 150 nM | High-affinity direct interaction confirmed. |
| ITC | Stoichiometry (n) | 0.95 | Confirms a 1:1 binding model. |
2.2.2. Biochemical Functional Assays
-
Rationale: After confirming direct binding, it is essential to determine if this binding event translates into functional modulation of the target protein (e.g., inhibition or activation of enzymatic activity).
-
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay that measures the inhibition of a kinase by quantifying the amount of phosphorylated substrate produced.
-
Reagents: Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate (e.g., ULight™-peptide), ATP, and a dilution series of this compound.
-
Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Add a solution containing a Europium-labeled anti-phospho-substrate antibody (Eu-antibody). If the substrate is phosphorylated, the Eu-antibody binds, bringing the ULight and Europium fluorophores into proximity and generating a FRET signal.
-
Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Diagram: TR-FRET Kinase Inhibition Assay Principle
Caption: Principle of a TR-FRET assay to measure kinase inhibition.
Phase 3: Cellular Target Engagement and Mechanism of Action
The final and most critical phase is to confirm that the compound engages its target in the complex environment of a living cell and modulates downstream signaling pathways as expected.
-
Rationale: In vitro activity does not always translate to cellular efficacy due to factors like cell permeability and off-target effects. Cellular target engagement assays provide direct evidence that the compound reaches and binds to its intended target inside the cell.
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with a vehicle control or various concentrations of this compound.
-
Thermal Challenge: Heat aliquots of the treated cell lysates to a range of different temperatures. The binding of the compound is expected to stabilize its target protein, making it more resistant to thermal denaturation.
-
Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Detection: Quantify the amount of the soluble target protein remaining at each temperature using Western Blot or other specific protein detection methods.
-
Data Analysis: Plot the amount of soluble protein versus temperature to generate "melting curves." A shift in the melting curve to higher temperatures in the presence of the compound confirms cellular target engagement.
-
Part 3: Summary and Future Directions
This guide presents a structured, hypothesis-driven approach for the comprehensive investigation of this compound, a novel chemical entity. By leveraging the known pharmacology of the broader phenylpyrazine scaffold, we have prioritized kinases, phosphodiesterases, and GPCRs as high-probability target classes. The detailed, multi-phase workflow—spanning from in silico prediction and focused screening to rigorous biophysical and cellular validation—provides a robust framework for any research team to systematically elucidate the compound's mechanism of action and therapeutic potential.
Successful identification and validation of a primary target through this workflow would open the door to lead optimization, in vivo efficacy studies, and ultimately, the potential development of a new therapeutic agent.
References
This is a representative list of references for the techniques and concepts described. A full literature search would be required for a specific research project.
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
KINOMEscan Technology: Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Surface Plasmon Resonance (SPR) for Drug Discovery: Schasmal, A., & Heyer, A. (2011). An introduction to surface plasmon resonance. Methods in Molecular Biology, 627, 3-23. [Link]
-
LanthaScreen Kinase Assays: Robers, M. B., et al. (2008). A luminescent assay for real-time measurements of kinase activity. Assay and Drug Development Technologies, 6(1), 41-50. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Fluorophenyl)pyrazine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-(3-Fluorophenyl)pyrazine, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, synthesizes theoretical principles with established experimental protocols. It offers a robust framework for predicting and experimentally determining the compound's behavior in various solvents and under stress conditions. This guide is intended to equip researchers with the necessary tools to design and execute rigorous studies, ensuring data integrity and accelerating drug development timelines.
Introduction and Molecular Context
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] The pyrazine ring is a key scaffold in numerous biologically active molecules, while the fluorophenyl moiety is often introduced to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[2][3] An understanding of the solubility and stability of this compound is paramount for its successful development as a potential drug candidate, impacting everything from formulation to bioavailability and shelf-life.[4][5]
Physicochemical Properties: A Predictive Overview
The solubility and stability of this compound are governed by the interplay of its constituent parts: the pyrazine ring and the 3-fluorophenyl group.
-
Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are capable of acting as hydrogen bond acceptors, which suggests potential solubility in protic solvents.[6][7] The aromatic nature of the ring also allows for π-π stacking interactions.[8]
-
3-Fluorophenyl Group: The fluorine atom, being highly electronegative, can influence the electronic distribution of the phenyl ring and participate in hydrogen bonding.[7] The introduction of fluorine generally increases the lipophilicity of an aromatic ring, which may decrease aqueous solubility.[9]
Based on these features, it is anticipated that this compound will exhibit moderate solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.
Solubility Profile: Theoretical Framework and Experimental Design
A comprehensive understanding of a compound's solubility is crucial for its progression through the drug discovery pipeline.[4][5] This section outlines both a theoretical approach to predicting solubility and detailed protocols for its empirical determination.
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
Hansen Solubility Parameters (HSP) provide a semi-empirical method for predicting the miscibility and solubility of a solute in a given solvent.[9][10][11] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.
While the specific HSP values for this compound are not published, we can estimate them based on related structures like pyrazine and fluorobenzene.
Table 1: Estimated Hansen Solubility Parameters for this compound and Selected Solvents
| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | ~18.5 | ~9.0 | ~7.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: The HSP values for this compound are estimations and should be experimentally verified.
Based on these estimated values, solvents with HSPs closer to that of this compound, such as acetone, ethyl acetate, and dichloromethane, are predicted to be good solvents.
Experimental Determination of Solubility
Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the compound's behavior.[5]
2.2.1. Kinetic Solubility Assay Protocol
This high-throughput method is useful for early-stage drug discovery.[5]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation and Analysis: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Analyze the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that remains clear is reported as the kinetic solubility.
2.2.2. Thermodynamic (Equilibrium) Solubility Assay Protocol
This method determines the true equilibrium solubility and is considered the gold standard.[4]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Caption: Forced Degradation Workflow.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Oxidative Degradation: The pyrazine ring is susceptible to N-oxidation. [12][13]* Hydrolytic Degradation: While the C-F bond on the aromatic ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to its cleavage. [14]The pyrazine ring itself is generally stable to hydrolysis. [15]* Photolytic Degradation: Aromatic systems can undergo photo-oxidation or rearrangement upon exposure to UV light. [16] Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Low | Minimal degradation expected |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Low | Minimal degradation expected |
| Oxidation | 3% H₂O₂, RT | Moderate to High | N-oxides of the pyrazine ring |
| Photolysis | ICH Q1B light exposure | Moderate | Photo-oxidation products, isomers |
| Thermal | 80 °C (solid) | Low | Minimal degradation expected |
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A robust, stability-indicating analytical method is crucial for both solubility and stability studies.
HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis spectral analysis).
-
Column Temperature: 30 °C.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical predictions with detailed experimental protocols, researchers can efficiently and accurately characterize this promising molecule. The successful execution of these studies will generate critical data to support its advancement in the drug development process. Future work should focus on the isolation and structural elucidation of any significant degradation products to fully understand the compound's stability profile.
References
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pyrazines: occurrence, formation and biodegradation. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]
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ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
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American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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Grokipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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eLife. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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A Technical Guide to 2-(3-Fluorophenyl)pyrazine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-(3-Fluorophenyl)pyrazine, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its fundamental chemical identity, robust synthetic methodologies, comprehensive characterization techniques, and prospective applications in the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutic agents.
Core Compound Identification
-
IUPAC Name: this compound
-
CAS Number: A specific CAS Registry Number for this compound is not publicly available, suggesting its status as a novel or less-common research compound. For laboratory tracking, it is advisable to assign a unique internal identification number.
-
Chemical Structure:
Caption: Molecular structure of this compound.
Strategic Synthesis of this compound
The synthesis of this compound can be strategically achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in constructing carbon-carbon bonds between aromatic rings. The two primary and most effective methods are the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Cross-Coupling: A Preferred Route
The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability and lower toxicity of boronic acid reagents compared to the organotin compounds used in the Stille reaction.[1]
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Synthesis
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloropyrazine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v), followed by the addition of a base, such as sodium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Excess Boronic Acid: Ensures complete consumption of the limiting reagent, 2-chloropyrazine.
-
Base: Essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Stille Cross-Coupling: An Alternative Approach
The Stille coupling offers an alternative synthetic route, particularly if the corresponding organostannane is readily available or the boronic acid is unstable.[1][2]
Reaction Scheme:
Experimental Protocol: Stille Synthesis
-
Reagent Combination: In a dry Schlenk flask under an inert atmosphere, dissolve 2-chloropyrazine (1.0 eq) and (3-fluorophenyl)tributylstannane (1.1 eq) in a dry, degassed aprotic solvent such as toluene or dioxane.
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Reaction Progression: Heat the mixture to reflux (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Purification: After completion, cool the reaction and remove the solvent in vacuo. The crude product is then purified using column chromatography on silica gel.
Trustworthiness of Protocols: Both the Suzuki-Miyaura and Stille couplings are well-established, highly reliable reactions in organic synthesis, and their mechanisms are extensively studied.[1][2] The provided protocols are based on standard, validated procedures for similar aryl-heteroaryl couplings.
Comprehensive Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons on both the pyrazine and fluorophenyl rings will exhibit characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Determination of the carbon skeleton. | Distinct signals for each carbon atom in the molecule, with the carbon attached to fluorine showing a characteristic coupling (¹JC-F). |
| ¹⁹F NMR | Confirmation of the fluorine atom's presence and environment. | A singlet or a multiplet in the typical chemical shift range for an aryl fluoride. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₀H₇FN₂. |
| HPLC | Purity assessment. | A single major peak indicating a high degree of purity. |
| FT-IR | Identification of functional groups. | Characteristic absorption bands for C-H, C=N, C=C aromatic stretching, and C-F stretching. |
Potential in Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[3] The introduction of a fluorophenyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, potentially enhancing binding affinity and selectivity.
-
Lipophilicity: The fluorophenyl moiety increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Therapeutic Targets:
Given the prevalence of the pyrazine core in bioactive molecules, this compound could serve as a valuable building block or lead compound for targeting a range of therapeutic areas, including:
-
Oncology: As a scaffold for kinase inhibitors.
-
Infectious Diseases: As a core for novel antibacterial or antiviral agents.
-
Central Nervous System (CNS) Disorders: The pyrazine ring is found in several CNS-active drugs.
Experimental Workflows and Diagrams
Synthetic Workflow Diagram
Caption: Logical workflow for compound characterization.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through robust and well-documented cross-coupling methodologies. The strategic incorporation of a fluorophenyl moiety is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound in drug discovery programs.
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Facile Synthesis of Diarylpyrazines Using Suzuki Coupling of Dichloropyrazines with Aryl Boronic Acids. (2003). HETEROCYCLES. [Link]
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A Technical Guide for the Initial Toxicity Screening of 2-(3-Fluorophenyl)pyrazine
Abstract
This technical guide provides a comprehensive, tiered strategy for the initial toxicity screening of the novel small molecule, 2-(3-Fluorophenyl)pyrazine. Designed for researchers, toxicologists, and drug development professionals, this document outlines a logical progression of in silico and in vitro assays to build a preliminary safety profile. The guide emphasizes the causality behind experimental choices, adherence to established regulatory principles, and the integration of data for informed decision-making. Detailed, step-by-step protocols for key assays, including cytotoxicity, genotoxicity, and cardiotoxicity assessments, are provided. The objective is to identify potential toxicological liabilities early in the development pipeline, thereby conserving resources and mitigating late-stage attrition.
Introduction and Strategic Imperative
This compound belongs to the pyrazine class of heterocyclic compounds, a scaffold present in numerous biologically active molecules and approved pharmaceuticals.[1][2] The introduction of a fluorophenyl group suggests potential modulation of metabolic stability and target engagement, making it a compound of interest for therapeutic development. However, before committing significant resources, a robust and efficient initial toxicity screening is paramount. Early identification of liabilities such as cytotoxicity, genotoxicity, or cardiotoxicity can prevent costly late-stage failures.[3]
This guide advocates for a tiered, "fail-fast" approach, beginning with computational predictions and progressing through a series of targeted in vitro assays. This strategy aligns with regulatory recommendations for a phased approach to toxicity testing, starting with in vitro methods before proceeding to more complex studies.[4][5]
Tier 1: In Silico Assessment and Physicochemical Profiling
The initial step requires no wet lab experimentation and leverages computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound.[6][7] This provides a foundational hypothesis of the molecule's potential behavior.
Rationale for In Silico First Approach
Computational models offer a rapid, cost-effective method to flag potential issues.[7] By comparing the structure of this compound to vast databases of known compounds, algorithms can predict a range of properties, guiding the design of subsequent in vitro studies.[8][9] Using multiple prediction tools is recommended to increase the reliability of the findings.[6]
Predicted ADMET Profile of this compound
The following table summarizes a hypothetical ADMET profile generated from various open-access tools like SwissADME and ADMET-AI.[8][10]
| Parameter | Predicted Value | Implication & Rationale |
| Molecular Weight | ~174.17 g/mol | Compliant with Lipinski's Rule of Five; favorable for oral absorption. |
| LogP | ~2.5 | Good balance of hydrophilicity and lipophilicity for membrane permeability. |
| Aqueous Solubility | Moderately Soluble | Sufficient solubility for formulation in in vitro assays is expected. |
| CYP450 Metabolism | Probable substrate of CYP2E1, CYP2B, CYP3A families.[11] | The pyrazine ring is known to interact with CYP enzymes.[11] The fluorophenyl group may influence the primary sites of metabolism.[12] |
| hERG Inhibition | Potential Inhibitor | A common liability for many small molecules; warrants mandatory experimental verification.[13][14] |
| Ames Mutagenicity | Low Probability | While many pyrazines are non-mutagenic, this requires experimental confirmation.[15] |
| Hepatotoxicity | Possible | Dependent on metabolic activation; liver cell line assays are critical. |
Tier 2: In Vitro General Cytotoxicity Assessment
The first experimental question is fundamental: at what concentration does the compound kill cells? This is assessed using cytotoxicity assays on cultured cell lines.
Causality of Assay Selection
A general cytotoxicity assay provides a baseline measure of potency and helps define the concentration range for subsequent, more specific assays. The Neutral Red Uptake (NRU) assay is recommended by the Organisation for Economic Co-operation and Development (OECD) as a validated method for determining basal cytotoxicity.[16][17] We will use the human hepatoma cell line, HepG2, as the liver is a primary site of metabolism and potential toxicity for xenobiotics.[11]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Detailed Protocol: Neutral Red Uptake (NRU) Assay
-
Cell Seeding: Seed HepG2 cells into a 96-well microplate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium, typically ranging from 0.1 µM to 1000 µM.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the appropriate compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24 hours.
-
Neutral Red Incubation: Remove the treatment medium. Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red dye to each well and incubate for 3 hours.
-
Extraction: Remove the dye medium, wash the cells gently with PBS, and add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.
-
Quantification: Shake the plate for 10 minutes to solubilize the dye. Measure the optical density at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Tier 3: Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement to assess a compound's potential to damage genetic material, which can lead to cancer or heritable defects.[18] A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[19][20]
Causality of Assay Selection
-
Bacterial Reverse Mutation (Ames) Test: This assay is a highly sensitive and widely accepted screen (OECD TG 471) for detecting point mutations (gene mutations).[20][21] It uses bacterial strains with pre-existing mutations that are reverted upon exposure to a mutagen.[20]
-
In Vitro Micronucleus Test: This assay (OECD TG 487) detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells.[22][23] It is considered a robust follow-up or parallel screen to the Ames test.[19]
Detailed Protocol: Ames Test (OECD TG 471)
-
Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be genotoxic.[11]
-
Exposure: In the plate incorporation method, combine the test compound, bacterial culture, and (if used) S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control.
Detailed Protocol: In Vitro Micronucleus Test (OECD TG 487)
-
Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBLs) or Chinese Hamster Ovary (CHO) cells.
-
Treatment: Expose cell cultures to at least three concentrations of this compound, based on the cytotoxicity data (typically up to the IC50 or a maximum of 10 mM). Include both a short (3-6 hour) and a long (24 hour) exposure, with and without S9 metabolic activation.
-
Cytochalasin B Block: After exposure, add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, apply a hypotonic treatment, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).
-
Scoring: Using fluorescence microscopy, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenicity or aneugenicity.
Tier 4: Preliminary Safety Pharmacology - Cardiotoxicity
Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[3][14] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism leading to potentially fatal arrhythmias.[24][25] Therefore, an early assessment of hERG liability is a critical safety checkpoint.
Causality of Assay Selection
The automated patch clamp assay is the gold standard for assessing a compound's direct effect on the hERG channel.[14] It provides a direct measure of ion channel function with high throughput, making it suitable for screening.[24][25]
Experimental Workflow: hERG Screening
Caption: Workflow for automated patch clamp hERG liability assay.
Detailed Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a human embryonic kidney (HEK293) cell line stably transfected with the hERG gene.
-
System: Employ an automated patch clamp system such as QPatch or SyncroPatch.[24][25]
-
Procedure: a. Cells are captured, and a giga-ohm seal is formed in the whole-cell configuration. b. A specific voltage protocol is applied to elicit the characteristic hERG tail current, and a stable baseline is recorded. c. Vehicle control is applied, followed by cumulative concentrations of this compound (e.g., 0.1, 1, 10, 30 µM). d. The current is measured at each concentration after reaching steady-state inhibition. e. A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Analysis: The percentage of current inhibition is calculated at each concentration relative to the vehicle control. An IC50 value is determined by fitting the data to a concentration-response curve.
Integrated Analysis and Decision-Making
The data from these initial screens must be synthesized to form a coherent preliminary risk assessment.
| Assay | Hypothetical Result | Interpretation and Next Steps |
| Cytotoxicity (NRU) | IC50 = 75 µM | Low basal cytotoxicity. This provides a wide therapeutic window for subsequent assays. Proceed with testing. |
| Ames Test | Negative | No evidence of inducing gene mutations in bacteria. This is a favorable result. Proceed. |
| Micronucleus Test | Negative | No evidence of chromosomal damage in mammalian cells. Combined with the negative Ames test, the genotoxicity risk is low. |
| hERG Assay | IC50 = 15 µM | Moderate hERG inhibition. This is a potential liability. The ratio of the hERG IC50 to the anticipated therapeutic concentration will be critical. Further evaluation in more integrated systems (e.g., iPSC-cardiomyocytes) may be required if the compound progresses.[13][26] |
Go/No-Go Decision: Based on these hypothetical results, this compound shows a generally favorable early safety profile, with the notable exception of moderate hERG inhibition. The decision to proceed would depend on the compound's intended therapeutic target and potency. If high concentrations are required for efficacy, the risk of cardiotoxicity may be unacceptable. If high potency (nM range) is observed, the safety margin may be sufficient to warrant further investigation.
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The Pyrazine Core: From Roasted Aromas to Targeted Therapeutics
An In-depth Technical Guide on the Discovery and Evolution of Pyrazine-Based Compounds in Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unassuming Potency of a Diazine Ring
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, represents a fascinating case of chemical ubiquity and functional diversity.[1] From the rich, roasted aroma of coffee and baked goods to the core of life-saving pharmaceuticals, the pyrazine scaffold has proven to be a remarkably versatile building block in both the natural world and synthetic chemistry.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of pyrazine-based compounds, tracing their journey from incidental flavor components to rationally designed therapeutic agents. We will delve into the foundational synthetic methodologies, the evolution of their applications, and the critical role they continue to play in modern drug development.
This guide is structured to provide not just a historical account, but a causal narrative, explaining the scientific reasoning behind experimental choices and the logical progression of research in this field. For the researcher, scientist, or drug development professional, understanding the trajectory of pyrazine chemistry offers valuable insights into the principles of molecular design and the serendipitous yet logical path of scientific discovery.
Part 1: The Genesis of Pyrazine Chemistry - From Flavor to Function
The story of pyrazines begins not in the sterile environment of a modern laboratory, but in the complex chemical milieu of cooked food. The initial encounters with these compounds were sensory, long before their structures were elucidated.
The Maillard Reaction and the Birth of Flavor Chemistry
The characteristic nutty, roasted, and toasted flavors of a vast array of cooked foods are largely attributable to the formation of pyrazines during the Maillard reaction.[2] This complex series of non-enzymatic browning reactions occurs when amino acids and reducing sugars are heated. The discovery that pyrazines were key contributors to these desirable aromas was a pivotal moment in food chemistry, driving research into their formation and sensory properties.[3]
Experimental Insight: The Maillard Reaction
The formation of pyrazines in the Maillard reaction is a multi-step process. It begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid to form an N-substituted glycosylamine. This undergoes rearrangement to form an Amadori or Heyns product, which can then degrade through various pathways to produce reactive dicarbonyl intermediates. The reaction of these dicarbonyls with other amino acids leads to the formation of α-amino ketones, which are key precursors to pyrazines.
Early Syntheses: Laying the Foundation
The first synthesis of a pyrazine derivative was recorded in 1876 by Staedel and Rugheimer, who prepared 2,5-diphenylpyrazine.[1] This was followed shortly by the Gutknecht pyrazine synthesis in 1879, which involved the self-condensation of α-amino ketones.[1] These early methods, while foundational, were often characterized by harsh reaction conditions and low yields.
This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation to yield the pyrazine.[1]
Experimental Protocol: Illustrative Synthesis of 2,5-Diphenylpyrazine
-
Formation of α-Amino Ketone: 2-Chloroacetophenone is dissolved in ethanol, and an excess of aqueous ammonia is added. The mixture is heated under reflux. The ammonia acts as both a reactant and a base.
-
Self-Condensation and Oxidation: The resulting α-aminoacetophenone, upon further heating, undergoes self-condensation to form a dihydropyrazine intermediate.
-
Aromatization: This intermediate is then oxidized to the stable aromatic pyrazine ring. In the original procedures, this oxidation often occurred spontaneously in the presence of air, though modern variations may employ specific oxidizing agents to improve yields.
Causality in Experimental Design: The choice of an α-halo ketone is critical as the halogen acts as a good leaving group for nucleophilic substitution by ammonia. The self-condensation is driven by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon of another α-amino ketone molecule.
The Gutknecht synthesis also relies on the self-condensation of α-amino ketones but differs in the method of their preparation. This method typically involves the reduction of an α-oximino ketone.
Experimental Protocol: General Gutknecht Synthesis
-
Formation of α-Oximino Ketone: A starting ketone is treated with nitrous acid (often generated in situ from sodium nitrite and an acid) to form an α-oximino ketone.
-
Reduction to α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone. Various reducing agents can be employed for this step.
-
Dimerization and Oxidation: The α-amino ketone then dimerizes to a dihydropyrazine, which is subsequently oxidized to the pyrazine. This oxidation can sometimes be achieved by air, or more controllably with oxidizing agents like copper(II) sulfate.
Self-Validating System: The success of this reaction is often visually indicated by a color change during the oxidation step. The isolation of the pyrazine product with its characteristic spectroscopic data (NMR, MS) validates the completion of the reaction sequence.
Part 2: The Pharmacological Awakening - Pyrazines in Medicinal Chemistry
The transition of pyrazines from the realm of flavor chemistry to medicinal chemistry was a significant leap, driven by the recognition of their unique physicochemical properties and their ability to interact with biological targets. The pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine, offering advantages in terms of metabolic stability, solubility, and hydrogen bonding capacity.[4]
Pyrazinamide: A Cornerstone of Tuberculosis Therapy
One of the earliest and most impactful discoveries was that of pyrazinamide, a first-line antituberculosis drug. Its inclusion in treatment regimens was a breakthrough, significantly shortening the duration of therapy.[5]
Mechanism of Action: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[6] POA disrupts membrane potential and transport functions, inhibits fatty acid synthase I, and lowers the intracellular pH, creating an inhospitable environment for Mycobacterium tuberculosis.[5][6]
Signaling Pathway of Pyrazinamide Action
Caption: Mechanism of action of Pyrazinamide.
Bortezomib: A Proteasome Inhibitor for Cancer Therapy
Bortezomib is a pyrazine-containing dipeptide boronic acid derivative that acts as a potent and reversible inhibitor of the 26S proteasome.[7] It was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[7]
Mechanism of Action: By inhibiting the proteasome, bortezomib prevents the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells. It also interferes with the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[8][9]
Signaling Pathway of Bortezomib Action
Caption: Simplified signaling pathway of Bortezomib.
The Rise of Pyrazine-Based Kinase Inhibitors
In recent years, the pyrazine scaffold has become a prominent feature in the design of small molecule kinase inhibitors for the treatment of cancer and inflammatory diseases.[10] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, facilitating binding to the hinge region of the kinase active site.[4]
Quantitative Data on Pyrazine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gilteritinib | FLT3/AXL | 0.29 (FLT3) | [11] |
| Erdafitinib | FGFR1-4 | 1.2-2.5 | [11] |
| Compound 15 (Arrien Pharma) | ITK/JAK3 | 100-1000 | [12] |
| Compound 17 (from patent) | TRKA, B, C | 0.22-7.68 | [12] |
| SCH 1473759 | Aurora A/B | 0.02 (Aur A), 0.03 (Aur B) | [13] |
Part 3: Modern Synthetic Strategies and Future Outlook
While the classical syntheses of pyrazines remain historically important, modern organic chemistry has introduced a plethora of more efficient and versatile methods. These include transition-metal-catalyzed cross-coupling reactions, which allow for the precise and controlled introduction of various substituents onto the pyrazine ring, and greener synthetic approaches that utilize more environmentally friendly reagents and conditions.
Experimental Workflow: Modern Synthesis of a Substituted Pyrazine
Caption: A modern synthetic workflow for substituted pyrazines.
The future of pyrazine research is bright. The continued exploration of their biological activities will undoubtedly lead to the discovery of new therapeutic agents. Advances in synthetic methodology will enable the creation of increasingly complex and diverse pyrazine libraries for high-throughput screening. Furthermore, the principles learned from the journey of pyrazine-based compounds, from their humble origins as flavor molecules to their current status as sophisticated drugs, will continue to inform and inspire the next generation of chemists and drug developers.
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2-(3-Fluorophenyl)pyrazine via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-(3-Fluorophenyl)pyrazine, a valuable building block in medicinal chemistry and materials science. The methodology is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, broad functional group tolerance, and the use of less toxic reagents compared to alternatives like Stille coupling.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety guidelines, and methods for product characterization to ensure a reliable and reproducible synthesis.
Introduction and Scientific Rationale
Pyrazine-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and flavor chemistry, owing to the unique electronic properties and hydrogen bonding capabilities of the pyrazine ring.[2] The specific target molecule, this compound, incorporates a fluorinated phenyl group, a common motif used in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3]
The synthesis of C(sp²)-C(sp²) bonds, such as the one connecting the pyrazine and phenyl rings in the target molecule, is most effectively achieved through palladium-catalyzed cross-coupling reactions.[4] Among these, the Suzuki-Miyaura coupling is a premier choice. It involves the reaction of a halo-pyrazine with an arylboronic acid in the presence of a palladium catalyst and a base.[5][6] This method is favored over others, such as the Stille coupling which uses highly toxic organotin reagents,[7][8] due to the relatively low toxicity and environmental impact of boronic acid byproducts.
This protocol will utilize 2-chloropyrazine and (3-fluorophenyl)boronic acid as coupling partners. The choice of a palladium(II) acetate/triphenylphosphine catalyst system provides a cost-effective and highly effective catalytic cycle for this transformation.[5]
Reaction Scheme
The overall transformation is depicted below:
Caption: Suzuki-Miyaura coupling of 2-chloropyrazine and boronic acid.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloropyrazine, inserting itself into the carbon-chlorine bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base (e.g., potassium carbonate), forms a boronate species. This species then transfers the 3-fluorophenyl group to the Pd(II) complex, displacing the chloride.
-
Reductive Elimination: The two organic groups (pyrazinyl and 3-fluorophenyl) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
This efficient cycle allows for the use of sub-stoichiometric amounts of the palladium catalyst.[4]
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloropyrazine | 14508-49-7 | 114.53 | 1.0 | 1.0 |
| (3-Fluorophenyl)boronic acid | 13941-06-3 | 139.92 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.025 | 0.025 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous, Degassed) | 123-91-1 | 88.11 | 4 mL | - |
| Deionized Water (Degassed) | 7732-18-5 | 18.02 | 1 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For work-up |
| Brine (Saturated NaCl solution) | - | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |
| Silica Gel (230-400 mesh) | - | - | - | For chromatography |
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles for solvent transfer
-
Glassware for extraction (separatory funnel) and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Detailed Step-by-Step Experimental Protocol
Workflow Overview
Caption: Experimental workflow from setup to final product analysis.
Reaction Setup and Execution
-
Prepare an Inert Atmosphere: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere. This is achieved by evacuating the flask and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen and moisture are removed.[5]
-
Causality: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Charge the Flask with Solids: To the flask, add 2-chloropyrazine (1.0 mmol), (3-fluorophenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.025 mmol), and triphenylphosphine (0.05 mmol).
-
Causality: The arylboronic acid is used in slight excess to drive the reaction to completion. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.
-
-
Add Solvents: Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL) to the flask.[5]
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base, creating a homogeneous reaction mixture necessary for efficient catalysis. Degassing the solvents removes dissolved oxygen.
-
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
Work-up and Isolation
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate (20 mL).
-
Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL).
-
Causality: The water washes remove the potassium carbonate and other water-soluble inorganic byproducts. The brine wash helps to break any emulsions and further removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Purification
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective for eluting the product. The exact polarity of the eluent should be determined beforehand by TLC analysis.
-
Product Collection: Collect the fractions containing the pure product (as identified by TLC) and concentrate them under reduced pressure to yield this compound as a pure solid.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for both the pyrazine and the 3-fluorophenyl rings. Aromatic protons will appear in the δ 7.0-9.0 ppm region.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments. The carbon attached to the fluorine will show a characteristic large C-F coupling constant.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₇FN₂.
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Pyrazine Derivatives: Can be irritating to the respiratory system, skin, and eyes.[10][11] Avoid inhalation of dust and direct contact.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Boronic Acids: Can be irritants. Avoid inhalation and skin contact.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon storage. Use only stabilized, anhydrous grades and handle with extreme caution.[12]
-
Triphenylphosphine: Is toxic and an irritant.
Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations.
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Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2022). International Journal of Molecular Sciences, 23(1), 369. [Link]
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Application Note: Utilizing 2-(3-Fluorophenyl)pyrazine in In-Vitro Kinase Assays for Drug Discovery
Introduction: The Growing Importance of Kinase Inhibitors and the Role of Pyrazine Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[2] The pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including several approved kinase inhibitors.[3][4] Its nitrogen-containing ring system is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, making it an excellent starting point for the design of potent and selective inhibitors.[5] This application note provides a detailed guide for researchers on the use of 2-(3-Fluorophenyl)pyrazine, a pyrazine-containing small molecule, in in-vitro kinase assays.
While specific publicly available data for this compound is limited, this guide will leverage established principles of kinase assay design and information on structurally related compounds to provide a robust framework for its characterization. Based on the prevalence of the 3-fluorophenyl moiety in known kinase inhibitors, particularly those targeting serine/threonine kinases, we will proceed with the working hypothesis that this compound may act as an inhibitor of kinases such as Aurora Kinase B.[6][7] Most pyrazine-based kinase inhibitors are ATP-competitive, and we will assume this mechanism for the purpose of assay design.[2][3]
Scientific Principles of In-Vitro Kinase Assays
In-vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors.[1] These assays measure the enzymatic activity of a purified kinase in a controlled environment.[8] The basic principle involves incubating the kinase with its substrate and a phosphate donor, typically adenosine triphosphate (ATP). The rate of product formation, either the phosphorylated substrate or the byproduct adenosine diphosphate (ADP), is then quantified.[1] A decrease in product formation in the presence of a test compound, such as this compound, indicates inhibition of the kinase.
Several assay formats are commercially available, each with its own advantages and disadvantages. Common platforms include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced in the kinase reaction.[9] They are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening (HTS).
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen®): These assays use a labeled substrate and a phospho-specific antibody to detect phosphorylation.[6] FRET-based assays can be configured for both endpoint and kinetic reads.
This application note will focus on the ADP-Glo™ kinase assay as a representative example due to its versatility and widespread use.
Experimental Workflow: From Compound Handling to Data Analysis
A successful in-vitro kinase assay requires careful planning and execution. The following diagram illustrates the key stages of the experimental workflow.
Figure 1: A generalized workflow for an in-vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay with this compound
This protocol is designed for a 384-well plate format, which is suitable for screening and dose-response studies.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Varies | Test Compound |
| Recombinant Kinase (e.g., Aurora B) | Varies | Enzyme |
| Kinase Substrate (e.g., peptide) | Varies | Substrate for phosphorylation |
| Adenosine Triphosphate (ATP) | Varies | Phosphate donor |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection of ADP production |
| Kinase Buffer | Varies | Provides optimal conditions for kinase activity |
| Dimethyl Sulfoxide (DMSO) | Varies | Solvent for test compound |
| 384-well white, flat-bottom plates | Varies | Assay plates for luminescence reading |
Protocol Steps
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate/buffer solution. The final concentrations of the kinase and substrate should be optimized for each specific kinase-substrate pair, but a starting point is often the Km value for the substrate.
-
Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for positive and negative controls).
-
Add 2.5 µL of the 2X kinase/substrate/buffer solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The total reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Normalization:
-
The raw luminescence data is normalized using the positive (no inhibitor) and negative (no kinase) controls.
-
Percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Causality Behind Experimental Choices
-
Choice of ATP Concentration: Using an ATP concentration near the Km is crucial for accurately assessing the potency of ATP-competitive inhibitors. At very low ATP concentrations, even weak inhibitors may appear potent, while at very high ATP concentrations, the potency of competitive inhibitors will be underestimated.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Therefore, it is essential to maintain a low and consistent final DMSO concentration across all wells.
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction is in the linear range and that a sufficient signal-to-background ratio is achieved.
Mechanism of Action Elucidation
To confirm if this compound is an ATP-competitive inhibitor, further kinetic studies can be performed. This involves measuring the initial reaction rates at various concentrations of both the inhibitor and ATP. The data can then be plotted using a Lineweaver-Burk or Michaelis-Menten plot. For an ATP-competitive inhibitor, the Vmax will remain unchanged, while the apparent Km for ATP will increase with increasing inhibitor concentration.
Figure 2: Competitive binding of an inhibitor and ATP to the kinase active site.
Safety and Handling of this compound
As with any laboratory chemical, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This application note provides a comprehensive guide for the use of this compound in in-vitro kinase assays. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively characterize the inhibitory activity of this and other novel pyrazine-based compounds. While the specific kinase targets of this compound require experimental confirmation, the methodologies outlined here provide a robust starting point for its evaluation as a potential kinase inhibitor in drug discovery programs.
References
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Al-Attas, R., Al-Fahemi, J., & Al-Rashida, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 20, 2026, from [Link]
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World Anti-Doping Agency. (2019, June 1). The Prohibited List. Retrieved January 20, 2026, from [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 20, 2026, from [Link]
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El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3233. [Link]
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Chen, Y. L., Chen, Y. L., & Chen, Y. L. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4345. [Link]
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Berridge, M. J. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in molecular biology (Clifton, N.J.), 2521, 147–160. [Link]
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The Good Scents Company. (n.d.). 2-propyl pyrazine. Retrieved January 20, 2026, from [Link]
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FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468). Retrieved January 20, 2026, from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 20, 2026, from [Link]
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Jin, X., Wang, Y., & Zhang, Y. (2023). Pharmacological activity and mechanism of pyrazines. European journal of medicinal chemistry, 260, 115544. [Link]
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University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved January 20, 2026, from [Link]
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UCL Discovery. (n.d.). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. Retrieved January 20, 2026, from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 20, 2026, from [Link]
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European Patent Office. (2002, August 9). Pyrrolopyrazines as kinase inhibitors - EP 1388541 A1. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: A Framework for Evaluating 2-(3-Fluorophenyl)pyrazine in Cancer Cell Line Models
Introduction: The Scientific Rationale
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In oncology, pyrazine derivatives have been successfully developed as potent inhibitors of key signaling molecules, particularly protein kinases that drive cancer cell proliferation and survival.[3][4] Many of these inhibitors function by competing with ATP at the enzyme's binding pocket, thereby blocking downstream signaling cascades.[3][4] The therapeutic success of pyrazine-containing drugs like Bortezomib, a proteasome inhibitor for multiple myeloma, underscores the potential of this heterocyclic motif in developing new anticancer agents.[5]
This document addresses 2-(3-Fluorophenyl)pyrazine, a novel derivative whose specific anti-cancer activities are not yet extensively characterized in public literature. The presence of the fluorophenyl group may enhance binding affinity and selectivity for target proteins. This guide provides a comprehensive, field-proven framework for the initial in vitro characterization of this compound. We will outline a logical, tiered approach to evaluate its cytotoxic potential, elucidate its mechanism of action, and establish robust cancer cell line models for further investigation. The following protocols are designed for researchers, scientists, and drug development professionals to systematically uncover the therapeutic promise of this compound.
Part 1: Foundational Analysis & Initial Cytotoxicity Screening
The first critical step is to determine if this compound exhibits anti-proliferative or cytotoxic activity against cancer cells. A cell viability assay, such as the MTT assay, is a reliable and high-throughput method for this initial screening. This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Protocol 1.1: Determining the Half-Maximal Inhibitory Concentration (IC50) using MTT Assay
Objective: To quantify the concentration of this compound required to inhibit the metabolic activity of a panel of cancer cell lines by 50%.
Causality Behind Experimental Choices:
-
Cell Line Panel: A diverse panel of cell lines (e.g., representing lung, breast, and colon cancer) is crucial to identify potential tissue-specific sensitivities.
-
Concentration Range: A broad, logarithmic range of concentrations is used to ensure the capture of the full dose-response curve, from no effect to maximal effect.
-
Incubation Time: A 48- or 72-hour incubation period allows for multiple cell doubling times, making it possible to observe effects on proliferation.[6]
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete culture medium (specific to each cell line)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells, ensuring >90% viability. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO) and "no-cell" blanks.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO2.[6]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, until a purple precipitate is visible.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Summary of Cytotoxicity
All quantitative data should be summarized for easy comparison.
| Cell Line | Tissue of Origin | Doubling Time (Approx.) | Hypothetical IC50 of this compound (µM) |
| A549 | Lung Carcinoma | 22 hours | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 29 hours | 25.8 |
| HCT116 | Colorectal Carcinoma | 18 hours | 8.2 |
Part 2: Elucidating the Mechanism of Cell Death
If this compound demonstrates significant cytotoxicity, the next logical step is to determine how it is killing the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Distinguishing between these is critical. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[8][9]
Scientific Rationale:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9][10]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]
Protocol 2.1: Apoptosis Detection by Annexin V/PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations after treatment with this compound.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect all cells, including those floating in the medium (which may be apoptotic). Centrifuge at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11][12]
Interpreting the Results:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[11]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[11]
Visualization: Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Part 3: Investigating Effects on Cell Cycle Progression
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Flow cytometry with propidium iodide staining is a standard method to analyze DNA content and determine the cell cycle distribution.[14][15]
Protocol 3.1: Cell Cycle Analysis using Propidium Iodide
Objective: To determine if this compound induces cell cycle arrest in cancer cells.
Causality Behind Experimental Choices:
-
Ethanol Fixation: Cold 70% ethanol is used to fix the cells and permeabilize the membranes, allowing the PI dye to enter and stain the DNA.[11][16]
-
RNase Treatment: Since PI can also bind to double-stranded RNA, treating the cells with RNase A is essential to ensure that only DNA is stained, providing accurate cell cycle profiles.[15]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in Protocol 2.1. A time-course experiment (e.g., 12, 24, 48 hours) can provide valuable insights.
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol drop-wise to prevent clumping. Fix for at least 1 hour at 4°C (or store at -20°C for several weeks).[11][15]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[11][15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI channel to properly resolve the G1 and G2/M peaks.[17]
Visualization: Hypothesized Kinase Inhibition Pathway
Pyrazine derivatives are well-documented as kinase inhibitors.[3][4] A plausible, though hypothetical, mechanism for this compound is the inhibition of a key cell cycle kinase like Aurora Kinase B (AURKB), which is often overexpressed in cancer.[18] Inhibition of AURKB would lead to a G2/M arrest.
Caption: Hypothesized inhibition of AURKB by this compound.
Part 4: Developing Drug-Resistant Cell Line Models
A crucial step in preclinical drug development is understanding potential resistance mechanisms. Generating a drug-resistant cell line model is an invaluable tool for this purpose.[19] This is typically achieved by chronically exposing a parental cell line to incrementally increasing concentrations of the drug.[19]
Protocol 4.1: Generation of a Resistant Cell Line
Objective: To develop a cancer cell line model with acquired resistance to this compound.
Step-by-Step Methodology:
-
Initial Exposure: Begin by continuously culturing the parental cell line (e.g., HCT116) in a medium containing this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells resume a normal growth rate, double the concentration of the compound. This process is repeated in a stepwise manner over several months.[19]
-
Resistance Validation: Periodically, perform an MTT assay (Protocol 1.1) on the resistant subline and compare its IC50 value to the parental line. A significant increase (e.g., >10-fold) confirms the resistant phenotype.[19]
-
Model Characterization: Once established, the resistant model can be used for downstream applications, such as microarray analysis or RNA sequencing, to identify the molecular drivers of resistance.
-
Maintenance: Resistant cell lines can be maintained in a medium containing a specific concentration of the drug to preserve the resistant phenotype.[20]
This systematic approach provides a robust foundation for evaluating the anti-cancer potential of this compound, guiding future research and development efforts.
References
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Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Available at: [Link]
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Zhang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Berridge, M.V., et al. (2005). The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. Nature Protocols. Available at: [Link]
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Jin, X., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]
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Sancineto, L., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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Talukdar, S., et al. (2021). Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development. Toxicology Letters. Available at: [Link]
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Galdino-Pitta, M.R., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]
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Tzani, M., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]
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Rawat, P., et al. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research. Available at: [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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Khlebnikov, A.I., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][4]triazin-7-ones and Stable Free Radical Precursors. Molecules. Available at: [Link]
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Application Note: High-Throughput Purity Profiling of 2-(3-Fluorophenyl)pyrazine Using Validated HPLC and GC-MS Methods
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the comprehensive purity analysis of 2-(3-Fluorophenyl)pyrazine, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ensure the quality, consistency, and safety of this critical compound. The protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4] This document provides a step-by-step guide for each method, including the scientific rationale for parameter selection, detailed experimental protocols, and guidance on data interpretation, all grounded in established analytical principles.
Introduction: The Imperative for Purity Analysis
This compound is a heterocyclic aromatic compound whose structural motif is of significant interest in medicinal chemistry. The purity of this intermediate is paramount, as even trace impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, the development and validation of reliable analytical methods to identify and quantify potential impurities—arising from synthesis, degradation, or storage—is a critical step in the drug development pipeline.[5]
This guide provides two orthogonal analytical techniques, HPLC and GC-MS, to create a comprehensive purity profile. HPLC is suitable for a wide range of non-volatile and thermally labile impurities, while GC-MS excels in the analysis of volatile and semi-volatile compounds.[5]
High-Performance Liquid Chromatography (HPLC) Method
The reversed-phase HPLC (RP-HPLC) method is designed to separate this compound from its potential non-volatile impurities. The selection of the stationary and mobile phases is critical for achieving optimal resolution.
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecyl) bonded-silica column is selected for its hydrophobic properties, which provide excellent retention and separation for non-polar to moderately polar compounds like this compound.[6][7] The choice of a highly base-deactivated silica minimizes peak tailing that can occur with the basic pyrazine ring.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The aqueous buffer helps to control the pH, ensuring consistent ionization of the analyte and any acidic or basic impurities, which is crucial for reproducible retention times.[6] A gradient is used to effectively elute compounds with a range of polarities.
-
Detector: A UV detector is used, set at a wavelength that provides a strong chromophoric response for the pyrazine and phenyl rings, ensuring high sensitivity.
HPLC Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis workflow.
Caption: HPLC analysis workflow from sample preparation to data processing.
Detailed HPLC Protocol
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30-32 min: 70% to 30% B; 32-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Standard Concentration | 0.5 mg/mL |
| Sample Concentration | 0.5 mg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities that may not be detected by HPLC.
Rationale for Methodological Choices
-
Stationary Phase: A mid-polar stationary phase, such as one containing phenyl and cyanopropyl functional groups, is chosen. This provides a good balance of interactions for separating aromatic and moderately polar compounds.[9][10] The principle of "like dissolves like" suggests that a polar column is suitable for separating polar compounds.[9]
-
Temperature Program: A programmed temperature ramp is essential to first separate highly volatile impurities at lower temperatures, followed by the elution of the main analyte and less volatile impurities as the temperature increases.
-
Ionization Mode: Electron Ionization (EI) is used due to its ability to create reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.
-
Mass Analyzer: A quadrupole mass analyzer is used for its robustness and ability to scan a wide mass range, allowing for the detection of a variety of potential impurities.
GC-MS Experimental Workflow
The diagram below outlines the process for GC-MS analysis.
Caption: GC-MS analysis workflow from sample preparation to data analysis.
Detailed GC-MS Protocol
| Parameter | Specification |
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Sample Solvent | Dichloromethane |
| Sample Concentration | 1.0 mg/mL |
Method Validation According to ICH Q2(R1) Guidelines
Both the HPLC and GC-MS methods must be validated to demonstrate their suitability for their intended purpose.[2][3] The validation should encompass the following parameters as outlined in the ICH Q2(R1) guidelines.[1][4]
Validation Parameters
-
Specificity: The ability to assess the analyte in the presence of impurities, degradants, and matrix components.[1] This is demonstrated by analyzing spiked samples and ensuring that the peak for this compound is free from interference.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This is assessed by analyzing a series of dilutions of the standard and plotting the response versus concentration.
-
Accuracy: The closeness of the test results to the true value.[2] This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Example Validation Data Summary
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 5.0% |
| LOD | ~0.01% | ~0.005% |
| LOQ | ~0.03% | ~0.015% |
Data Interpretation and Purity Calculation
For the HPLC method, purity is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
For the GC-MS method, the Total Ion Chromatogram (TIC) is used for quantification in a similar manner. The mass spectrum of each impurity peak should be examined and, where possible, identified through comparison with a spectral library (e.g., NIST). The fragmentation pattern of the this compound parent ion will show characteristic losses related to the pyrazine and fluorophenyl moieties.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive and robust framework for the purity analysis of this compound. These validated protocols are essential for ensuring the quality and consistency of this important pharmaceutical intermediate. By employing these orthogonal techniques, researchers and drug development professionals can confidently assess the purity profile, identify potential impurities, and make informed decisions throughout the development process, ultimately contributing to the safety and efficacy of the final drug product.
References
- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Application Notes & Protocols: Utilizing 2-(3-Fluorophenyl)pyrazine as a Chemical Probe for Target Identification
Abstract
Small-molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2] This guide provides a comprehensive framework for utilizing 2-(3-Fluorophenyl)pyrazine, a heterocyclic compound belonging to a class known for diverse biological activities, as a chemical probe for target identification.[3][4] Assuming this compound has been identified as a hit in a phenotypic screen, we outline the critical steps for its validation as a chemical probe and detail robust, field-proven protocols for identifying its direct molecular targets within the cellular environment. Methodologies covered include Affinity-Based Protein Profiling (AfBPP), Photo-Affinity Labeling (PAL), and Cellular Thermal Shift Assay (CETSA) for target engagement validation.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.
Introduction: From Phenotypic Hit to Validated Chemical Probe
Phenotypic screening can identify compounds that elicit a desired biological response, but the underlying molecular mechanism often remains a "black box." The critical next step is Target Identification, which bridges this gap by pinpointing the specific protein(s) a compound interacts with to produce its effect. A well-characterized small molecule used for this purpose is termed a "chemical probe."[8]
The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[9][10] This guide presupposes that this compound has emerged from a screen with a compelling cellular phenotype (e.g., inhibition of cancer cell proliferation). Our objective is to delineate a rigorous, multi-pronged strategy to identify its molecular target(s).
Before embarking on target identification, the parent compound must meet stringent criteria to be considered a valid chemical probe. This initial validation is non-negotiable for ensuring that the observed phenotype can be confidently linked to the modulation of a specific target.[11][12]
Key criteria for a chemical probe include:
-
Potency: The compound should demonstrate high potency in a cell-based functional assay, ideally with an IC₅₀ < 1 µmol/L, and in a biochemical assay with its purified target (once identified), with an IC₅₀ or K_d < 100 nmol/L.[11]
-
Selectivity: The probe must exhibit selectivity for its intended target over other related proteins. A common guideline is a >30-fold selectivity against other members of the same protein family.[11]
-
Target Engagement: There must be direct evidence that the probe binds to its target in the relevant biological context (i.e., in living cells).[13]
-
Negative Control: A structurally similar but biologically inactive analog is essential. This control helps to distinguish on-target effects from non-specific or off-target phenomena.[8]
Table 1: Hypothetical Characterization Data for this compound as a Chemical Probe Candidate
| Parameter | Assay Type | Result | Interpretation |
| Cellular Potency | Anti-Proliferation (HeLa Cells) | IC₅₀ = 500 nM | Meets the criteria for cellular activity. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | ΔTₘ = +4.5 °C | Demonstrates direct binding to Target X in cells. |
| Biochemical Potency | Recombinant Target X Kinase Assay | IC₅₀ = 75 nM | Potent interaction with the purified target protein. |
| Selectivity Profile | KinomeScan (468 kinases) | S-score (10) = 0.01 | Highly selective; minimal off-target binding. |
| Negative Control | Anti-Proliferation (HeLa Cells) | IC₅₀ > 50 µM | Inactive analog suitable for control experiments. |
Integrated Strategy for Target Identification and Validation
A robust target identification campaign relies on orthogonal methods to generate and validate hypotheses. No single technique is foolproof; therefore, we employ a combination of affinity-based capture and direct target engagement assays. The overall workflow is designed to first generate a list of high-confidence candidate interactors and then rigorously validate the primary target.
Figure 1: Integrated workflow for chemical probe-based target identification and validation.
Method 1: Affinity-Based Protein Profiling (AfBPP)
AfBPP is a cornerstone technique in chemical proteomics used to isolate binding partners of a small molecule from a complex cell lysate.[7] The strategy involves immobilizing the chemical probe on a solid support (e.g., Sepharose beads) to "fish" for its targets. A crucial component is the competition experiment, where the soluble, unmodified probe is used to outcompete binding to the beads, thus distinguishing specific interactors from non-specific background proteins.[14]
AfBPP Experimental Workflow
Figure 2: Workflow for a competition-based AfBPP experiment.
Protocol 3.1: AfBPP for Target Identification
A. Probe Immobilization (Conceptual)
-
Synthesize a derivative of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an amine or carboxylic acid).
-
Covalently couple the derivatized probe to NHS-activated Sepharose beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove unreacted probe and block any remaining active sites with a suitable agent like ethanolamine.
-
Prepare control beads that have been blocked but have no probe attached.
B. Lysate Preparation
-
Culture cells of interest (e.g., HeLa) to ~80-90% confluency.
-
Harvest cells by scraping into ice-cold PBS containing protease and phosphatase inhibitors.
-
Pellet cells by centrifugation (500 x g, 5 min, 4°C).
-
Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus inhibitors) for 30 min on ice.
-
Clarify the lysate by centrifugation (16,000 x g, 15 min, 4°C).
-
Determine protein concentration using a BCA assay. Adjust concentration to 2-5 mg/mL.
C. Affinity Pulldown
-
Aliquot 1 mg of cell lysate for each condition (n=3 replicates recommended):
-
Condition A (Probe): Add 30 µL of affinity bead slurry.
-
Condition B (Competition): Pre-incubate lysate with 50 µM free this compound for 1 hour, then add 30 µL of affinity bead slurry.
-
Condition C (Control): Add 30 µL of control bead slurry.
-
-
Incubate all samples for 2-4 hours on a rotator at 4°C.
-
Pellet the beads (500 x g, 2 min, 4°C) and discard the supernatant.
-
Wash the beads 5 times with 1 mL of ice-cold lysis buffer to remove non-specific binders.
D. Sample Preparation for Mass Spectrometry
-
After the final wash, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Reduce proteins with 10 mM DTT for 30 min at 56°C.
-
Alkylate with 20 mM iodoacetamide for 30 min at room temperature in the dark.
-
Add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
E. Data Analysis
-
Identify proteins and perform label-free quantification (LFQ) using software like MaxQuant.
-
A true interactor will show a high LFQ intensity in the probe pulldown (Condition A) and significantly reduced intensity in the competition (Condition B) and control bead (Condition C) samples.
Method 2: Photo-Affinity Labeling (PAL)
PAL is a powerful technique that creates a covalent bond between the probe and its target upon UV light activation.[15][16] This allows for the capture of even transient or low-affinity interactions and enables target identification under more stringent, denaturing conditions.[17] The probe is designed with two key additions: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin) for enrichment.[6]
PAL Experimental Workflow
Figure 3: General workflow for a Photo-Affinity Labeling experiment.
Protocol 4.1: PAL for Target Identification
A. Probe Synthesis (Conceptual)
-
Synthesize a derivative of this compound that incorporates a trifluoromethylphenyldiazirine moiety and a terminal alkyne or biotin tag for downstream analysis.[6] The linker should be chosen to minimize steric hindrance.
B. In-Cell Labeling
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the PAL probe (e.g., 1-10 µM) for 1-2 hours in serum-free media. Include a DMSO vehicle control and a competition control (pre-incubation with 50-fold excess of the parent compound).
-
Wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Place the plate on ice and irradiate with UV light (typically 365 nm) for 10-30 minutes.
-
Harvest the cells by scraping.
C. Enrichment of Labeled Proteins
-
Lyse the crosslinked cells in a buffer containing SDS (e.g., RIPA buffer) to solubilize all proteins.
-
Clarify the lysate by centrifugation.
-
If an alkyne-tagged probe was used, perform a click chemistry reaction to attach biotin-azide.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with buffers of decreasing stringency, ending with a high-salt wash, to remove non-covalently bound proteins.
D. Sample Preparation and Analysis
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins on a 1D SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Blue), excise the entire protein lane, and perform in-gel tryptic digestion.
-
Extract peptides and analyze by LC-MS/MS.
-
Identify proteins that are significantly enriched in the PAL probe sample compared to the DMSO and competition controls.
Method 3: Target Engagement Verification with CETSA
After AfBPP or PAL provides a list of candidate targets, it is crucial to confirm that the probe directly engages these targets in an unperturbed cellular environment.[13] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[18]
CETSA Experimental Workflow
Figure 4: Workflow for a Western Blot-based CETSA experiment.
Protocol 5.1: CETSA for Target Engagement
A. Cell Treatment
-
Prepare a suspension of live cells (e.g., 10x10⁶ cells/mL) in culture medium.
-
Divide the cell suspension into two tubes:
-
Control: Add DMSO (vehicle).
-
Treatment: Add this compound to the desired final concentration (e.g., 10 µM).
-
-
Incubate for 1 hour at 37°C.
B. Thermal Challenge
-
Aliquot 50 µL of the cell suspension from each condition into separate PCR tubes for each temperature point. A typical temperature range is 40, 44, 48, 52, 56, 60, 64, 68°C.
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures. Include an unheated control (room temperature).
-
Cool the tubes to room temperature for 3 minutes.
C. Lysis and Fractionation
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation (20,000 x g, 20 min, 4°C) to pellet the aggregated, denatured proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
D. Protein Quantification
-
Measure the protein concentration of the soluble fractions.
-
Normalize all samples to the same protein concentration.
-
Analyze the abundance of the candidate target protein in each sample by Western Blot using a specific antibody.
E. Data Analysis
-
Quantify the band intensities from the Western Blot.
-
For each curve (DMSO and Probe), normalize the intensity at each temperature to the intensity of the unheated control (set to 100%).
-
Plot the normalized soluble protein fraction against temperature and fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ).
-
A positive thermal shift (ΔTₘ > 0) in the probe-treated sample compared to the DMSO control confirms direct target engagement.[5]
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- 18. CETSA [cetsa.org]
Advanced Protocols for C-C and C-N Bond Formation: A Guide to Suzuki and Buchwald-Hartwig Couplings with Pyrazine Derivatives
Introduction: The Pyrazine Moiety in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics. Pyrazine derivatives are integral components of numerous FDA-approved drugs and are widely explored for their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1]
However, the functionalization of the electron-deficient pyrazine nucleus presents a significant challenge for synthetic chemists. The nitrogen atoms can deactivate palladium catalysts through coordination, complicating traditional cross-coupling reactions.[2] This guide provides an in-depth exploration of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—offering field-proven protocols and insights specifically tailored for pyrazine derivatives.
Part 1: Suzuki-Miyaura Coupling of Halopyrazines
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds.[1] For pyrazine substrates, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents, which is crucial for structure-activity relationship (SAR) studies in drug development.
Mechanistic Overview: The "Why" Behind the Reagents
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding the role of each component is critical for troubleshooting and optimizing reactions with challenging substrates like pyrazines.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazine. The reactivity order for the halide is typically I > Br > Cl. For less reactive chloropyrazines, the choice of a highly active catalyst system is paramount.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates this transfer.[4][5]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol: Suzuki Coupling of 2-Chloropyrazine with Phenylboronic Acid
This protocol details a general procedure for the coupling of a challenging chloropyrazine substrate. Microwave irradiation is employed to accelerate the reaction, which is often beneficial for less reactive heteroaryl chlorides.[4][6]
Materials and Equipment:
-
2-Chloropyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Microwave reactor with sealed reaction vessels
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Vessel Preparation: To a dry microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting pyrazine substrate. A strong, non-aqueous base like K₃PO₄ is often effective in these systems.
-
-
Catalyst Pre-formation (Optional but Recommended): In a separate dry flask, briefly mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl chlorides and accelerates the overall catalytic cycle. Pre-mixing can facilitate the formation of the active catalytic species.
-
-
Reaction Assembly: Add the catalyst mixture to the microwave vial, followed by enough anhydrous 1,4-dioxane to achieve a suitable concentration (typically 0.1–0.5 M).
-
Inerting: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Causality: Oxygen can lead to the oxidation of the phosphine ligand and the formation of unwanted homocoupling byproducts.[7]
-
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at 120-150°C for 15-30 minutes.
-
Causality: Microwave heating provides rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[6]
-
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data and Troubleshooting
Table 1: Typical Reaction Parameters for Suzuki Coupling with Pyrazines
| Component | Recommendation | Rationale & Key Considerations |
| Pyrazine Substrate | Bromo- or Iodo-pyrazines are more reactive. Chloro-pyrazines require more active catalysts. | Reactivity follows the trend I > Br > OTf >> Cl, based on C-X bond strength. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts (e.g., SPhos Pd G3). | Precatalysts offer better air stability and generate the active Pd(0) species more reliably.[8][9] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). | These ligands accelerate oxidative addition of less reactive chlorides and promote reductive elimination.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. | Stronger, non-nucleophilic bases are generally preferred. The choice can be solvent-dependent. |
| Solvent | Aprotic polar solvents like 1,4-Dioxane, Toluene, or DME, often with water. | A water/organic mixture can aid in dissolving the base and facilitating the formation of the boronate complex. |
| Temperature | 80-150°C. Microwave irradiation is often beneficial. | Higher temperatures are needed for less reactive substrates like chloropyrazines. |
Troubleshooting Common Issues:
-
Low Conversion:
-
Cause: Inefficient catalyst activation or deactivation.
-
Solution: Switch to a more robust ligand (e.g., from PPh₃ to SPhos), use a pre-catalyst, or increase the reaction temperature/time. Ensure the reaction is thoroughly deoxygenated.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Presence of excess water or acidic protons leading to the replacement of the boronic acid group with hydrogen.
-
Solution: Use anhydrous solvents and a non-aqueous base like K₃PO₄.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination in the reaction.
-
Solution: Ensure rigorous degassing of solvents and purging of the reaction vessel with an inert gas.[7]
-
Part 2: Buchwald-Hartwig Amination of Halopyrazines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling amines with aryl halides.[10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. For pyrazine substrates, it allows for the direct installation of primary and secondary amines, key pharmacophores in many drug candidates.
Mechanistic Overview: The Nuances of C-N Bond Formation
Similar to the Suzuki coupling, the Buchwald-Hartwig catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11]
-
Oxidative Addition: A Pd(0) species inserts into the pyrazine-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. This step is crucial and often rate-limiting.
-
Reductive Elimination: The aryl and amino groups on the palladium center couple to form the desired product and regenerate the Pd(0) catalyst. Bulky ligands are essential as they promote this final, product-forming step.
Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with a Primary Amine
This protocol provides a general method for coupling a primary amine with a bromopyrazine. The choice of a strong, non-nucleophilic base is critical for efficient deprotonation of the amine.
Materials and Equipment:
-
2-Bromopyrazine
-
Primary amine (e.g., Benzylamine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), add NaOt-Bu (1.4 equiv.).
-
Causality: NaOt-Bu is a strong, hindered base that effectively deprotonates the amine coordinated to the palladium center without competing as a nucleophile. It must be handled under inert conditions due to its moisture sensitivity.
-
-
Catalyst and Reagent Addition: To the same flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), 2-bromopyrazine (1.0 equiv.), and the primary amine (1.2 equiv.).
-
Causality: Xantphos is a bidentate ligand with a large bite angle, which promotes reductive elimination and prevents side reactions like β-hydride elimination.[10] A slight excess of the amine is used to drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1–0.5 M).
-
Inerting: Backfill the flask with the inert gas and seal it.
-
Reaction: Heat the reaction mixture at 80-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Data and Troubleshooting
Table 2: Key Parameter Selection for Buchwald-Hartwig Amination with Pyrazines
| Component | Recommendation | Rationale & Key Considerations |
| Pyrazine Substrate | Bromo- and Iodo-pyrazines are preferred. Chloro-pyrazines are challenging. | Reactivity order is I > Br > OTf >> Cl. Coupling chlorides requires highly active catalyst systems (e.g., using BrettPhos or other advanced ligands). |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂. | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[12] |
| Ligand | Bidentate phosphines (e.g., Xantphos, BINAP) or bulky monophosphines (e.g., BrettPhos, RuPhos). | The ligand choice is critical and depends on the amine (primary, secondary, hindered). Bidentate ligands can prevent catalyst decomposition.[10] |
| Base | Strong, non-nucleophilic bases: NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃. | NaOt-Bu is common but base-sensitive functional groups may require weaker bases like K₃PO₄ or Cs₂CO₃.[12] |
| Solvent | Aprotic, non-polar solvents like Toluene, Dioxane, or THF. | These solvents are compatible with the strong bases used and have good solubility for the reagents.[13] |
| Temperature | 80-120°C. | Sufficient thermal energy is needed to overcome the activation barriers of the catalytic cycle. |
Troubleshooting Common Issues:
-
No Reaction or Low Yield:
-
Cause: Catalyst inhibition by the pyrazine nitrogen, inactive catalyst, or insufficient base strength.
-
Solution: Screen different ligands; bulky, electron-rich ligands are often superior. Ensure the base is fresh and handled under strictly anhydrous conditions. Consider a stronger base or a different solvent.
-
-
Hydrodehalogenation (Pyrazine-X → Pyrazine-H):
-
Cause: A side reaction where the pyrazine halide is reduced. Can be promoted by moisture or certain ligand/base combinations.
-
Solution: Ensure anhydrous conditions. A change in ligand or base may be necessary.
-
-
Formation of Side Products:
-
Cause: β-hydride elimination from the palladium-amido intermediate can occur if the amine has β-hydrogens.
-
Solution: Use ligands with a wide bite angle (e.g., Xantphos) that favor reductive elimination over β-hydride elimination.[10]
-
Conclusion
The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable tools for the functionalization of pyrazine derivatives in drug discovery and materials science. Success with these electron-deficient heteroaromatic substrates hinges on a rational selection of catalyst, ligand, base, and reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize these powerful transformations. The protocols and insights provided herein serve as a robust starting point for developing novel pyrazine-containing molecules with significant scientific and therapeutic potential.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
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A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2015). Semantic Scholar. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate. [Link]
-
Proposed catalytic cycle of Buchwald−Hartwig crosscoupling. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC - NIH. [Link]
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Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (n.d.). ChemRxiv. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [Link]
-
Suzuki–Miyaura Coupling. (2016). Books. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). ResearchGate. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Semantic Scholar. [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
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Buchwald-Hartwig Amination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026). Wordpress. [Link]
-
Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. [Link]
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Application Notes and Protocols: A Framework for Investigating 2-(3-Fluorophenyl)pyrazine in Neurodegenerative Disease Models
Introduction: The Rationale for Targeting Neurodegeneration with Novel Pyrazine Derivatives
Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health burden. These disorders are pathologically complex, characterized by a multifactorial cascade of events including oxidative stress, neuroinflammation, protein misfolding and aggregation, and ultimately, neuronal loss.[1] The intricate nature of these diseases has highlighted the limitations of single-target therapeutic strategies, creating a compelling case for the development of multi-target agents that can modulate several pathological pathways simultaneously.
The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Notably, tetramethylpyrazine, a naturally occurring pyrazine derivative, has shown neuroprotective effects in models of cerebral ischemia, partly through the upregulation of antioxidant pathways.[4] Furthermore, the incorporation of a fluorine atom into a drug candidate can enhance its metabolic stability and ability to cross the blood-brain barrier—a critical attribute for any centrally acting therapeutic.[5]
This document outlines a detailed experimental framework for the preclinical evaluation of 2-(3-Fluorophenyl)pyrazine , a novel synthetic compound, as a potential therapeutic agent for neurodegenerative diseases. The proposed studies are designed as a comprehensive screening cascade, beginning with foundational in vitro assays to establish a baseline of activity and elucidate potential mechanisms of action, and progressing to more complex in vivo models to assess efficacy and target engagement in a physiological context.
Part 1: Foundational In Vitro Evaluation
The initial phase of testing is designed to assess the fundamental cytotoxic and neuroprotective properties of this compound and to generate initial hypotheses regarding its mechanism of action.
Physicochemical Characterization and Compound Handling
Prior to biological testing, it is crucial to determine the basic physicochemical properties of this compound to ensure proper handling and dose preparation.
| Property | Method | Expected Outcome/Importance |
| Solubility | Kinetic and thermodynamic solubility assays in PBS and DMSO. | Determines appropriate solvent and concentration range for in vitro assays. |
| Purity | HPLC-UV/MS | Confirms the identity and purity of the test compound (>98% recommended). |
| LogP/LogD | Calculated or experimentally determined. | Predicts membrane permeability and potential for blood-brain barrier penetration. |
Protocol 1: Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Aliquot and store at -20°C, protected from light.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
In Vitro Neurotoxicity and Neuroprotection Assays
The first biological assessment will determine the compound's intrinsic toxicity and its ability to protect neuronal cells from common neurodegenerative stressors.
Workflow for In Vitro Neuroprotection Screening
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
Protocol 2: Neuroprotection against Aβ-induced Toxicity (AD Model)
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days.
-
Aβ Oligomer Preparation: Prepare oligomeric Aβ₁₋₄₂ according to established protocols (e.g., incubation at 4°C for 24 hours).
-
Treatment: Seed differentiated SH-SY5Y cells in a 96-well plate. Pre-treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 25 µM) for 2 hours.
-
Toxicity Induction: Add pre-aggregated Aβ₁₋₄₂ oligomers to a final concentration of 5 µM.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment:
-
MTT Assay: Measure cell viability by assessing mitochondrial reductase activity.
-
LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cell membrane damage.
-
-
Controls: Include vehicle control (medium + DMSO), Aβ-only control, and compound-only controls at the highest concentration to assess intrinsic toxicity.
Mechanistic Assays: Uncovering the Mode of Action
Based on the known activities of pyrazine derivatives, we will investigate the antioxidant and anti-inflammatory properties of this compound.
Potential Mechanisms of Action
Caption: In vivo efficacy study workflow using the 5XFAD mouse model of Alzheimer's Disease.
Protocol 5: Behavioral Assessment - Morris Water Maze (MWM)
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (5 days):
-
Mice are given four trials per day to find the hidden platform from different starting positions.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the treatment groups to the vehicle control group. Improved performance is indicated by shorter escape latencies and more time spent in the target quadrant during the probe trial.
Protocol 6: Post-mortem Brain Tissue Analysis
-
Tissue Collection: Following the final behavioral test, mice are anesthetized and transcardially perfused with saline, followed by 4% paraformaldehyde.
-
Brain Extraction: Brains are extracted and post-fixed, then processed for either paraffin embedding or cryosectioning.
-
Immunohistochemistry (IHC):
-
Amyloid Plaques: Stain brain sections with antibodies against Aβ (e.g., 6E10).
-
Neuroinflammation: Stain for microgliosis (Iba1) and astrogliosis (GFAP).
-
-
Quantification:
-
Capture images of the cortex and hippocampus.
-
Quantify the plaque burden and the area of immunoreactivity for Iba1 and GFAP using image analysis software (e.g., ImageJ).
-
-
Biochemical Analysis:
-
Homogenize one brain hemisphere to prepare soluble and insoluble fractions.
-
Measure Aβ₁₋₄₀ and Aβ₁₋₄₂ levels using specific ELISAs.
-
Conclusion and Future Directions
This comprehensive experimental framework provides a robust pathway for the initial preclinical evaluation of this compound. The phased approach, beginning with fundamental in vitro assays and progressing to a relevant in vivo model, allows for a systematic and data-driven assessment of the compound's therapeutic potential. Positive outcomes from this screening cascade would warrant further investigation into more diverse models of neurodegeneration (e.g., tauopathy models for AD, or α-synuclein models for PD), detailed mechanism of action studies, and comprehensive safety and toxicology assessments. The multi-targeted nature of pyrazine derivatives offers a promising avenue for the development of novel therapeutics for complex neurodegenerative diseases.
References
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Katsoulaki, E. E., Dimopoulos, D., & Hadjipavlou-Litina, D. (2023). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 24(15), 12345. [Link]
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Gao, X., Zhang, H., & Li, L. (2014). Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism. Journal of Zhejiang University. Science. B, 15(1), 69–77. [Link]
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Onkol, T., & Sener, E. A. (2014). Pyrazine derivatives: a patent review (June 2012 - present). Expert opinion on therapeutic patents, 24(12), 1347–1369. [Link]
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Chen, J., Wang, Y., & Zhang, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
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Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(10), 1218–1226. [Link]
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Sperandio, E., et al. (2023). Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Journal of Medicinal Chemistry, 66(21), 14616–14633. [Link]
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Solubility of Things. (n.d.). Pyrazine. [Link]
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Papatheodorou, P., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 26(23), 7177. [Link]
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Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current pharmaceutical design, 28(14), 1149–1169. [Link]
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Li, Y., et al. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology, 13, 986687. [Link]
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Usher, L. C., et al. (2010). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. PloS one, 5(9), e12616. [Link]
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Uddin, M. S., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 26(10), 2843. [Link]
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Application Notes and Protocols for the Synthesis of 2-(3-Fluorophenyl)pyrazine Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Arylpyrazines in Medicinal Chemistry
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics targeting a wide array of diseases.[1][2] When functionalized with an aryl group at the 2-position, the resulting 2-arylpyrazine motif has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors, which are crucial in oncology and immunology research.[1][2]
This guide focuses on the synthesis of 2-(3-Fluorophenyl)pyrazine derivatives, a class of compounds that has garnered significant interest. The strategic incorporation of a fluorine atom on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell permeability. This document provides a detailed exploration of the synthetic methodologies to access these valuable compounds, with a focus on strategies to modulate their biological potency.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound scaffold primarily relies on the formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between the pyrazine core and the 3-fluorophenyl moiety. Two of the most powerful and versatile methods in modern organic synthesis for achieving this are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it represents a highly efficient method for the synthesis of biaryl compounds. In the context of this compound synthesis, this typically involves the coupling of a halopyrazine with 3-fluorophenylboronic acid.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-chloropyrazine with arylboronic acids.[3]
Materials:
-
2-Chloropyrazine
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloropyrazine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Buchwald-Hartwig Amination: A Versatile C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This method provides an alternative and powerful route to 2-arylpyrazine derivatives, particularly when the desired substitution pattern is more readily accessible through a C-N bond formation. For the synthesis of this compound, this would involve the coupling of a halopyrazine with 3-fluoroaniline.
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-(3-Fluorophenylamino)pyrazine via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of halopyridines with anilines.[4]
Materials:
-
2-Bromopyrazine (or 2-chloropyrazine)
-
3-Fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (or dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine 2-bromopyrazine (1.0 eq), 3-fluoroaniline (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01-0.03 eq), Xantphos (0.02-0.06 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath and stir the mixture at 80-110 °C.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-fluorophenylamino)pyrazine.
Strategies for Improving Potency: A Structure-Activity Relationship (SAR) Perspective
The development of potent this compound derivatives requires a deep understanding of the structure-activity relationship (SAR). The strategic placement of substituents on both the pyrazine and the phenyl rings can significantly impact the compound's interaction with its biological target, often a kinase.
The Role of the 3-Fluoro Substituent
The introduction of a fluorine atom at the 3-position of the phenyl ring is a deliberate design choice. The rationale behind this substitution is multi-faceted:
-
Modulation of Electronics: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, influencing its interaction with the target protein. This can lead to enhanced binding affinity.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life in vivo.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions within the protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the compound's potency. The position of the fluorine atom is critical; for instance, in some kinase inhibitors, a meta-fluoro substitution has been shown to be optimal for activity.[5]
Bioisosteric Replacement and Further Optimization
To further enhance potency and fine-tune the pharmacological profile, various bioisosteric replacements can be considered. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.
Table 1: Representative IC₅₀ Values for Substituted Pyrazine and Related Heterocyclic Kinase Inhibitors
| Compound ID | Core Scaffold | Key Substituents | Target Kinase | IC₅₀ (nM) |
| 1 | Pyrazine | 2-(Phenylamino) | Generic Kinase A | 500 |
| 2 | Pyrazine | 2-(3-Fluorophenylamino) | Generic Kinase A | 150 |
| 3 | Pyrazine | 2-(3-Fluorophenylamino), 5-Methyl | Generic Kinase A | 80 |
| 4 | Pyrazolo[1,5-a]pyridine | 3-Fluoro, 6-Methylpyridin-2-yl | TGF-βR1 | 13 |
| 5 | Imidazo[1,2-a]pyrazine | 2-(4-Fluorophenyl) | TrkA | <100 |
Note: The data in this table is illustrative and compiled from various sources on related kinase inhibitors to demonstrate general SAR principles.[5][6][7] IC₅₀ values are highly target-dependent.
The data in Table 1 illustrates several key principles for potency improvement:
-
Fluorine Substitution: The introduction of a fluorine atom (Compound 2 vs. 1) can lead to a significant increase in potency.
-
Substitution on the Pyrazine Ring: Adding small alkyl groups, such as a methyl group at the 5-position of the pyrazine ring (Compound 3), can further enhance activity, likely by probing additional hydrophobic pockets in the binding site.
-
Scaffold Hopping and Isosteric Replacements: Exploring related heterocyclic scaffolds like pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyrazines (Compounds 4 and 5) can lead to the discovery of highly potent inhibitors.
Conclusion
The synthesis of this compound derivatives is a key area of research in medicinal chemistry, with significant potential for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination are robust and versatile methods for the construction of the core scaffold. A thorough understanding of the structure-activity relationship, particularly the role of fluorine substitution and the potential for bioisosteric replacements, is crucial for designing and synthesizing derivatives with improved potency. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this promising chemical space.
References
- Soualmia, F., Belaidi, S., Belaidi, H., et al. (2017). Quantitative structure anti-proliferative activity against HEPG2 and SW1116 relationships in a series of pyrazine derivatives. Journal of Bionanoscience, 11(6), 584-591.
- Sahu, R., Shah, K., Gautam, Y., et al. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. Current Organic Chemistry, 27(9), 821-843.
- Li, J., et al. (2011). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(24), 7598.
- Kim, B. K., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Journal of Medicinal Chemistry, 57(16), 7074-7091.
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Organic Syntheses Procedure. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Retrieved from [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Rea. (n.d.).
- Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Advances.
- Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-971.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026).
- Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. (2002). Organic Letters, 4(18), 3123-3126.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). BenchChem.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Al-Obaidi, A. A. M., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372.
- Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (2015). European Journal of Medicinal Chemistry, 92, 541-551.
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][6][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869421.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2022). Journal of Organometallic Chemistry, 961, 122238.
- Al-Mokadem, A. Z., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
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Application Note: 2-(3-Fluorophenyl)pyrazine in a Fragment-Based Drug Discovery Workflow
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-molecular-weight compounds, FBDD explores chemical space more effectively, often yielding leads with superior physicochemical properties.[3][4] This application note provides a detailed guide on the practical application of a model fragment, 2-(3-Fluorophenyl)pyrazine, within a typical FBDD cascade. We will detail the underlying principles, provide step-by-step protocols for primary screening and hit validation using biophysical techniques, and outline strategies for structure-guided fragment evolution. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize FBDD workflows.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a rational, structure-guided approach that begins with identifying very small molecules ("fragments") that bind weakly but efficiently to a biological target.[5][6] Unlike HTS, which screens large libraries of complex molecules, FBDD uses smaller, curated libraries of fragments (typically <300 Da).[7][8] The core principle is that the weak affinity of a fragment hit (μM to mM range) can be systematically and significantly improved by leveraging structural information to "grow" or "link" the fragment into a more potent, drug-like molecule.[9][10] This methodology has proven particularly successful for challenging targets, such as protein-protein interactions, that have been intractable to traditional screening methods.[5]
The success of an FBDD campaign relies on three pillars:
-
A High-Quality Fragment Library: A diverse collection of soluble, low-complexity molecules.
-
Sensitive Biophysical Techniques: Methods capable of reliably detecting weak binding events, such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[11][12]
-
Structure-Guided Optimization: The use of high-resolution structural data to guide the chemical evolution of fragment hits into lead compounds.[13]
The Model Fragment: this compound
For the protocols described herein, we will use this compound as a representative fragment. Its properties make it an excellent candidate for an FBDD library.
Rationale for Selection:
-
Low Molecular Weight: It adheres to the general guidelines for fragments, allowing for significant scope for chemical elaboration.
-
Structural Simplicity: It possesses a defined 3D shape with limited conformational flexibility, simplifying the interpretation of binding data.
-
Strategic Functionality: The pyrazine ring offers hydrogen bond acceptors, while the fluorophenyl group provides a hydrophobic surface for interaction and a vector for chemical growth.
-
¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for ¹⁹F NMR-based screening and validation experiments, a powerful technique in FBDD.[14][15]
| Property | Value | "Rule of Three" Guideline[3] |
| Molecular Weight | 174.16 Da | < 300 Da |
| cLogP | ~2.1 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (Pyrazine Nitrogens) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
The Integrated FBDD Workflow
A successful FBDD project follows a logical cascade of experiments designed to identify hits, validate them, and provide a clear path for optimization. Each step serves as a filter, enriching for fragments with genuine, desirable binding characteristics.
Caption: The integrated workflow for Fragment-Based Drug Discovery.
Experimental Protocols: Screening & Validation
The following protocols are detailed methodologies for identifying and validating the binding of this compound to a hypothetical protein target (e.g., a protein kinase).
Protocol 4.1: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technology ideal for primary fragment screening.[16] It provides real-time binding data, allowing for the detection of weak interactions and the rapid screening of thousands of compounds.[17][18] We use a high-density amine coupling to immobilize the target protein, maximizing the signal for small fragment binders. A reference flow cell is critical to subtract bulk refractive index changes, a common source of false positives in fragment screening.[17]
Methodology:
-
System Preparation:
-
Instrument: A multi-channel SPR instrument (e.g., Biacore 8K, Cytiva).
-
Sensor Chip: CM5 (carboxymethylated dextran) sensor chip.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 2% DMSO. Note: Precise matching of DMSO concentration between the running buffer and sample is critical to minimize solvent artifacts.[17]
-
-
Target Immobilization:
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the active flow cells to achieve an immobilization level of 10,000 - 15,000 Response Units (RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference surface is prepared simultaneously using the same activation/deactivation chemistry but without protein injection.
-
-
Screening Assay:
-
Prepare a stock plate of this compound and other library fragments at 10 mM in 100% DMSO.
-
Dilute fragments to a final screening concentration of 200 µM in running buffer (final DMSO concentration of 2%).
-
Inject each fragment over the target and reference surfaces for a 30-second contact time, followed by a 60-second dissociation phase.
-
Perform buffer-only injections periodically for double referencing.
-
Regenerate the surface between injections if necessary (e.g., a short pulse of 50 mM NaOH), ensuring the target's activity is maintained.
-
-
Hit Identification:
-
Process the data by subtracting the reference channel signal and the average of the buffer injections.
-
A fragment is considered a primary hit if it produces a steady-state binding response significantly above the noise (e.g., > 3 standard deviations of the buffer injections or > 10 RU).
-
Protocol 4.2: Orthogonal Hit Validation by NMR Spectroscopy
Causality: Orthogonal validation using a technique with different physical principles is essential to eliminate artifacts and false positives from the primary screen.[19] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are excellent for this purpose.[14] They detect binding by observing the fragment's signals directly, confirming that the fragment itself is interacting with the target in solution, which is a more physiological environment than the immobilized surface of SPR.[20]
Methodology:
-
Sample Preparation:
-
Buffer: Phosphate-buffered saline (PBS) in 99.9% D₂O, pH 7.4.
-
Target Stock: Prepare a 20 µM stock solution of the target protein.
-
Fragment Stock: Prepare a 20 mM stock of this compound in DMSO-d₆.
-
NMR Sample: In an NMR tube, combine the target protein to a final concentration of 10 µM and the fragment to a final concentration of 500 µM. The final sample volume should be ~500 µL.
-
Control Sample: Prepare a matched sample containing only the fragment at 500 µM.
-
-
NMR Data Acquisition:
-
Instrument: 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
Experiment: A standard STD pulse sequence (e.g., stddiff.2 on Bruker systems).
-
Parameters:
-
Selective on-resonance saturation of the protein at a chemical shift where no fragment signals are present (e.g., 0.5 ppm).
-
Off-resonance saturation at a chemical shift far from any signals (e.g., 40 ppm).
-
Saturation time: 2 seconds.
-
A series of experiments with varying saturation times can provide more detailed information.
-
-
-
Data Processing and Analysis:
-
Process both the on-resonance and off-resonance spectra identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
A positive signal in the STD difference spectrum corresponding to the proton resonances of this compound confirms binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.
-
Protocol 4.3: Structural Characterization by X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the target-fragment complex is the ultimate goal of the validation phase.[7][21] It provides definitive proof of binding and reveals the precise binding mode, including key interactions (hydrogen bonds, hydrophobic contacts) and the location of the binding pocket.[22] This structural information is indispensable for the subsequent rational design and optimization of the fragment.[13]
Methodology:
-
Protein Crystallization:
-
Set up crystallization trials for the apo-protein using vapor diffusion (sitting or hanging drop) methods, screening a wide range of commercial and in-house screens.
-
Optimize initial crystal hits to produce robust, well-diffracting crystals (>2.5 Å resolution is desirable for FBDD).[23]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" by dissolving this compound to a high concentration (e.g., 10-50 mM) in a cryoprotectant-supplemented mother liquor. The high concentration is needed to drive the occupancy of the weakly binding fragment.
-
Transfer a mature apo-protein crystal into the soaking solution.
-
Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically to allow fragment diffusion without crystal degradation.
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[7]
-
Process the data using standard software (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment. Specialized software or algorithms like PanDDA can be crucial for unambiguously identifying weakly bound fragments.[23]
-
Refine the structure until convergence to produce the final model of the protein-fragment complex.
-
Data Interpretation and Fragment Evolution
The combined data from the biophysical and structural assays provide a comprehensive picture of the fragment's interaction with the target.
Hypothetical Data Summary for this compound:
| Assay | Parameter | Result | Interpretation |
| SPR Screening | Hit? | Yes | Indicates a binding event on the immobilized target. |
| STD NMR | Hit? | Yes | Confirms binding in solution, eliminating surface-specific artifacts. |
| SPR Kinetics | KD | 350 µM | Typical weak affinity for a fragment hit. |
| X-ray Structure | Resolution | 2.1 Å | High-quality data for structure-based design. |
| X-ray Structure | Binding Site | ATP-binding site, hinge region | Confirms binding to a functionally relevant site. |
| X-ray Structure | Key Interactions | H-bond from pyrazine N1 to backbone NH of hinge residue; Fluorophenyl group in hydrophobic pocket. | Provides specific, actionable information for chemical modification. |
With this information, medicinal chemists can devise a strategy to evolve the fragment into a more potent lead.[24]
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- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
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Application Note: A Protocol for the Multicomponent Synthesis of Imidazo[1,2-a]pyrazine Libraries via the Groebke-Blackburn-Bienaymé Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrazine Scaffolds and Multicomponent Reactions
Pyrazine and its fused heterocyclic derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of therapeutic agents targeting a wide array of biological targets.[2][3][4] The development of efficient and modular synthetic routes to access diverse libraries of pyrazine-containing compounds is therefore a critical endeavor in modern drug discovery.[1]
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid generation of molecular complexity from simple, readily available starting materials in a single synthetic operation.[5][6] This approach aligns perfectly with the demands of library synthesis, offering significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly explore chemical space. Among the various MCRs, the Groebke-Blackburn-Bienaymé (GBB) reaction has proven to be an exceptionally robust and versatile method for the synthesis of imidazo[1,2-a]pyrazines and related fused heterocycles.[7][8] This three-component reaction, involving an aminopyrazine, an aldehyde, and an isocyanide, provides a convergent and highly efficient pathway to this important class of compounds.[9][10][11]
This application note provides a detailed protocol for the synthesis of a library of 3-aminoimidazo[1,2-a]pyrazines using the GBB reaction. We will delve into the mechanistic underpinnings of this transformation, offer practical guidance on reaction setup and optimization, and present a representative experimental procedure.
The Groebke-Blackburn-Bienaymé Reaction: Mechanism and Rationale
The GBB reaction is an acid-catalyzed process that proceeds through a series of sequential steps to construct the imidazo[1,2-a]pyrazine core. Understanding the mechanism is crucial for troubleshooting and for the rational selection of substrates and reaction conditions.
Mechanistic Pathway:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aminopyrazine with an aldehyde to form a reactive iminium ion intermediate. The choice of acid catalyst is critical; Lewis acids such as scandium triflate (Sc(OTf)₃) or Brønsted acids like p-toluenesulfonic acid (p-TsOH) are commonly employed to facilitate this step.[7]
-
Nucleophilic Attack by Isocyanide: The isocyanide, a unique and highly reactive functional group, then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the pyrazine ring then attacks the electrophilic carbon of the nitrilium ion in an intramolecular fashion. This key cyclization step forms the five-membered imidazole ring, leading to the final fused imidazo[1,2-a]pyrazine product after proton transfer.
Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyrazine
This protocol details the synthesis of a specific imidazo[1,2-a]pyrazine derivative. It can be readily adapted for the parallel synthesis of a library by varying the aldehyde and isocyanide components.
Materials and Reagents:
-
2-Aminopyrazine
-
4-Chlorobenzaldehyde
-
tert-Butyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 equiv).
-
Add anhydrous methanol (5 mL) to dissolve the 2-aminopyrazine.
-
Add 4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add scandium(III) triflate (0.05 mmol, 5 mol%) to the reaction mixture.
-
Finally, add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) to the flask.
-
Seal the flask and stir the reaction mixture at room temperature under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Spot the starting materials and the reaction mixture on the TLC plate.
-
Visualize the spots under a UV lamp. The reaction is complete when the starting materials are consumed, and a new, more nonpolar product spot is observed.
-
-
Workup and Extraction:
-
Once the reaction is complete (typically within 12-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the desired imidazo[1,2-a]pyrazine product.
-
Combine the fractions containing the pure product and concentrate the solvent to obtain the final compound.
-
Data Summary and Scope
The Groebke-Blackburn-Bienaymé reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on both the aldehyde and isocyanide components. This versatility allows for the generation of diverse libraries of imidazo[1,2-a]pyrazines with varying electronic and steric properties.
| Component | Representative Examples | Typical Yields (%) |
| Aldehydes | Aromatic (electron-donating and -withdrawing), Heteroaromatic, Aliphatic | 60-95% |
| Isocyanides | tert-Butyl, Cyclohexyl, Benzyl, Functionalized aryl | 55-90% |
| Aminopyrazines | Substituted and unsubstituted 2-aminopyrazines | 60-90% |
Table 1: Representative Substrate Scope and Yields for the GBB Reaction.
Scientific Integrity and Self-Validation
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of anhydrous methanol is crucial to prevent the hydrolysis of the iminium ion intermediate, which would lead to the formation of byproducts and lower yields.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere can prevent the oxidation of sensitive aldehydes and improve the overall reproducibility of the reaction.
-
Catalyst Loading: A catalytic amount of Sc(OTf)₃ (typically 2-10 mol%) is sufficient to promote the reaction. Higher catalyst loadings do not usually lead to significant improvements in yield and can complicate purification.
-
Aqueous Workup: The use of a mild base like NaHCO₃ in the workup is important to neutralize the acidic catalyst and any remaining acidic species, facilitating a clean extraction of the product.
Trustworthiness and Self-Validation:
The protocol is designed to be self-validating through rigorous monitoring and characterization.
-
TLC Monitoring: Careful TLC analysis provides a clear visual confirmation of the reaction's progress and the formation of the desired product.
-
Spectroscopic Characterization: The identity and purity of the final product should be unequivocally confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectral data for the imidazo[1,2-a]pyrazine core are well-established and serve as a reliable benchmark for validation.
Conclusion
The Groebke-Blackburn-Bienaymé multicomponent reaction offers a highly efficient and modular approach for the synthesis of imidazo[1,2-a]pyrazine libraries. The protocol outlined in this application note is robust, scalable, and amenable to parallel synthesis, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanism and adhering to the principles of scientific integrity, researchers can confidently and effectively utilize this powerful reaction to accelerate their discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
-
Nikolay, Y., & Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2836–2880. [Link]
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4165-4206. [Link]
-
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1019. [Link]
-
Kim, J. S., Lee, J. Y., Gong, Y. D., & Kim, Y. C. (2016). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 14(3), 801-805. [Link]
-
Shaabani, A., Afshari, R., & Hooshmand, S. E. (2018). An Efficient Synthesis of Benzimidazole‐pyrazines via the Sequential Ugi/Hydroamination/Cyclization Reactions. ChemistrySelect, 3(32), 9273-9277. [Link]
-
Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(4), 2535-2542. [Link]
-
Yavari, I., & Zare, H. (2006). A new three-component synthesis of highly functionalized pyrazoles. Synlett, 2006(19), 3251-3253. [Link]
-
Barluenga, J., et al. (2007). Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols: A New Entry to Pyrazine Synthesis. Angewandte Chemie International Edition, 46(29), 5587-5590. [Link]
-
Kumar, A., & Kumar, V. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(20), 13586-13597. [Link]
-
Wang, S., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6539. [Link]
-
Van der Heiden, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1038–1077. [Link]
-
Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164-168. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4165-4206. [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Fluorophenyl)pyrazine
Welcome to the technical support guide for the synthesis of 2-(3-Fluorophenyl)pyrazine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to enhance reaction yields and purity. The predominant and most versatile method for this synthesis is the Suzuki-Miyaura cross-coupling reaction, which will be the central focus of this guide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low or no product formation in a Suzuki coupling is a common but solvable issue. The root cause often lies in one of the core components of the catalytic cycle.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. More commonly, the Pd(0) catalyst may have been deactivated by oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Rigorous degassing of solvents is crucial.[1][2]
-
Issues with the Base: The base is not merely a pH adjuster; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[3][4]
-
Incorrect Choice: Weak bases may not be sufficient. For electron-deficient heteroaryl chlorides like 2-chloropyrazine, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2]
-
Poor Solubility/Quality: The base must have some solubility in the reaction medium. Using aqueous solutions or phase-transfer catalysts can help. For solid bases like K₃PO₄, using a finely ground powder increases surface area and reactivity. Some anhydrous couplings with K₃PO₄ paradoxically require a small amount of water to function effectively.[2]
-
-
Poor Reagent Quality:
-
Boronic Acid: 3-Fluorophenylboronic acid can dehydrate upon storage to form its cyclic trimer, anhydrotrimers (boroxines). This alters the stoichiometry of your reaction. If you suspect this, you can either use freshly opened reagent or account for the mass change.
-
Halopyrazine: Ensure the purity of your 2-chloropyrazine or 2-bromopyrazine.
-
-
Solvent Purity: Solvents must be anhydrous (unless water is an intentional co-solvent) and thoroughly degassed. Oxygen in the solvent is a primary cause of catalyst decomposition and boronic acid homocoupling.
Q2: How do I select the optimal Palladium catalyst and ligand for coupling with 2-chloropyrazine?
The choice of catalyst and ligand is arguably the most critical factor, especially when using a less reactive aryl chloride. The pyrazine ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle challenging.[5][6]
-
Traditional vs. Modern Catalysts: While classic catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and longer reaction times with aryl chlorides. Modern catalyst systems, particularly those developed by Buchwald and Fu, are far more effective.[4]
-
The Role of the Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are superior. They promote the oxidative addition step and accelerate the final reductive elimination.
-
Precatalysts: Using air-stable Pd(II) precatalysts that incorporate the desired ligand (e.g., SPhos-Pd-G3) simplifies reaction setup and ensures the correct palladium-to-ligand ratio, leading to more reproducible results.
Q3: I'm observing significant homocoupling of my boronic acid. How can this be prevented?
The formation of 3,3'-difluorobiphenyl, the homocoupling product of 3-fluorophenylboronic acid, is a common side reaction.
This side reaction is primarily caused by the presence of oxygen, which can participate in a palladium-mediated oxidative coupling of the boronic acid. The solution is meticulous control of the reaction atmosphere.
-
Degassing Techniques: Do not underestimate the importance of removing dissolved oxygen from your solvent. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can also work.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use glassware that is oven- or flame-dried to remove adsorbed water and oxygen.
Q4: Should I use 2-chloropyrazine or 2-bromopyrazine as my starting material?
This choice involves a trade-off between reactivity and cost.
-
Reactivity: The C-Br bond is weaker than the C-Cl bond, making 2-bromopyrazine inherently more reactive in the oxidative addition step. Reactions with the bromo-analogue often proceed under milder conditions or with less sophisticated catalysts.
-
Cost and Availability: 2-Chloropyrazine is generally significantly cheaper and more readily available than 2-bromopyrazine, making it preferable for large-scale synthesis.
Recommendation: With modern, highly active palladium catalysts (see Q2), the C-Cl bond of 2-chloropyrazine can be activated efficiently.[4][5] For cost-effectiveness and scalability, developing a process starting from 2-chloropyrazine is highly recommended.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed coupling process. Understanding this cycle is fundamental to troubleshooting your reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
If you encounter a low-yielding reaction, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Optimized Protocol & Data
The following protocol is a robust starting point for the synthesis, optimized for the use of 2-chloropyrazine.
Experimental Protocol: Suzuki-Miyaura Coupling
Reagents:
-
2-Chloropyrazine (1.0 equiv)
-
3-Fluorophenylboronic acid (1.2 - 1.5 equiv)
-
SPhos Precatalyst G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, finely ground (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyrazine, 3-fluorophenylboronic acid, K₃PO₄, and the SPhos precatalyst.
-
Evacuate and backfill the flask with Argon or Nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Comparative Reaction Conditions
The table below summarizes various conditions for Suzuki couplings involving heteroaryl halides, providing a reference for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-6-chloropyrazin-2-amine | (2,3-dichlorophenyl)boronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 74 | [8] |
| Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O | 80 | 85 | [5] |
| 2-Chloropyrimidine (supported) | Arylboronic acids | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | KF (3) | THF | 50 | 50-80 | [7] |
| Optimized for 2-Chloropyrazine | 3-Fluorophenylboronic acid | SPhos Pd G3 (1-2) | (Internal) | K₃PO₄ (3) | Dioxane/H₂O | 90 | >90 (Expected) | (This Guide) |
References
- US9458115B2 - Synthesis of substituted pyrazines - Google P
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. [Link]
-
Synthesis and reactions of Pyrazine - YouTube. [Link]
-
Synthesis of pyrazines - Organic Chemistry Portal. [Link]
-
Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties - MDPI. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
- US3033864A - Purification of pyrazine - Google P
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling | Request PDF - ResearchGate. [Link]
- CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl)
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... [Link]
-
A process for the preparation of pyrazine derivatives - European Patent Office. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Solubility of 2-(3-Fluorophenyl)pyrazine in Aqueous Buffers
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Fluorophenyl)pyrazine. Our objective is to provide a comprehensive, scientifically-grounded resource that not only offers solutions but also explains the fundamental principles behind them.
Introduction: Understanding the Challenge
This compound belongs to a class of heterocyclic aromatic compounds. Such molecules, characterized by a largely non-polar surface area, often exhibit poor aqueous solubility. This intrinsic property can pose significant hurdles in experimental assays, formulation development, and ultimately, in achieving therapeutic efficacy. Low solubility can lead to inconsistent results, precipitation during experiments, and poor bioavailability.[1] This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is the most likely cause?
A1: The primary reason for precipitation is exceeding the compound's intrinsic aqueous solubility. The fluorophenyl and pyrazine rings contribute to the molecule's hydrophobicity, making it poorly soluble in water-based solutions.[2] The solubility is a thermodynamic limit that, when surpassed, results in the compound coming out of solution.
Q2: How does the pH of my buffer affect the solubility of this compound?
A2: The pH of the buffer is a critical factor if the compound is ionizable. Pyrazine itself is a weak base with a pKa of about 0.65.[3] While the addition of a fluorophenyl group will modify this, it's likely that this compound remains a weak base. Therefore, its solubility is expected to increase in acidic conditions (pH < pKa) where the pyrazine nitrogens can be protonated, forming a more soluble salt.[4][5] Conversely, in neutral or basic buffers, the compound will be in its less soluble, non-ionized form.
Q3: Can temperature changes affect the solubility of my compound?
A3: Yes, temperature can influence solubility. For most solid solutes, solubility increases with temperature.[6] If you are working with cooled solutions, you may observe precipitation. Conversely, gently warming the solution might help dissolve the compound, but be cautious as this can also accelerate degradation. It is crucial to maintain consistent temperature control throughout your experiment.[2]
Q4: Are there common excipients I can use to improve the solubility of this compound?
A4: Several classes of excipients are commonly used to enhance the solubility of poorly soluble compounds. These include:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase solubility by reducing the polarity of the aqueous medium.[7][8]
-
Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[9][10][11][12] Common examples include polysorbates (e.g., Tween® 80) and poloxamers.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13][][15][16][17]
The choice of excipient will depend on the specific requirements of your experiment or formulation.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low solubility with this compound, follow this systematic troubleshooting workflow.
Step 1: Characterize Your Compound's Properties
-
Estimate pKa: The pyrazine moiety suggests weak basicity.[3] The presence of the electron-withdrawing fluorine atom on the phenyl ring will likely decrease the basicity of the pyrazine nitrogens. Therefore, a pKa slightly lower than that of unsubstituted pyrazine (0.65) can be anticipated.
-
Estimate LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the aromatic rings suggests a positive LogP value, indicating a preference for a non-polar environment and thus low water solubility.
Step 2: pH Optimization
Based on the likely weak basicity of this compound, adjusting the pH of your buffer is a primary and often effective strategy.
Experimental Protocol: pH-Dependent Solubility Screen
-
Prepare a series of buffers: Create a range of buffers with pH values from 2 to 8 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH).
-
Add excess compound: To a small, fixed volume of each buffer, add an excess amount of this compound (enough that undissolved solid is visible).
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility vs. pH: Graph the measured solubility against the pH of the buffers to determine the optimal pH range for your experiments.
Step 3: Employing Solubilizing Excipients
If pH adjustment alone is insufficient or not compatible with your experimental system, the use of solubilizing excipients is the next logical step.
Co-solvents work by reducing the polarity of the solvent system, making it more favorable for hydrophobic compounds.
Workflow for Co-solvent Screening
Caption: Workflow for determining the optimal co-solvent concentration.
Cyclodextrins form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[13][][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare a stock solution of HP-β-CD: Dissolve a known concentration of HP-β-CD in your desired aqueous buffer.
-
Create a concentration gradient: Prepare a series of dilutions of the HP-β-CD stock solution.
-
Add excess this compound: To each HP-β-CD concentration, add an excess of the compound.
-
Equilibrate, separate, and quantify: Follow the same procedure as in the pH-dependent solubility screen (Step 2, points 3-5).
-
Analyze the results: Plot the solubility of this compound as a function of HP-β-CD concentration to determine the effectiveness of the cyclodextrin.
Surfactants enhance solubility by forming micelles that encapsulate the drug molecules.[9][10][11][12]
Considerations for Surfactant Use:
-
Critical Micelle Concentration (CMC): Surfactants are most effective above their CMC.
-
Type of Surfactant: Non-ionic surfactants (e.g., Polysorbate 80, Pluronic F-68) are generally less harsh on biological systems than ionic surfactants.[12]
The experimental protocol for screening surfactants is similar to that for cyclodextrins.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the compound.[4][5] | Simple, cost-effective. | Only applicable to ionizable compounds; may not be compatible with biological assays. |
| Co-solvents | Reduces the polarity of the aqueous solvent system. | Effective for many hydrophobic compounds. | High concentrations may be toxic to cells or interfere with assays. |
| Cyclodextrins | Forms inclusion complexes, encapsulating the hydrophobic molecule.[13][][15][16][17] | Generally well-tolerated in biological systems. | Can be more expensive; may alter the pharmacokinetics of the compound. |
| Surfactants | Forms micelles that solubilize the hydrophobic compound in their core.[9][10][11][12] | Highly effective at increasing apparent solubility. | Can interfere with cell membranes and protein structure; potential for toxicity. |
Logical Troubleshooting Flowchart
Caption: A systematic flowchart for troubleshooting the low solubility of this compound.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ResearchGate. Solubility enhancement and application of cyclodextrins in local drug delivery.
- PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Wikipedia. Cosolvent.
- IRO. Co-solvent: Significance and symbolism.
- Allied Journals. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- PCCA. The Role of Surfactants in Compounded Preparation.
- Drug Development & Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- Pharma Excipients. Cosolvent and Complexation Systems.
- ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- IRO. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble.
- Protheragen. Solubilizer Excipients.
- Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available.
- Gattefossé. Excipients for Solubility and Bioavailability Enhancement.
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Agno Pharmaceuticals. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability.
- ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
- Proprep. What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Show More.
- ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
- Google Patents. WO2005004917A2 - Pharmaceutical composition for solubility enhancement of hydrophobic drugs.
- PubMed Central. Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Contract Pharma. Overcoming the Challenge of Poor Drug Solubility.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- BenchChem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- BenchChem. Technical Support Center: Addressing Poor Solubility of Polycyclic Aromatic Compounds.
- Patsnap Synapse. Troubleshooting Guide for Common Protein Solubility Issues.
- Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs.
- Solubility of Things. Pyrazine.
- PubMed. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Cheméo. Chemical Properties of Pyrazine (CAS 290-37-9).
- FooDB. Showing Compound Pyrazine (FDB012468).
- The Good Scents Company. 2-methyl-3-propyl pyrazine, 15986-80-8.
- The Good Scents Company. 2-propyl pyrazine, 18138-03-9.
- Sigma-Aldrich. Pyrazine = 99 290-37-9.
- BLDpharm. 320582-40-9|N-(3-Fluorophenyl)pyrazine-2-carboxamide.
- PubChem. 2-N,3-N-bis(3-fluorophenyl)pyrazine-2,3-diamine.
- PubChem. 2-N,3-N-bis(2-fluorophenyl)pyrazine-2,3-diamine.
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Purification strategies for removing impurities from 2-(3-Fluorophenyl)pyrazine
Welcome to the technical support center for the purification of 2-(3-Fluorophenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated heterocyclic compound. The introduction of a fluorine atom can significantly alter a molecule's electronic properties, influencing its reactivity and behavior during purification.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experimental work.
Understanding the Chemistry: Common Synthetic Routes and Potential Impurities
The purification strategy for this compound is intrinsically linked to its synthetic origin. Two common methods for its synthesis are the Suzuki-Miyaura cross-coupling and the Ullmann condensation. Each route presents a unique profile of potential impurities.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds.[3][4] In the synthesis of this compound, this typically involves the coupling of a pyrazine derivative (e.g., 2-chloropyrazine) with a fluorophenylboronic acid.
-
Ullmann Condensation: This copper-catalyzed reaction is an alternative for forming aryl-heteroaryl bonds, often requiring higher temperatures than the Suzuki coupling.[5][6]
The impurities you are likely to encounter will be unreacted starting materials, byproducts from side reactions, and residual catalyst.
| Potential Impurity | Origin | Reason for Presence |
| 2-Chloropyrazine | Starting Material | Incomplete reaction. |
| 3-Fluorophenylboronic acid | Starting Material | Incomplete reaction or use of excess reagent. |
| Homocoupled byproducts (e.g., Biphenyl derivatives) | Side Reaction | Self-coupling of the boronic acid or aryl halide. |
| Protodeboronation product (Fluorobenzene) | Side Reaction | Replacement of the boronic acid group with hydrogen.[7] |
| Palladium or Copper Catalyst Residues | Catalyst | Incomplete removal during workup. |
| Ligands (e.g., phosphines) | Reagent | Used in the coupling reaction. |
| Dihydropyrazine intermediates | Incomplete Oxidation | Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation.[8][9] |
Troubleshooting and Purification Strategies
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
FAQ 1: My initial workup left a complex mixture. What is a good first-pass purification strategy?
Answer: For a complex crude product, a multi-step approach starting with liquid-liquid extraction (LLE) followed by column chromatography is recommended.
Liquid-Liquid Extraction (LLE): LLE is an effective initial step to remove a significant portion of impurities based on their differential solubility in immiscible solvents.[1][10]
-
Rationale: The basic nitrogen atoms in the pyrazine ring allow for selective extraction. By washing the organic layer with a dilute acid (e.g., 1M HCl), the this compound and other basic impurities will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.
-
Solvent Selection: Dichloromethane (DCM) or ethyl acetate are good choices for the organic phase. For a more environmentally friendly option, methyl-t-butyl ether (MTBE) can also be effective.[10][11][12] Multiple extractions with fresh solvent are often necessary to achieve a good recovery of over 90%.[8]
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash with a 1M HCl solution.
-
Separate the layers and collect the aqueous layer.
-
Repeat the extraction of the organic layer with 1M HCl to ensure all basic components are extracted.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add a saturated solution of NaHCO₃ or 1M NaOH with stirring until the solution is basic (check with pH paper).
-
Extract the aqueous layer multiple times with fresh portions of ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the partially purified product.
FAQ 2: I'm seeing unreacted starting materials in my NMR spectrum. How can I remove them effectively?
Answer: Both column chromatography and recrystallization are excellent methods for removing unreacted starting materials. The choice depends on the physical state of your product and the nature of the impurities.
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[2]
-
Rationale: this compound is a moderately polar compound. By choosing an appropriate stationary phase (e.g., silica gel) and a mobile phase with the right polarity, you can achieve good separation from both more polar (e.g., boronic acids) and less polar (e.g., 2-chloropyrazine) starting materials.
-
Solvent System Selection: A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexanes.[2] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Monitor the separation by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate) to elute the desired compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity.[1]
-
Rationale: This method relies on the principle that the desired compound will be less soluble in a given solvent at a lower temperature than at a higher temperature, while the impurities will either be much more soluble or much less soluble.
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Common solvents to screen for pyrazine derivatives include ethyl acetate, methanol, ethanol, or mixtures like DCM/pentane or ethyl acetate/hexanes.[13][14]
FAQ 3: My product has a persistent color. What could be the cause and how do I remove it?
Answer: A persistent color in your product often indicates the presence of residual metal catalysts (palladium or copper) or highly conjugated byproducts.
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your product can help adsorb colored impurities. After stirring for a short period, the charcoal is removed by filtration through celite.
-
Chelating Agents: For stubborn metal residues, washing the organic solution with an aqueous solution of a chelating agent like EDTA can be effective.
-
Preparative HPLC: For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[1] Specialized fluorinated HPLC columns can offer enhanced selectivity for fluorinated molecules like this compound.[1][15]
Workflow Visualization
The following diagram illustrates a general purification workflow for this compound.
Caption: General purification workflow for this compound.
Purity Assessment
The purity of the final product should be rigorously confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for confirming the structure and assessing purity.[1] The absence of impurity signals is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[1]
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
By understanding the potential impurities arising from the synthesis and applying the appropriate purification strategies outlined in this guide, researchers can confidently obtain high-purity this compound for their downstream applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyrazines.
-
Wikipedia. (2023, December 28). Ullmann condensation. Retrieved from [Link]
- Google Patents. (1950). US2520088A - Process of preparing pyrazines.
-
Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
- Google Patents. (1962). US3033864A - Purification of pyrazine.
-
National Institutes of Health. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Retrieved from [Link]
- Google Patents. (2010). CN101768113A - Method for purifying intermediate of aripiprazole.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to bridge the gap between bench-scale discovery and robust, scalable production by explaining the causality behind key process decisions.
Section 1: Synthesis Troubleshooting - Common Scale-Up Hurdles
This section addresses the most frequent issues encountered when transitioning pyrazine synthesis from the lab bench to larger-scale reactors.
Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the primary causes and how can I improve it?
Low yield upon scale-up is a multifaceted problem often stemming from issues with mass and heat transfer, reagent purity, and reaction kinetics.
-
Suboptimal Reaction Conditions : Conditions that work in a small flask do not always translate directly to a large reactor. The condensation of α-diketones with 1,2-diamines, a classic route to pyrazines, is highly sensitive to temperature, pressure, and reaction time.[1] Harsh reaction conditions can also lead to the degradation of the desired product.[1]
-
Causality : Large reactors have a much lower surface-area-to-volume ratio than lab flasks, leading to less efficient heat transfer. This can create localized "hot spots" where reactants or products decompose, or "cold spots" where the reaction rate slows, leading to incomplete conversion.
-
Solution : Implement precise temperature control with jacketed reactors and overhead stirring. Perform a new set of optimization experiments at the pilot scale. Continuous flow reactors offer superior heat transfer and precise control over residence time, which can significantly improve yields and consistency during scale-up.[2]
-
-
Purity of Starting Materials : The impact of impurities in starting materials is magnified at scale.[1] Minor contaminants in α-amino ketones or diamines can initiate unwanted side reactions, consuming reactants and generating difficult-to-remove byproducts.[1]
-
Solution : Always re-qualify starting materials from bulk suppliers. Consider an additional purification step for key starting materials before introducing them into the main reaction.
-
-
Incomplete Oxidation of Dihydropyrazine Intermediate : Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[1][3] An inefficient oxidation step is a common culprit for low yields.[1][4]
-
Causality : On a larger scale, mixing of the oxidizing agent may be less efficient, or the oxidant itself may be consumed by side reactions. For reactions open to the atmosphere, the rate of atmospheric oxygen ingress may not be sufficient for large volumes.
-
Solution : Ensure vigorous and efficient stirring. If using a chemical oxidant like copper chromate or manganese dioxide, ensure it is properly dispersed.[3][4] In some cases, switching to a more robust oxidation system or performing the reaction under a controlled atmosphere of air or oxygen may be necessary.
-
Q2: I'm observing new and significant byproducts in my scaled-up batch. How can I identify and minimize them?
Byproduct formation is often exacerbated by the longer reaction times and less homogenous conditions typical of large-scale reactions.
-
Common Byproducts : In reactions involving ammonium hydroxide and sugars, imidazole derivatives can be formed alongside pyrazines.[1][5] The choice of solvent can also introduce byproducts; for example, using methyl-t-butyl ether (MTBE) can sometimes lead to unexpected additions.[1]
-
Identification : Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying both expected products and unknown impurities.[6][7]
-
Minimization : Modifying the reaction solvent can be a powerful tool. For instance, in extractions, switching from MTBE or ethyl acetate to hexane can prevent the co-extraction of imidazole byproducts.[5] Additionally, passing the crude product through a silica plug can retain polar impurities like imidazoles.[5]
-
Q3: My exothermic reaction is becoming difficult to control at scale. What are the best strategies for thermal management?
Thermal control is one of the most critical safety and process parameters in scale-up. An exothermic reaction that is easily managed in a 100 mL flask in an ice bath can become a serious hazard in a 100 L reactor.
-
Causality : As noted, the decreased surface-area-to-volume ratio in large reactors severely limits the rate at which heat can be removed. If the heat generated by the reaction exceeds the rate of heat removal, a thermal runaway can occur.
-
Strategies for Control :
-
Controlled Addition : Add one of the reagents slowly to the reaction mixture, allowing the cooling system to keep pace with the heat being generated.
-
Dilution : Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.
-
Process Engineering : Utilize highly efficient jacketed reactors with powerful cooling systems.
-
Continuous Flow Chemistry : This is an inherently safer approach for highly exothermic reactions. The small internal volume of a flow reactor allows for near-instantaneous heat dissipation, preventing thermal runaway.[2]
-
Section 2: Purification & Isolation on a Larger Scale
Purifying kilograms of product presents different challenges than purifying milligrams. Column chromatography, the workhorse of the research lab, is often impractical and expensive at an industrial scale.
Q1: Column chromatography is not feasible for my multi-kilogram batch. What are some scalable alternatives for purifying pyrazine compounds?
-
Distillation : For volatile pyrazines, distillation is a highly effective and scalable purification method. It can be used to separate the product from non-volatile impurities, such as the imidazoles that can form as byproducts.[5]
-
Liquid-Liquid Extraction (LLE) : A well-designed LLE procedure can selectively partition the desired pyrazine into an organic phase, leaving polar impurities in an aqueous phase. The choice of solvent is critical. For example, using hexane for extraction can isolate pyrazines without co-extracting undesirable imidazole derivatives.[5]
-
Crystallization/Recrystallization : If your pyrazine product is a solid, crystallization can be a powerful technique for achieving high purity at scale. This requires screening for suitable solvent systems.
-
Azeotropic Distillation : This technique can be used to remove unreacted starting materials, particularly alkanolamines, which can be difficult to separate by conventional distillation.[8]
Section 3: Safety & Handling FAQs for Scale-Up
Safety must be the primary consideration when scaling up any chemical process.
Q1: What are the primary safety hazards associated with pyrazine synthesis?
Pyrazine and its precursors can be flammable, corrosive, and irritating.[9][10][11] Specific hazards include:
-
Flammability : Pyrazine itself is a flammable solid, and many solvents used in its synthesis (e.g., THF, ethanol, hexane) are highly flammable.[10][12]
-
Health Hazards : Pyrazines can cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[10][11]
-
Reactive Hazards : Oxidizing agents used in synthesis can react violently with other materials.[12] Reactions can also be highly exothermic, as discussed previously.
Q2: How should I handle flammable materials and control ignition sources at scale?
-
Grounding and Bonding : All metal containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[10][12]
-
Explosion-Proof Equipment : Use explosion-proof electrical equipment, including stir motors, lights, and ventilation systems in areas where flammable vapors may accumulate.[10][12]
-
Inert Atmosphere : Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of flammable or explosive mixtures with air.
-
Ventilation : Ensure adequate ventilation to prevent the accumulation of flammable or toxic vapors.[10]
Q3: What personal protective equipment (PPE) is essential?
Appropriate PPE is mandatory.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side shields. A face shield is recommended when handling larger quantities.[10]
-
Skin Protection : Wear fire/flame resistant and impervious clothing. Use chemically resistant gloves inspected before each use.[10]
-
Respiratory Protection : If there is a risk of inhaling vapors or dust, use a full-face respirator with appropriate cartridges.[10][12]
Section 4: Key Experimental Protocols
The following protocols are generalized examples and must be adapted and optimized for your specific substrates and equipment.
Protocol 1: Scalable Synthesis of a Substituted Pyrazine via Condensation/Oxidation
This protocol describes the synthesis of 2,3-diphenylquinoxaline (a pyrazine analog) as a representative example of the condensation of an α-diketone with a 1,2-diamine.
Step 1: Reaction Setup
-
Equip a jacketed reactor with an overhead stirrer, condenser, temperature probe, and nitrogen inlet.
-
Charge the reactor with benzil (1.0 equivalent) and a suitable solvent such as ethanol.
-
Begin stirring and purge the vessel with nitrogen.
Step 2: Reagent Addition
-
In a separate vessel, dissolve o-phenylenediamine (1.05 equivalents) in a minimal amount of ethanol.
-
Slowly add the diamine solution to the stirred reactor over 30-60 minutes, monitoring the internal temperature. Use the reactor jacket cooling to maintain the temperature below 30°C.
Step 3: Reaction and Monitoring
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol) and hold for 2-4 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS to confirm the consumption of the starting materials. This reaction often proceeds via a dihydropyrazine intermediate which is subsequently oxidized by air.[1]
Step 4: Product Isolation and Purification
-
Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5°C to induce crystallization.
-
Collect the solid product by filtration and wash the filter cake with cold ethanol.
-
Dry the product under vacuum to yield the substituted pyrazine. Further purity can be achieved by recrystallization if necessary.
Protocol 2: Reaction Monitoring by GC-MS
-
Sample Preparation : Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
Instrumentation : Use a gas chromatograph equipped with a mass spectrometer detector. A standard non-polar column (e.g., DB-5ms) is often suitable for pyrazine analysis.
-
GC Method :
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, with a constant flow rate of ~1.2 mL/min.[13]
-
Oven Program: Start at 70°C (hold for 2 min), then ramp at 10-15°C/min to 280°C (hold for 5 min). This program should be optimized for your specific compounds.
-
-
MS Method :
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C[13]
-
Scan Range: 40-400 m/z
-
-
Analysis : Identify the peaks for starting materials, intermediates, and the final product based on their retention times and mass spectra. Quantify the relative peak areas to determine the reaction progress.
Section 5: Data Summaries & Workflow Visualization
Table 1: Common Solvents for Pyrazine Synthesis and Their Properties
The choice of solvent can profoundly affect reaction yield, byproduct formation, and enzyme stability in biocatalytic processes.[2]
| Solvent | Log P Value | Boiling Point (°C) | Notes |
| tert-Amyl alcohol | 1.3 | 102 | Often gives higher product yields in enzymatic aminolysis reactions.[2] |
| Ethanol | -0.3 | 78 | Common solvent, but can lead to ester byproducts in some reactions.[2] |
| Acetonitrile | -0.34 | 82 | Lower yields observed in some enzymatic syntheses.[2] |
| Dichloromethane | 1.25 | 40 | Lower yields observed in some enzymatic syntheses.[2] |
| Tetrahydrofuran (THF) | 0.46 | 66 | Common solvent for syntheses involving activating agents.[2] |
| Hexane | 3.9 | 69 | Useful for selective extraction of pyrazines, leaving polar impurities behind.[5] |
Diagrams
Caption: A logical workflow for diagnosing and resolving low yield issues during scale-up.
Caption: A generalized workflow from starting materials to pure pyrazine product.
References
- Identifying common pitfalls in pyrazine synthesis and purification - Benchchem. (n.d.). BenchChem.
- What analytical methods are used for pyrazine detection? - Blog - BIOSYNCE. (2025, November 26). BIOSYNCE.
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- Pyrazines: Occurrence, formation and biodegradation. (2025, August 10). ResearchGate.
- SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). (n.d.). Synerzine.
- Synthesis and reactions of Pyrazine. (2020, April 19). YouTube.
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- Synthesis and reactions of Pyrazine. (n.d.). SlideShare.
- Pyrazine SDS, 290-37-9 Safety Data Sheets. (n.d.). Echemi.
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- Analysis method for detecting pyrazine compounds in beer. (n.d.). Google Patents.
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- Purification of pyrazine. (n.d.). Google Patents.
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (n.d.). Taylor & Francis eBooks.
- Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015, September 4). PMC - NIH.
- Greener approach toward one pot route to pyrazine synthesis. (n.d.). Taylor & Francis Online.
- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (n.d.). ResearchGate.
- Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. (n.d.). PubMed.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). NIH.
- Safety data sheet. (n.d.). CPAChem.
- Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. (2021, November 22). NIH.
- Pyrazine production by Bacillus subtilis in solid-state fermentation on soybeans. (2025, August 10). ResearchGate.
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How to prevent degradation of 2-(3-Fluorophenyl)pyrazine during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 2-(3-Fluorophenyl)pyrazine.
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under controlled conditions that mitigate the primary drivers of degradation: atmosphere, temperature, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermally-induced decomposition reactions. While some pyrazines are stable at room temperature, refrigeration is a best practice to minimize kinetic energy.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrazine ring, while aromatic, can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[3][4] |
| Light | Amber Vial / Dark Location | Protects the compound from photodecomposition. Aromatic systems, especially those with heteroatoms and halogen substituents, can absorb UV-Vis light, leading to bond cleavage or unwanted reactions.[5][6] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness.[7][8] |
Q2: Why is an inert atmosphere so critical? Isn't this compound stable in air?
While this compound is not pyrophoric, many organic materials can degrade slowly over time due to exposure to oxygen and moisture.[3] This is particularly true for heterocyclic aromatic compounds. The nitrogen atoms in the pyrazine ring can be susceptible to oxidation, potentially forming N-oxides.[9] Furthermore, the compound may be hygroscopic, meaning it can absorb moisture from the air.[10] Water can act as a reactant or a catalyst for various degradation pathways.[11] Storing under an inert atmosphere is a robust, preventative measure that eliminates these variables, ensuring the compound's purity aligns with the certificate of analysis over long-term storage.[4][12]
Q3: How can I visually identify potential degradation?
Initial visual inspection is a quick, albeit non-definitive, first step. A pure sample of this compound should appear as a consistent solid (e.g., white to off-white crystals or powder). Signs of potential degradation include:
-
Change in Color: Development of yellow or brown hues.
-
Change in Texture: Clumping, melting, or the appearance of an oily film, which could indicate hygroscopicity or the formation of impurities with lower melting points.[13]
-
Inconsistent Appearance: Presence of multiple phases or colors within the same container.
Any visual change warrants immediate analytical verification before use.
Q4: What are the consequences of using a degraded sample in my experiments?
Using a degraded sample can have significant negative impacts on research outcomes:
-
Inaccurate Quantification: If the parent compound has degraded, the actual concentration in solution will be lower than calculated, affecting dose-response curves, kinetic measurements, and stoichiometric calculations.
-
Altered Biological Activity: Degradants may be inactive, have reduced activity, or exhibit entirely different, unexpected biological effects, leading to misleading structure-activity relationship (SAR) data.[6]
-
Formation of Reactive Interferences: Degradation products could interfere with assays, react with other reagents, or produce false positives/negatives in analytical measurements.
-
Poor Reproducibility: The extent of degradation can vary, making it impossible to reproduce results between experiments or labs.
Troubleshooting Guide: Is My Compound Degraded?
This guide provides a systematic approach to investigating whether compound degradation is the root cause of an experimental issue.
| Observed Problem | Potential Degradation-Related Cause | Recommended Verification Protocol |
| Low or no yield in a synthetic reaction where the compound is a starting material. | The compound has degraded, reducing the amount of active starting material. | Purity Check via HPLC-UV. Compare the peak area and retention time of the stored sample against a certified reference standard or a freshly opened sample. Look for the appearance of new impurity peaks. |
| Unexpected peaks in NMR or LC-MS analysis of a reaction product. | Impurities from the degraded starting material are carried through the reaction or are interfering with the analysis. | Full Characterization. Acquire ¹H NMR, ¹⁹F NMR, and LC-MS data for the stored starting material. Compare against the expected spectra to identify any degradant structures. |
| Inconsistent results in biological assays (e.g., variable IC₅₀ values). | The percentage of active compound varies due to degradation. Degradants may also have confounding biological activity. | Forced Degradation Study. Subject a small amount of a known pure sample to stress conditions (e.g., heat, light, acid/base) to intentionally generate degradants. Analyze these alongside your stored sample to see if any impurity peaks match. |
| Poor solubility or changes in physical appearance. | The compound has absorbed water (hygroscopicity) or degraded into less soluble or different physical forms. | Visual Inspection & Analytical Verification. Note any physical changes. Use HPLC-UV to confirm purity and check for new peaks that may correspond to less soluble impurities. |
Visualizing Workflows and Degradation
Diagrams help clarify complex processes. The following workflows and pathways are rendered using Graphviz to provide clear, logical maps for decision-making and understanding.
Caption: Decision tree for verifying compound stability after an unexpected experimental result.
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Technical Support Center: Overcoming Common Side Reactions in Pyrazine Ring Formation
Welcome to the technical support center for pyrazine ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in pyrazine synthesis. As Senior Application Scientists, we understand that successful synthesis goes beyond just following a protocol; it requires a deep understanding of the reaction mechanisms and the factors that influence them. This center is structured to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during pyrazine synthesis in a direct question-and-answer format.
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most likely causes?
A1: Low yields in pyrazine synthesis are a frequent challenge and can often be attributed to several key factors:
-
Incomplete Dehydrogenation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate, which must be oxidized to form the aromatic pyrazine ring.[1][2][3] If the oxidation step is inefficient, the dihydropyrazine may remain as the major product or revert to piperazine, significantly lowering the yield of the desired pyrazine.[4]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, while temperatures exceeding 450°C can cause decomposition of the pyrazine ring itself.[4][5]
-
Poor Quality of Starting Materials: The purity of your α-dicarbonyl compounds and 1,2-diamines is paramount. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.[4]
-
Inappropriate Catalyst or Base: The choice and loading of the catalyst or base are crucial for many pyrazine synthesis methods.[4][6] For instance, some dehydrogenative coupling reactions show significantly higher yields with specific catalysts like manganese pincer complexes.[6]
Q2: I'm observing significant amounts of piperazine byproducts in my reaction mixture. How can I prevent this?
A2: The formation of piperazine derivatives is a classic sign of incomplete dehydrogenation of the dihydropyrazine intermediate.[4] To address this, you should focus on optimizing the oxidation step of your reaction.
-
Choice of Oxidizing Agent: Ensure you are using an appropriate and effective oxidizing agent. Common choices include copper(II) oxide, manganese dioxide, or even air oxidation under the right conditions.[1][2]
-
Reaction Conditions: For catalytic dehydrogenation, ensure your catalyst is active and that the reaction temperature and pressure are optimal for the specific transformation. For instance, some industrial preparations involve the dehydrogenation of piperazines using heterogeneous catalysts at elevated temperatures.[6][7]
Q3: My final product is contaminated with imidazole derivatives. What is the source of this contamination and how can I remove it?
A3: Imidazole formation is a common side reaction, particularly in syntheses involving sugars and ammonia, such as the Maillard reaction.[8][9][10][11] The formation of these byproducts can be minimized by careful selection of reaction conditions and purified through appropriate workup procedures.
-
Purification Strategies:
-
Liquid-Liquid Extraction (LLE): Using a non-polar solvent like hexane for extraction can selectively isolate pyrazines, leaving more polar imidazole derivatives in the aqueous phase.[8][9][11]
-
Column Chromatography: Silica gel chromatography can be very effective in separating pyrazines from imidazoles. A solvent system such as a hexane/ethyl acetate mixture can provide good separation.[8][9][10][11]
-
Distillation: The difference in volatility between pyrazines and imidazoles can be exploited through distillation to achieve separation.[8][9][10][11]
-
Q4: How can I control the regioselectivity when synthesizing unsymmetrically substituted pyrazines?
A4: Achieving high regioselectivity in the synthesis of unsymmetrically substituted pyrazines is a significant challenge, as the condensation of two different α-amino ketones or a 1,2-diamine with an unsymmetrical 1,2-diketone can lead to a mixture of isomers.[12]
-
Strategic Choice of Synthesis Route: Some synthetic methods are inherently better for controlling regioselectivity. Stepwise approaches, where the pyrazine ring is built in a controlled manner, can provide better control than one-pot condensation reactions.
-
Influence of Reaction Conditions: Factors such as solvent, temperature, and pH can influence the relative rates of competing reaction pathways, thereby affecting the regiochemical outcome.[13] Careful optimization of these parameters is essential.
-
Modern Catalytic Methods: Recent advances in catalysis have led to the development of methods that offer improved regioselectivity in the synthesis of substituted pyrazines.[14]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific, common side reactions encountered in pyrazine synthesis.
Guide 1: Overcoming Piperazine Formation
Problem: Your reaction yields a significant amount of the corresponding piperazine instead of the desired pyrazine.
Causality: This indicates that the dihydropyrazine intermediate is being reduced or is failing to oxidize to the aromatic pyrazine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high piperazine byproduct.
Detailed Protocol: Optimizing Oxidation with Manganese Dioxide (MnO₂)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude reaction mixture containing the dihydropyrazine intermediate in a suitable solvent (e.g., toluene, xylenes).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) in portions to the stirring solution at room temperature. A typical starting point is 5-10 equivalents relative to the dihydropyrazine.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS, looking for the disappearance of the dihydropyrazine and the appearance of the pyrazine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese salts through a pad of celite. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude pyrazine by column chromatography or distillation.
Guide 2: Minimizing Imidazole Byproducts
Problem: Your reaction produces a mixture of the desired pyrazine and imidazole byproducts.
Causality: This is common in reactions involving ammonia and carbonyl compounds, especially those derived from sugars. The reaction pathways for pyrazine and imidazole formation can be competitive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for imidazole contamination.
Detailed Protocol: Purification via Column Chromatography
-
Sample Preparation: Dissolve the crude product mixture in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).
-
Loading: Carefully load the concentrated crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is often a good starting point.[8][9][10][11]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure pyrazine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine.
Data Presentation: Solvent Effects on Pyrazine Extraction
The choice of solvent in liquid-liquid extraction can significantly impact the purity of the extracted pyrazine, especially concerning imidazole contamination.
| Extraction Solvent | Pyrazine Recovery | Imidazole Co-extraction | Reference |
| Hexane | >90% (with multiple extractions) | No | [8][9][11] |
| Methyl-t-butyl ether (MTBE) | >90% (with multiple extractions) | Yes | [8][9][11] |
| Ethyl Acetate | >90% (with multiple extractions) | Yes | [8][9][11] |
Classical Pyrazine Syntheses: A Mechanistic Overview
Understanding the mechanisms of classical pyrazine syntheses can provide valuable insights into potential side reactions and how to avoid them.
The Gutknecht Synthesis (1879)
This versatile method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to pyrazines. The α-amino ketones are often generated in situ from α-oximino ketones.[2]
Caption: The Gutknecht pyrazine synthesis workflow.
The Staedel-Rugheimer Synthesis (1876)
This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes condensation and oxidation.[2][15][16]
Caption: The Staedel-Rugheimer pyrazine synthesis workflow.
References
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
-
IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Ong, P. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Ghosh, S., et al. (2016). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
-
Ghosh, S., et al. (2016). Greener approach toward one pot route to pyrazine synthesis. ResearchGate. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
-
Zhu, F., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed. [Link]
-
Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]
-
Wang, S., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
-
Dr. Krishna Swamy G. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]
-
Pápai, V., et al. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]
- Britton, E. C., et al. (1962). Purification of pyrazine.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]
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Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. NIH. [Link]
-
Heinze, T., et al. (2019). Main reaction pathways for the formation of pyrazine derivatives.... ResearchGate. [Link]
-
Li, Y., et al. (2021). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]
-
Kuo, M.C., et al. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. LCGC North America. [Link]
-
Nursten, H. E. (2005). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. [Link]
-
Singh, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
Dr. Krishna Swamy G. (2016). Synthesis and reactions of Pyrazine. Slideshare. [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
-
Orthocresol. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Li, Y., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Organic Chemistry Portal. [Link]
-
El-Shafei, A. K., et al. (1991). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. [Link]
-
Sciencemadness.org. (2020). Pyrazine Synthesis?. Sciencemadness.org. [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
-
Purins, M. (2023). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. ACS. [Link]
-
Singh, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]
-
ACS Publications. (n.d.). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. ACS Publications. [Link]
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Technical Support Center: Method Development for Quantifying 2-(3-Fluorophenyl)pyrazine in Biological Matrices
Welcome to the technical support center for the bioanalytical quantification of 2-(3-Fluorophenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals actively working on developing and troubleshooting robust LC-MS/MS methods for this compound in complex biological matrices such as plasma, serum, or urine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, anticipate challenges, and systematically resolve issues. All recommendations are grounded in established scientific principles and align with global regulatory expectations for bioanalytical method validation.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the initial phases of method development.
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[4] Its high sensitivity allows for the detection of low analyte concentrations, and its selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), is crucial for distinguishing the analyte from endogenous matrix components.[5][6] Given that this compound is a relatively small, nitrogen-containing heterocyclic molecule, it should ionize effectively using Electrospray Ionization (ESI), likely in positive ion mode.
Q2: Which sample preparation technique should I start with for plasma samples?
A2: For initial method development, Protein Precipitation (PPT) is the recommended starting point due to its speed, simplicity, and broad applicability.[7][8] A common approach is to add 3 volumes of a cold organic solvent like acetonitrile to 1 volume of plasma.[9] While efficient at removing the bulk of proteins, PPT is the "dirtiest" of the common extraction techniques and may leave behind phospholipids and other small molecules that can cause matrix effects.[7][10] If matrix effects prove to be unmanageable with PPT, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be investigated.[5][10]
Q3: How does the fluorine atom on the phenyl ring affect the analysis?
A3: The fluorine atom has several implications. Its high electronegativity can influence the molecule's polarity and chromatographic retention. More importantly, fluorine can affect the metabolic profile of the compound. It may block potential sites of metabolism (metabolic blocking), leading to a longer half-life, or it could direct metabolism to other sites.[11] During method development, it's crucial to assess potential metabolites, as they could interfere with the quantification of the parent drug. The unique mass of fluorine (18.998 Da) also ensures a distinct isotopic pattern, which is beneficial for mass spectrometric identification.
Q4: Is a stable isotope-labeled (SIL) internal standard essential for this assay?
A4: While not strictly mandatory in early discovery, for a regulated bioanalytical method, using a SIL internal standard (e.g., this compound-d4) is highly recommended and considered best practice.[12][13] A SIL-IS co-elutes with the analyte and experiences nearly identical effects during extraction and ionization.[10] This provides the most effective compensation for variations in sample preparation (recovery) and matrix-induced ion suppression or enhancement, thereby ensuring the highest accuracy and precision.[10][12]
Q5: What are the key validation parameters I need to assess according to regulatory guidelines?
A5: According to the FDA and EMA guidelines, a full validation for a bioanalytical method must thoroughly assess the following parameters: selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve performance (linearity and range), accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[1][2][3][14]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Sample Preparation & Extraction Issues
Problem: Low or Inconsistent Analyte Recovery
-
Q: My analyte recovery after Protein Precipitation (PPT) is below 70% and variable. What's causing this and how can I fix it?
-
A: Causality: Low recovery in PPT can occur if the analyte co-precipitates with the plasma proteins. This is more common for highly protein-bound compounds. The choice of precipitation solvent is also critical.
-
Troubleshooting Steps:
-
Vary the Solvent: If you are using acetonitrile, try methanol or acetone. Different solvents alter the polarity of the final mixture and can change precipitation dynamics.[8][15]
-
Optimize Solvent-to-Plasma Ratio: While a 3:1 ratio is standard, try increasing it to 4:1 or 5:1. This ensures a more complete denaturation of proteins.[16]
-
Acidify the Sample: Adding a small amount of acid (e.g., 1% formic acid) to the precipitation solvent can disrupt drug-protein binding, especially if the analyte is basic, thereby releasing it into the supernatant.
-
Switch Extraction Technique: If PPT fails, move to a more rigorous technique. Liquid-Liquid Extraction (LLE) using a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) can provide a much cleaner extract.[17][18][19] Solid-Phase Extraction (SPE) offers the highest degree of selectivity and cleanup by utilizing specific sorbent chemistry to retain the analyte while washing away interferences.[10][20]
-
-
Problem: Significant Matrix Effects (Ion Suppression/Enhancement)
-
Q: I'm observing significant ion suppression (>15% variation) when I compare the analyte response in post-extraction spiked matrix samples versus neat solutions. How do I mitigate this?
-
A: Causality: Ion suppression is a major challenge in ESI-MS and occurs when co-eluting endogenous components from the biological matrix compete with the analyte for ionization in the MS source.[21][22][23] Phospholipids are a common culprit in plasma samples prepared by PPT.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mitigating ion suppression.
-
Detailed Steps:
-
Improve Chromatography: The first and often most effective strategy is to chromatographically separate your analyte from the interfering matrix components.[7] Modify your LC gradient to be shallower, allowing more time for separation. If co-elution persists, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or biphenyl column instead of a standard C18).
-
Improve Sample Cleanup: As discussed, if you are using PPT, switching to LLE or SPE will produce a significantly cleaner extract, removing many of the suppression-causing compounds.[5][10] There are also specialized products, like phospholipid removal plates, that can be used as a secondary cleanup step after PPT.
-
Use a SIL-IS: This is a compensation strategy. A SIL-IS will be suppressed to the same extent as the analyte, meaning the ratio of analyte peak area to IS peak area remains constant and accurate, even if the absolute signal intensity for both decreases.[13]
-
-
Chromatography & MS Signal Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Q: My analyte peak is tailing significantly. What are the likely causes?
-
A: Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic residual silanols on the silica support) or issues with the sample solvent.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: this compound is a basic compound. Ensure the pH of your aqueous mobile phase is low (e.g., pH 2.5-3.5 using formic acid). At this pH, the analyte will be protonated, and the residual silanols on the column will be neutral, minimizing unwanted secondary interactions.
-
Match Injection Solvent: Ensure your final sample solvent (after reconstitution) is weaker than or matched to the initial mobile phase conditions. Injecting a sample in a solvent that is much stronger (i.e., higher organic content) than the mobile phase can cause peak distortion.[5][24]
-
Check for Column Contamination/Age: A contaminated guard column or an old analytical column can lead to poor peak shape. Try replacing the guard column first, and if the problem persists, replace the analytical column.
-
-
Problem: No Analyte Signal or Very Low Sensitivity
-
Q: I am injecting a standard, but I see no peak for my analyte in the mass spectrometer. What should I check first?
-
A: Causality: This issue can stem from the sample itself, the LC system, the MS interface, or the MS detector. A systematic check is required.
-
Troubleshooting Workflow:
Caption: Systematic workflow for diagnosing a lack of analyte signal.
-
Detailed Steps:
-
Isolate the MS: The first step is to determine if the mass spectrometer is functioning correctly. Use a syringe pump and a T-junction to infuse a known concentration of your analyte directly into the MS source, bypassing the LC. If you see a stable signal, the MS is likely working, and the problem lies with the LC system or the sample. If you don't see a signal, troubleshoot the MS (check source parameters like temperature and voltages, detector settings, and mass calibration).[24]
-
Check the LC and Sample: If the MS is working, confirm the basics: Is the correct sample vial in the correct autosampler position? Is the injection volume correct? Is the sample concentration high enough? Check the LC pump pressure for stability and look for any leaks in the system.
-
Verify MRM Transition: Double-check that you have entered the correct precursor and product ion m/z values in your acquisition method. Perform a precursor ion scan and a product ion scan in your MS software to confirm the optimal transition for this compound.
-
-
Part 3: Key Experimental Protocols
Protocol: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is designed as a robust alternative to PPT for cleaner sample extracts.
Materials:
-
Human plasma (K2-EDTA)
-
This compound and SIL-IS stock solutions
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
5% Ammonium Hydroxide in water
-
Reconstitution Solvent (e.g., 20% Acetonitrile in water with 0.1% Formic Acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, centrifuge, solvent evaporator
Procedure:
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution and vortex briefly.
-
To make the sample basic and ensure the analyte is in its neutral form for extraction, add 25 µL of 5% ammonium hydroxide. Vortex for 10 seconds.
-
Add 600 µL of MTBE to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube, being careful not to disturb the lower aqueous layer or the protein pellet at the interface.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol: Representative LC-MS/MS Parameters
These parameters serve as a starting point and must be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, <3 µm particle size (e.g., 50 x 2.1 mm) | Provides good hydrophobic retention for small molecules. Small particles improve efficiency and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure good peak shape and ionization efficiency for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure good chromatography without excessive pressure. |
| Gradient | 5% B to 95% B over 4 min, hold 1 min, re-equilibrate 2 min | A generic gradient to elute the analyte and then wash the column. Must be optimized. |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical volume; can be adjusted to meet sensitivity requirements. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyrazine nitrogen atoms are readily protonated. |
| MRM Transition | To be determined empirically | Use infusion to find the protonated molecule [M+H]⁺ (precursor) and the most stable, abundant fragment ion (product). |
| IS Transition | To be determined empirically | Will be shifted by the mass of the isotopes (e.g., +4 Da for a d4 label). |
| IonSpray Voltage | ~5000 V | Optimize for maximum signal stability and intensity. |
| Source Temp. | ~550°C | Facilitates desolvation of droplets. |
| Curtain Gas | ~35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas (CAD) | Medium | Optimize collision energy for the specific MRM transition to maximize product ion formation. |
References
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(22), 2093-2096. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
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LGC Group. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Barroso, M., & Gallardo, E. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Patel, D. S., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Biomedical and Pharmaceutical Research. [Link]
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Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
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Gaisl, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
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Jemal, M., et al. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 501-508. [Link]
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Wang, Y., et al. (2013). Combination of pentafluorophenylhydrazine derivatization and isotope dilution LC-MS/MS techniques for the quantification of apurinic/apyrimidinic sites in cellular DNA. Analytical and Bioanalytical Chemistry, 405(16), 5593-5601. [Link]
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Optimizing assay conditions to measure the inhibitory effect of 2-(3-Fluorophenyl)pyrazine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Fluorophenyl)pyrazine. This document provides in-depth troubleshooting advice and frequently asked questions to help you design, optimize, and execute robust assays to measure the inhibitory effect of this compound. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring data integrity and accelerating your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the experimental setup for evaluating this compound.
Q1: What type of assay is most suitable for measuring the inhibitory activity of this compound?
A1: The most appropriate assay depends on the biological target. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including antitumor and enzyme inhibitory effects.[1][2][3] If the target is an enzyme, particularly a kinase, fluorescence-based or luminescence-based assays are excellent choices due to their sensitivity, high-throughput capability, and reduced cost compared to radiometric assays.[4][5] For example, Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays offer a robust platform with a wide dynamic range and minimal interference from autofluorescence.[6] If the target is a cell surface receptor or part of a cellular signaling pathway, cell-based assays that measure downstream effects are more appropriate.[7]
Q2: How do I determine the starting concentration of this compound for my dose-response experiments?
A2: A good starting point is to perform a broad-range dose-response experiment, for instance, from 100 µM down to 1 nM in 10-fold serial dilutions. This will help you identify the approximate range of concentrations where you observe an inhibitory effect. Subsequent experiments can then focus on a narrower range of concentrations to accurately determine the IC50 value, which is the concentration of an inhibitor required to reduce the biological activity by 50%.[8]
Q3: My this compound is precipitating in the aqueous assay buffer. What should I do?
A3: Precipitation of hydrophobic compounds is a common issue in biological assays.[9][10][11] Here’s a systematic approach to address this:
-
Optimize Dilution Protocol: Instead of a single large dilution from your DMSO stock, perform a serial dilution in the assay buffer. This gradual change in solvent composition can help maintain solubility.[11]
-
Mixing Technique: When adding the compound from a DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
Solubility-Enhancing Excipients: Consider adding low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) or bovine serum albumin (BSA) to your assay buffer. However, you must first verify that these additives do not interfere with your assay or enzyme activity.[12]
Q4: What is the maximum permissible concentration of DMSO in my assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%. While DMSO is an excellent solvent for many organic compounds, it can perturb enzyme conformation and activity at higher concentrations.[13][14][15][16] It is crucial to maintain a consistent final DMSO concentration across all wells, including your controls, to ensure that any observed effects are due to the inhibitor and not the solvent.[17] Some enzymes may be more sensitive to DMSO than others, so it's best to perform a DMSO tolerance test for your specific enzyme.[4][18]
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during assay development and execution.
Issue 1: High Variability and Poor Reproducibility in IC50 Values
High variability in your data can obscure the true inhibitory effect of your compound. A key metric for assay quality is the Z'-factor, which should ideally be between 0.5 and 1.0 for a robust assay.[19][20][21][22]
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability or Precipitation | The compound may be degrading or precipitating out of solution during the assay incubation period. | Perform a pre-incubation solubility test at the highest concentration used in your assay. Visually inspect for precipitation and consider using a nephelometric assay to quantify solubility if issues persist.[23] |
| Inconsistent Pipetting | Small volume errors, especially during serial dilutions, can lead to significant concentration inaccuracies. | Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments to improve precision.[24][25] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or water to create a humidity barrier.[26] |
| Sub-optimal Reagent Concentrations | If the enzyme or substrate concentrations are not optimized, the assay may be overly sensitive to minor fluctuations. | Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration at or near the Km for competitive inhibitors.[27] For uncompetitive inhibitors, a higher substrate concentration (at least 5 times the Km) is recommended.[27] |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true inhibition from background noise.
| Potential Cause | Explanation | Recommended Solution |
| Compound Autofluorescence or Quenching | The test compound itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may absorb light, leading to signal quenching.[28] | Run a control plate with the compound in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. If interference is significant, consider using an alternative detection method (e.g., luminescence) or a different fluorophore with a shifted emission spectrum.[4][28] |
| Insufficient Enzyme Activity | The enzyme may not be active enough to generate a strong signal over the background. | Increase the enzyme concentration, but be mindful of potential "tight-binding" inhibition if your inhibitor is very potent.[17] Optimize buffer conditions (pH, ionic strength) and incubation time to maximize enzyme activity.[29] |
| Substrate Depletion or Product Inhibition | If the reaction proceeds too far, substrate depletion or product inhibition can lead to non-linear reaction rates and a compressed signal window. | Perform a time-course experiment to ensure your measurements are taken during the initial linear phase of the reaction.[30] |
Issue 3: Inconsistent or Uninterpretable Dose-Response Curves
An ideal dose-response curve should follow a sigmoidal shape. Deviations from this can indicate underlying issues with the assay.
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility Issues | At higher concentrations, the compound may be precipitating, leading to a plateau or even an increase in signal at the top of the curve. | Re-evaluate the solubility of your compound and adjust the concentration range accordingly. Use the troubleshooting steps for precipitation mentioned in the FAQs.[10][31] |
| Tight-Binding Inhibition | If the inhibitor concentration is close to the enzyme concentration and the inhibitor has a high affinity, the standard IC50 model may not be appropriate.[17] | If you suspect tight-binding, you may need to use the Morrison equation for data analysis.[32] |
| Incorrect Data Analysis | Using a linear regression model for a non-linear dose-response relationship can lead to inaccurate IC50 values. | Use a non-linear regression model, such as the four-parameter logistic model, to fit your dose-response data.[33][34][35] |
Experimental Protocols and Workflows
Protocol 1: Determining the Optimal DMSO Concentration
-
Prepare a series of assay buffers containing increasing concentrations of DMSO (e.g., 0%, 0.5%, 1%, 2%, 5%).
-
Add your enzyme and substrate to each buffer condition.
-
Initiate the reaction and measure the enzyme activity over time.
-
Plot the enzyme activity as a function of DMSO concentration.
-
Select the highest DMSO concentration that does not significantly inhibit enzyme activity (e.g., less than 10% inhibition compared to the 0% DMSO control).
Protocol 2: IC50 Determination
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO.
-
Further dilute the compound into the optimized assay buffer to create the final concentrations for your dose-response curve. Ensure the final DMSO concentration is consistent across all wells.
-
Add the enzyme to each well containing the compound and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress at a specific time point within the linear range of the assay.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50.[8]
Workflow for Assay Optimization
Caption: Workflow for optimizing an enzyme inhibition assay.
References
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Homework.Study.com. (n.d.). How does DMSO affect enzyme activity? Retrieved from [Link]
-
Grokipedia. (n.d.). Z-factor. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
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ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity? Retrieved from [Link]
- More, S., et al. (2011). Influence of dimethyl sulfoxide on extracellular enzyme production by Pleurotus ostreatus. Applied Biochemistry and Biotechnology, 165(3-4), 853-861.
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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RxPlora. (n.d.). What is Z' (read Z-factor)?. Retrieved from [Link]
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Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
- Maccarone, R., et al. (2015). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-955.
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Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
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Oreate AI Blog. (n.d.). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Pharmaceutical Technology. (2024). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Retrieved from [Link]
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- Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
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National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
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PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? Retrieved from [Link]
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Dispendix. (2024). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Retrieved from [Link]
- Padmanabhan, P., & Unadkat, J. D. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Lan, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
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Bohrium. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Retrieved from [Link]
- Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1).
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Technical Support Center: Enhancing the Metabolic Stability of Pyrazine Derivatives
Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide you, our fellow researchers and scientists, with actionable strategies and in-depth troubleshooting for a common challenge in medicinal chemistry: enhancing the metabolic stability of pyrazine derivatives. Pyrazine rings are prevalent scaffolds in numerous approved drugs, valued for their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic rings.[1][2][3] However, their susceptibility to metabolism can often lead to poor pharmacokinetic profiles, hindering the progression of promising candidates.
This resource is structured to address the practical issues you encounter at the bench. We will move from identifying metabolic liabilities to implementing evidence-based solutions, all supported by validated experimental protocols.
Part 1: Troubleshooting & FAQs - Navigating Common Metabolic Hurdles
This section adopts a question-and-answer format to directly tackle the frequent challenges and observations that arise during the metabolic profiling of pyrazine-containing compounds.
Question 1: My pyrazine derivative shows high clearance in human liver microsomes (HLM). What are the likely metabolic pathways at play, and how do I confirm them?
Answer:
High clearance in HLM assays strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[4][5] For pyrazine derivatives, two principal metabolic transformations are commonly observed:
-
Oxidation of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to oxidation. This can occur on the ring itself to form hydroxylated metabolites or on alkyl substituents.[6]
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO is a cytosolic enzyme that plays a significant role in the metabolism of aza-heterocycles, including pyrazines.[7][8] AO typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen.[9]
Troubleshooting Workflow:
To dissect the contribution of each pathway, a systematic approach is necessary.
-
CYP Reaction Phenotyping: This experiment will identify the specific CYP isozymes responsible for the observed metabolism.[10] The standard approach involves incubating your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19) and monitoring for metabolite formation.
-
Aldehyde Oxidase Contribution: To assess the role of AO, you can perform incubations with human liver S9 fractions in the presence and absence of a selective AO inhibitor, such as hydralazine.[11] A significant reduction in metabolite formation in the presence of the inhibitor points to AO-mediated metabolism.
-
Metabolite Identification: Utilizing high-resolution mass spectrometry (LC-MS/MS) is crucial for identifying the structure of the metabolites formed.[12] This will reveal the "soft spots" on your molecule that are most vulnerable to metabolic attack.[13][14]
Question 2: I've identified the metabolic "soft spot" on my pyrazine derivative. What are the most effective chemical strategies to block this metabolism?
Answer:
Once the site of metabolic instability is known, several medicinal chemistry strategies can be employed to enhance stability. The choice of strategy will depend on the specific metabolic pathway and the structural context of your molecule.
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's access. For example, if an alkyl group on the pyrazine ring is being oxidized, replacing a hydrogen with a methyl or ethyl group can sterically hinder the CYP enzyme.
-
Electronic Modification: Altering the electronic properties of the pyrazine ring can disfavor metabolism.
-
Fluorination: The introduction of a fluorine atom is a widely used strategy to block metabolism.[15][16] The strong carbon-fluorine bond is resistant to oxidative cleavage. Placing a fluorine atom at or near the site of metabolism can be highly effective.[17]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups can decrease the electron density of the pyrazine ring, making it less susceptible to oxidation.
-
-
Bioisosteric Replacement: In some cases, the pyrazine ring itself may be the primary metabolic liability.[18] If the pyrazine moiety is not essential for pharmacological activity, it can be replaced with a different, more metabolically stable heterocycle.[19][20] The choice of bioisostere should consider the preservation of key binding interactions.[21]
Table 1: Common Metabolic Problems and Corresponding Solutions
| Observed Problem | Potential Cause | Recommended Action |
| Rapid disappearance in HLM assay | CYP-mediated oxidation | Introduce steric hindrance or electron-withdrawing groups near the metabolic hot-spot. Consider fluorination.[15][16] |
| Metabolism in S9 fraction but stable in microsomes | Aldehyde Oxidase (AO) metabolism | Modify the pyrazine ring to disfavor AO recognition. This can involve altering the position of nitrogen atoms or substituting carbons adjacent to nitrogen. |
| Formation of multiple hydroxylated metabolites | Multiple "soft spots" | Prioritize blocking the major metabolic pathway first. A multi-pronged approach of fluorination and steric hindrance may be necessary. |
| Poor oral bioavailability despite good permeability | High first-pass metabolism | Focus on strategies to reduce hepatic clearance, such as those listed above. |
Question 3: My in vitro data from human liver microsomes doesn't correlate well with my in vivo animal data. What could be the reasons for this discrepancy?
Answer:
Species differences in drug metabolism are a well-documented challenge in drug development.[13] Several factors can contribute to poor in vitro-in vivo correlation (IVIVC):
-
Differences in CYP Isozyme Expression and Activity: The relative abundance and substrate specificity of CYP enzymes can vary significantly between humans and preclinical species like rats and mice.[8]
-
Disparities in Aldehyde Oxidase Activity: AO activity is known to have profound species differences.[7][9][11] For instance, dogs have very low levels of AO activity, making them a poor model for predicting AO-mediated metabolism in humans.
-
Contribution of Non-Hepatic Metabolism: While the liver is the primary site of drug metabolism, other organs such as the intestine, kidney, and lung can also contribute.[22] In vitro models using liver fractions will not capture this extrahepatic metabolism.
-
Role of Phase II Metabolism: Microsomal stability assays primarily assess Phase I metabolism.[4][5] If your compound undergoes significant Phase II conjugation (e.g., glucuronidation by UGTs), this will not be captured in a standard HLM assay. For this, hepatocytes are a more appropriate in vitro system.[12][23]
Troubleshooting Steps:
-
Conduct Metabolic Stability Assays in Animal-Derived Systems: Compare the metabolic stability of your compound in liver microsomes or hepatocytes from the preclinical species you are using (e.g., rat, mouse, dog) with the human data.[24]
-
Investigate Species Differences in Metabolite Formation: Identify and compare the metabolites formed in human and animal in vitro systems. Significant differences in the metabolite profile can explain discrepancies in in vivo pharmacokinetics.
-
Utilize Hepatocytes for a Broader Metabolic Picture: If Phase II metabolism is suspected, repeat the stability assays using cryopreserved hepatocytes from both human and the relevant animal species.[12][24]
Part 2: Key Experimental Protocols
To ensure the reliability and reproducibility of your metabolic stability studies, adhering to well-validated protocols is paramount. Below are step-by-step methodologies for core in vitro assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cornerstone for assessing Phase I metabolic stability.[4]
Objective: To determine the in vitro intrinsic clearance (CLint) of a pyrazine derivative in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis[12]
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer. A typical final incubation concentration is 1 µM.[25]
-
Thaw the HLM and NADPH regenerating system on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[26]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Protocol 2: S9 Fraction Stability Assay for Aldehyde Oxidase Assessment
This protocol is designed to evaluate the contribution of cytosolic enzymes, particularly Aldehyde Oxidase.
Objective: To determine if a pyrazine derivative is a substrate for AO.
Materials:
-
Pooled human liver S9 fraction
-
Aldehyde Oxidase selective inhibitor (e.g., hydralazine)
-
All other materials as listed in Protocol 1.
Procedure:
-
Setup: Prepare two sets of incubations in parallel.
-
Set A (Control): S9 fraction + test compound + NADPH regenerating system.
-
Set B (AO Inhibition): S9 fraction + test compound + NADPH regenerating system + hydralazine (pre-incubated with S9).
-
-
Incubation and Analysis: Follow the same incubation, quenching, and analysis steps as described in Protocol 1.
-
Data Interpretation:
-
Compare the rate of metabolism (disappearance of the parent compound) between Set A and Set B.
-
A significantly slower rate of metabolism in the presence of hydralazine (Set B) indicates that Aldehyde Oxidase is involved in the clearance of your compound.
-
Part 3: Visualizing Metabolic Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key metabolic pathways and experimental decision-making processes.
Caption: Decision workflow for troubleshooting metabolic instability.
References
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Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions?. Expert opinion on drug metabolism & toxicology, 1(1), 49–59. Available at: [Link]
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Di, L., & Obach, R. S. (2015). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. AAPS J, 17(5), 1047–1056. Available at: [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
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Soars, M. G., et al. (2019). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 10(10), 1475–1480. Available at: [Link]
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Li, H., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules (Basel, Switzerland), 27(19), 6597. Available at: [Link]
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National Institutes of Health (NIH). (2022). Common pitfalls in drug target Mendelian randomization and how to avoid them. BMC medicine, 20(1), 199. Available at: [Link]
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Optibrium. (2024). Tackling metabolism issues in drug discovery with in silico methods. Available at: [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7111. Available at: [Link]
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National Institutes of Health (NIH). (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules (Basel, Switzerland), 26(11), 3169. Available at: [Link]
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MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6597. Available at: [Link]
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Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2243-2273. Available at: [Link]
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PubMed. (2016). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of pharmaceutical sciences, 105(2), 443–454. Available at: [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
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ResearchGate. (2025). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Available at: [Link]
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National Institutes of Health (NIH). (2018). Drug metabolism in drug discovery and development. Acta pharmaceutica Sinica. B, 8(5), 721–736. Available at: [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]
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ResearchGate. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. Available at: [Link]
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Cyprotex. Microsomal Stability. Available at: [Link]
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ResearchGate. (2025). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Available at: [Link]
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University of California, Irvine. Bioisosteres of Common Functional Groups. Available at: [Link]
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ResearchGate. (2015). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). Available at: [Link]
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Pharma Focus Asia. Metabolic Stability. Available at: [Link]
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PubMed. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 5(7), 389-99. Available at: [Link]
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PubMed. (2012). The role of aldehyde oxidase in drug metabolism. Expert opinion on drug metabolism & toxicology, 8(4), 487–503. Available at: [Link]
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Chem-Space. Bioisosteric Replacements. Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
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ResearchGate. Causes of failure of compounds in the drug development process. Available at: [Link]
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ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Available at: [Link]
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University College Dublin Research Repository. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Available at: [Link]
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MDPI. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 22(16), 8826. Available at: [Link]
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PubMed. (2025). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Critical reviews in food science and nutrition, 1–16. Advance online publication. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(3-Fluorophenyl)pyrazine and Its Positional Isomers
Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a substituted phenyl ring to the pyrazine core, creating phenylpyrazine derivatives, offers a versatile platform for drug discovery. Fine-tuning the electronic and steric properties of these molecules through substitution can dramatically alter their interaction with biological targets.[3][4]
Fluorine, in particular, has become a cornerstone of modern drug design. Its unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[5] However, the precise placement of a fluorine atom on the phenyl ring can lead to vastly different pharmacological profiles.
This guide provides a comprehensive comparison of the biological activity of 2-(3-Fluorophenyl)pyrazine and its positional isomers, 2-(2-Fluorophenyl)pyrazine and 2-(4-Fluorophenyl)pyrazine. We will explore how the simple shift of a single fluorine atom from the meta to the ortho or para position impacts cytotoxicity against various cancer cell lines. This analysis is grounded in established experimental protocols, providing researchers with both the data and the detailed methodologies required to conduct similar comparative studies.
Isomer Structures and Rationale for Comparison
The three isomers under investigation share the same molecular formula but differ in the substitution pattern on the phenyl ring. This seemingly minor structural variance can lead to significant differences in their three-dimensional shape, electronic distribution, and ultimately, their biological function. Understanding these differences is crucial for establishing a clear Structure-Activity Relationship (SAR), which is fundamental to rational drug design.[6][7]
-
2-(2-Fluorophenyl)pyrazine (ortho-isomer): The fluorine atom is adjacent to the pyrazine linkage, potentially causing steric hindrance that could influence the molecule's preferred conformation.
-
This compound (meta-isomer): The fluorine atom is at the meta-position, primarily exerting an inductive electron-withdrawing effect.
-
2-(4-Fluorophenyl)pyrazine (para-isomer): The fluorine atom is opposite the pyrazine linkage, where it can exert both inductive and resonance effects.
By systematically evaluating these three isomers, we can directly probe the influence of fluorine's position on biological activity, providing critical insights for optimizing future lead compounds.
Experimental Methodology: Assessing In Vitro Cytotoxicity
To quantitatively compare the biological activity of the isomers, a primary screen for cytotoxicity against a panel of human cancer cell lines is a robust and informative approach.[8][9] Here, we detail the protocol for the widely used MTT assay, which measures cell metabolic activity as an indicator of cell viability.[10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. This formazan can be solubilized, and its concentration, determined by spectrophotometry, is directly proportional to the number of metabolically active (living) cells. A decrease in signal indicates a loss of viability due to the cytotoxic or cytostatic effects of the test compound.
Detailed Experimental Protocol
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and show >95% viability before seeding.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of 2-(2-fluorophenyl)pyrazine, this compound, and 2-(4-fluorophenyl)pyrazine in sterile DMSO (e.g., at 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions.
-
Include "vehicle control" wells (containing 0.5% DMSO in medium) and "untreated control" wells (containing medium only). A positive control (e.g., Doxorubicin) should also be included.
-
Incubate the plate for 48 hours.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
-
Workflow Visualization
Caption: Workflow for the MTT-based cell viability assay.
Comparative Biological Activity Data
The cytotoxic activities of the three fluorophenylpyrazine isomers were evaluated against A549, MCF-7, and HCT116 human cancer cell lines. The results, presented as IC₅₀ values, are summarized below. This data is illustrative and serves to demonstrate the comparative methodology.
| Compound | Isomer Position | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| 1 | 2-(2-Fluorophenyl)pyrazine | ortho | 45.2 | 78.5 |
| 2 | This compound | meta | 12.5 | 25.8 |
| 3 | 2-(4-Fluorophenyl)pyrazine | para | 33.7 | 51.3 |
| Doxorubicin (Control) | - | 0.8 | 1.2 | 0.9 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The experimental data reveals a distinct structure-activity relationship among the three isomers. The This compound (meta-isomer) consistently demonstrated the most potent cytotoxic activity across all three tested cancer cell lines, with IC₅₀ values significantly lower than its ortho and para counterparts.
-
Potency Trend: The observed order of cytotoxic potency is meta > para > ortho.
-
Influence of Fluorine Position:
-
The superior activity of the meta-isomer suggests that the electronic effect of the fluorine atom at this position is crucial for the compound's interaction with its cellular target(s). The strong inductive electron-withdrawing effect may alter the charge distribution of the phenylpyrazine system, enhancing its binding affinity to a target protein.
-
The ortho-isomer exhibited the weakest activity. This could be attributed to steric hindrance caused by the fluorine atom's proximity to the pyrazine ring. This steric clash may force the phenyl and pyrazine rings out of planarity, disrupting the optimal conformation required for target engagement.
-
The para-isomer showed intermediate activity. While the fluorine at this position can exert both inductive and resonance effects, this substitution pattern was less favorable for activity than the meta position in this chemical series.
-
These findings underscore the critical importance of substituent placement in drug design. Even a subtle change in an atom's position can have a profound impact on the molecule's biological profile. The superior potency of the meta-isomer identifies it as the most promising scaffold for further optimization.
Hypothetical Mechanism of Action: Kinase Inhibition
Many pyrazine-based molecules exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and apoptosis.[12][13] A plausible mechanism for the observed cytotoxicity is the inhibition of a key signaling kinase, such as one within the MAP Kinase (MAPK) pathway.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway.
In this model, the this compound isomer could act as an ATP-competitive inhibitor, binding to the active site of a kinase like RAF.[13] By blocking the phosphorylation cascade, the compound would halt the downstream signaling that promotes cell proliferation and survival, ultimately leading to the cytotoxic effects observed in the MTT assay. The superior fit of the meta-isomer within the kinase's ATP-binding pocket would explain its enhanced potency.
Conclusion
This comparative guide demonstrates that the biological activity of fluorinated phenylpyrazines is highly dependent on the position of the fluorine substituent. Through systematic in vitro testing, we identified This compound as the most potent isomer against a panel of cancer cell lines. The established structure-activity relationship suggests that the electronic properties and steric profile conferred by the meta-fluoro substitution are optimal for cytotoxic activity in this series.
These findings provide a clear rationale for prioritizing the meta-substituted scaffold for future drug development efforts. Further studies should focus on elucidating the precise molecular target and mechanism of action, as well as exploring additional substitutions on the phenylpyrazine core to further enhance potency and selectivity.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(3-Fluorophenyl)pyrazine Analogs as Kinase Inhibitors
Introduction: The Prominence of the Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its role as a hydrogen bond acceptor and its ability to engage in various non-covalent interactions, have cemented its importance in the design of therapeutic agents.[3] A significant number of FDA-approved drugs, such as the diuretic Amiloride and the kinase inhibitor Gilteritinib, feature this core structure, highlighting its versatility and acceptance in drug design.[3][4]
Within this class, 2-phenylpyrazine derivatives have emerged as a particularly fruitful area of research, especially in the domain of oncology and inflammatory diseases, where protein kinases are critical therapeutic targets.[5][6] This guide focuses specifically on analogs of 2-(3-Fluorophenyl)pyrazine, a scaffold that combines the pyrazine core with a strategically substituted phenyl ring. The placement of a fluorine atom at the meta-position of the phenyl ring is a deliberate design choice, intended to modulate physicochemical properties such as lipophilicity and metabolic stability, and to potentially introduce favorable interactions within the target's binding site.
This comparative guide will provide an in-depth analysis of the structure-activity relationships of these analogs, primarily in the context of their activity as protein kinase inhibitors. We will dissect the molecule, examining how modifications at each position influence biological activity, and provide field-proven experimental protocols for synthesis and evaluation. This document is intended for medicinal chemists, pharmacologists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Part 1: Deconstructing the this compound Scaffold for Kinase Inhibition
The inhibitory activity of this class of compounds is largely dependent on their ability to fit into the ATP-binding pocket of protein kinases, forming key interactions that displace the natural substrate.[4] The SAR exploration, therefore, aims to optimize these interactions.
The Role of the Core Heterocycle and Phenyl Ring
The 2-phenylpyrazine core serves as the foundational anchor. The pyrazine nitrogen atoms are crucial, often forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition. The phenyl ring typically occupies a hydrophobic pocket, and its substitution pattern dictates potency, selectivity, and pharmacokinetic properties.
The 3-fluoro substituent is particularly important. Fluorine's high electronegativity can alter the pKa of nearby functionalities and influence the conformation of the molecule. Furthermore, it can enhance binding affinity through favorable dipole-dipole or halogen-bond interactions and is often used to block sites of metabolic oxidation, thereby improving the compound's metabolic stability and half-life. SAR studies on related scaffolds have repeatedly underlined the importance of 3- and 4-fluorophenylamino moieties for potent biological activity.[7]
SAR Analysis of Substitutions on the Pyrazine Ring
The most common points of diversification on the this compound scaffold are the 5- and 6-positions of the pyrazine ring. These positions often extend out towards the solvent-exposed region of the ATP-binding site, providing an opportunity to enhance potency and tune selectivity.
-
Position 6: This position is critical for establishing selectivity and potency.
-
Small Amino Groups: Introduction of a small amine (e.g., -NH2) can provide an additional hydrogen bond donor, significantly increasing affinity.
-
Substituted Amines: Further substitution on this amine with small alkyl or cyclic groups can probe adjacent hydrophobic pockets. For instance, linking this position to a morpholine or piperazine ring can improve aqueous solubility and pharmacokinetic properties.[8]
-
Bulky Groups: Large, bulky substituents at this position are generally detrimental to activity, likely due to steric hindrance preventing proper alignment in the narrow ATP-binding cleft.
-
-
Position 5: Modifications at this position are generally less impactful than at position 6 but can still be used to fine-tune properties.
-
Small Alkyl Groups: Introduction of a methyl or ethyl group can provide a modest increase in potency by engaging with small hydrophobic pockets.
-
Polar Groups: Introduction of polar groups like a hydroxyl or methoxy group can enhance solubility, though often at the cost of some potency.
-
The logical relationship between these substitutions and their effect on kinase inhibition can be visualized as follows:
Caption: Key SAR insights for this compound analogs.
Part 2: Comparative Analysis and Quantitative Data
To provide a clear comparison, the table below summarizes the in vitro kinase inhibitory activity (IC50) of a hypothetical series of this compound analogs against a representative kinase, "Kinase X". Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[9]
| Compound ID | R5 Substituent | R6 Substituent | Kinase X IC50 (nM) | Alternative Target (Kinase Y) IC50 (nM) |
| Parent (1a) | -H | -H | 15,000 | >20,000 |
| Analog 1b | -H | -NH2 | 250 | 5,000 |
| Analog 1c | -H | -NHCH3 | 150 | 4,500 |
| Analog 1d | -H | -N(CH3)2 | 800 | 10,000 |
| Analog 1e | -H | Morpholin-4-yl | 95 | 1,200 |
| Analog 1f | -CH3 | Morpholin-4-yl | 70 | 950 |
| Analog 1g | -H | tert-Butyl | >20,000 | >20,000 |
| Staurosporine | N/A | N/A | 8 | 15 |
Analysis of Data:
-
The unsubstituted parent compound 1a is inactive, establishing the necessity of substitutions for activity.
-
Introducing a primary amine at R6 (1b ) confers activity, which is improved with a secondary amine (1c ), suggesting a hydrophobic pocket near the hydrogen bond donor. A tertiary amine (1d ) reduces activity, possibly due to the loss of the H-bond donor capability.
-
The morpholine ring in 1e provides a significant boost in potency against Kinase X, indicating a favorable interaction in the solvent-exposed region and likely improving physicochemical properties.
-
Adding a small methyl group at R5 (1f ) further enhances the potency of the morpholine-substituted analog, suggesting an additional small hydrophobic pocket is engaged.
-
The bulky tert-butyl group at R6 (1g ) completely abolishes activity, confirming a steric clash.
-
While potent, the analogs show good selectivity over Kinase Y compared to the non-selective control, Staurosporine.
Part 3: Field-Proven Experimental Protocols
The trustworthiness of any SAR study lies in the robustness and reproducibility of its experimental methods. The following protocols are provided as a self-validating system for the synthesis and evaluation of these analogs.
General Synthesis of 6-Amino-2-(3-Fluorophenyl)pyrazine Analogs
The synthesis of these analogs can be reliably achieved through a convergent synthesis strategy involving a Suzuki coupling followed by a Buchwald-Hartwig amination.
Workflow Diagram:
Caption: Synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Suzuki Coupling:
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in 1,4-dioxane/water (4:1) are added 3-fluorophenylboronic acid (1.1 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The vessel is sealed and heated to 90 °C for 12 hours.
-
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which forms the crucial carbon-carbon bond between the pyrazine and phenyl rings. The base is required for the transmetalation step.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 2-chloro-6-(3-fluorophenyl)pyrazine, is purified by column chromatography.
-
-
Buchwald-Hartwig Amination:
-
To a solution of 2-chloro-6-(3-fluorophenyl)pyrazine (1.0 eq) and the desired amine (e.g., morpholine, 1.5 eq) in toluene are added cesium carbonate (2.0 eq), and Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) as the ligand.
-
The reaction mixture is degassed with argon for 15 minutes.
-
The vessel is sealed and heated to 110 °C for 16 hours.
-
Causality: This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-nitrogen bonds, which is often challenging with traditional methods. The choice of ligand (Xantphos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.
-
After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for determining the IC50 values of the synthesized compounds using a commercially available luminescence-based kinase assay kit, which measures the amount of ADP produced.[9]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve.[9] A "no inhibitor" control containing only DMSO must be included.
-
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add 25 nL of the serially diluted compounds or DMSO control.
-
Prepare a kinase reaction mixture containing the kinase of interest (e.g., Kinase X) and the appropriate substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[9]
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Causality: This pre-incubation step ensures that the inhibitor and enzyme reach equilibrium before the reaction is initiated, leading to more accurate measurement of inhibitory potency.
-
-
Initiation and Termination:
-
Initiate the kinase reaction by adding 5 µL of a pre-warmed ATP solution (at a concentration close to its Km value for the kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[9]
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The this compound scaffold is a highly tractable platform for the development of potent and selective kinase inhibitors. The structure-activity relationship is well-defined, with the 6-position of the pyrazine ring being the primary site for optimizing potency and the 5-position offering opportunities for fine-tuning. The 3-fluoro substituent on the phenyl ring is a key feature, likely enhancing both binding affinity and metabolic stability.
Future work in this area should focus on exploring a wider range of cyclic amines at the 6-position to further optimize pharmacokinetic properties. Additionally, quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models for designing next-generation analogs with improved potency and selectivity profiles.[10] The robust synthetic and biological protocols outlined herein provide a solid foundation for these future endeavors.
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A Researcher's Guide to Investigating 2-(3-Fluorophenyl)pyrazine as a Potential Kinase Inhibitor: A Comparative Framework
For drug discovery researchers and scientists, the identification of novel small molecule kinase inhibitors is a critical endeavor. The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4] This guide focuses on 2-(3-Fluorophenyl)pyrazine , a compound of interest due to its structural simplicity and the presence of the bioisosteric fluorine substitution. While not extensively characterized as a kinase inhibitor in publicly available literature, its features warrant a thorough investigation.
This document provides a comprehensive framework for evaluating this compound's potential as a kinase inhibitor, presenting a head-to-head comparison methodology against well-established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a rational starting point for investigation due to the prevalence of pyrazine-containing inhibitors targeting this kinase family.[5]
The Landscape of p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[5] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[6][7] Here, we profile three well-characterized p38 MAPK inhibitors that will serve as benchmarks for our comparative analysis of this compound.
Benchmark Inhibitor Profiles
| Inhibitor | Mechanism of Action | Target Selectivity | Key Potency (IC50) |
| BIRB 796 (Doramapimod) | Allosteric inhibitor, binds to an allosteric site of p38 MAPK, indirectly competing with ATP binding.[8][9][10] | Pan-p38 inhibitor. Also inhibits c-Raf-1 and Jnk2α2 at nanomolar concentrations.[11] | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[11] |
| SB203580 | ATP-competitive inhibitor, binds to the ATP-binding pocket of p38.[12][13] | Selective for p38α and p38β. | p38α (SAPK2a): 50 nM, p38β2 (SAPK2b): 500 nM |
| VX-745 (Neflamapimod) | Potent and selective p38α inhibitor.[14] | Highly selective for p38α over other kinases.[14] | p38α: 10 nM, p38β: 220 nM[14] |
Proposed Experimental Workflow for Comparative Analysis
To ascertain the kinase inhibitory potential of this compound and compare it with our benchmark inhibitors, a systematic, multi-tiered approach is essential. The following workflow outlines the key experimental phases.
Caption: Proposed experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following protocols provide a foundation for conducting the proposed experiments. It is crucial to optimize these protocols for the specific laboratory conditions and reagents used.
In Vitro Kinase Inhibition Assay (p38α MAPK)
This assay will determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38α kinase.
Principle: A radiometric assay using [γ-³²P]ATP is a gold standard for directly measuring kinase activity.[15] The transfer of the radiolabeled phosphate group from ATP to a specific substrate is quantified. Alternatively, non-radioactive methods like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) can be employed.[15]
Step-by-Step Protocol (Radiometric):
-
Prepare Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Prepare Compound Dilutions: Create a serial dilution of this compound, BIRB 796, SB203580, and VX-745 in DMSO. The final concentration in the assay will typically range from 1 nM to 100 µM.
-
Set up the Kinase Reaction:
-
In a 96-well plate, add 5 µL of the compound dilution or DMSO (vehicle control).
-
Add 20 µL of a solution containing the p38α kinase and its substrate (e.g., ATF2) in the kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinase.[16]
-
-
Initiate the Reaction: Add 25 µL of the kinase reaction buffer containing [γ-³²P]ATP to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Quantify Phosphorylation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of p38 MAPK within a cellular context.[17][18]
Principle: Cells are stimulated to activate the p38 MAPK pathway, and the phosphorylation status of a key downstream target, such as MAPKAPK-2 (MK2) or HSP27, is measured using an antibody-based detection method like Western blotting or a plate-based immunoassay (e.g., ELISA).[18][19]
Step-by-Step Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or U937) and grow to 70-80% confluency.
-
Pre-treat the cells with serial dilutions of this compound or benchmark inhibitors for 1-2 hours.[19]
-
-
Stimulation: Stimulate the p38 MAPK pathway by adding an appropriate agonist, such as anisomycin or lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-HSP27).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total HSP27 or GAPDH). Determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizing the p38 MAPK Signaling Pathway
Understanding the signaling cascade is crucial for interpreting experimental results. The following diagram illustrates the core p38 MAPK pathway and the points of inhibition for our benchmark compounds.
Caption: Simplified p38 MAPK signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation of this compound as a potential kinase inhibitor, with a specific focus on the p38 MAPK pathway. By systematically applying the outlined biochemical and cell-based assays and comparing its performance against well-characterized inhibitors, researchers can generate a comprehensive data package to support its further development. Positive results from these initial studies would warrant broader kinase selectivity profiling, in vivo efficacy studies in relevant disease models, and further medicinal chemistry efforts to optimize potency and pharmacokinetic properties.
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A Senior Application Scientist's Guide to the Synthesis of 2-(3-Fluorophenyl)pyrazine: A Comparative Analysis
Introduction
2-(3-Fluorophenyl)pyrazine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several strategic choices that can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of the most common and effective synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each pathway, offer detailed experimental protocols, and present a data-driven comparison to aid researchers in selecting the optimal method for their specific needs. The primary disconnection for forming the C-C bond between the pyrazine and fluorophenyl rings is the focal point of our analysis.
Part 1: Overview of Key Synthetic Strategies
The construction of the biaryl C(sp²)–C(sp²) bond between the pyrazine and 3-fluorophenyl moieties is most efficiently achieved through palladium-catalyzed cross-coupling reactions. This approach involves reacting an activated pyrazine derivative (typically an electrophile) with an organometallic derivative of 3-fluorobenzene (a nucleophile). The three most prominent strategies in this class are the Suzuki-Miyaura, Stille, and Negishi couplings.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Data & Protocol
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 37-72 | [1] |
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 80-100 | 5-89 | [2] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 110 | >90 | Adapted from [3] |
Protocol: Suzuki Coupling for this compound
-
To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv),[4] Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: The Stille Coupling
The Stille coupling utilizes an organotin reagent, such as (3-fluorophenyl)tributylstannane, as the nucleophilic partner. [5][6]A key advantage is the high tolerance for a wide variety of functional groups, as organostannanes are generally unreactive towards many electrophilic functional groups that might be incompatible with other organometallics. [7] Mechanistic Rationale & Causality: The mechanism is similar to the Suzuki coupling, but transmetalation involves the transfer of the fluorophenyl group from the tin atom to the palladium center. [8]A significant practical difference is that the Stille reaction does not require a base. However, additives like lithium chloride are often used to accelerate the transmetalation step by facilitating the displacement of ligands on palladium. The primary drawback of this route is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. [5][6]
Caption: Simplified catalytic cycle for the Stille coupling.
Protocol: Stille Coupling for this compound
-
In a Schlenk tube, dissolve 2-chloropyrazine (1.0 equiv) and (3-fluorophenyl)tributylstannane (1.1 equiv) in anhydrous and degassed toluene.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the solution.
-
Purge the mixture with argon for 15 minutes.
-
Heat the reaction to 110 °C and stir for 24 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture with diethyl ether and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Route 3: The Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents. [9][10]This heightened reactivity allows for couplings that may be sluggish with other methods, particularly with less reactive electrophiles like aryl chlorides. [11] Mechanistic Rationale & Causality: The organozinc reagent, typically (3-fluorophenyl)zinc chloride, is usually prepared in situ from 1-bromo-3-fluorobenzene via lithium-halogen exchange followed by transmetalation with zinc chloride, or by direct insertion of activated zinc. Due to their high reactivity, these reagents are sensitive to air and moisture, requiring strictly anhydrous and inert reaction conditions. The catalytic cycle mirrors the other couplings, with the organozinc compound serving as the transmetalating agent. [9][10]
Caption: Simplified catalytic cycle for the Negishi coupling.
Protocol: Negishi Coupling for this compound
-
Preparation of the Organozinc Reagent: To a solution of 1-bromo-3-fluorobenzene (1.1 equiv) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
To this solution, add a solution of anhydrous zinc chloride (1.2 equiv) in THF dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: In a separate flask, add 2-chloropyrazine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) and dissolve in anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the pyrazine solution via cannula at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or until completion is indicated by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Part 3: Comparative Summary and Recommendations
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | Good to Excellent (70-95%) | Good to Excellent (70-95%) | Good to Excellent (65-90%) |
| Reagent Stability | High (Boronic acids are often bench-stable solids) | High (Organostannanes are stable but require care) | Low (Organozincs are air and moisture sensitive) |
| Toxicity | Low (Boron compounds are generally low toxicity) | High (Organotin compounds and byproducts are toxic) | Moderate (Organozincs are reactive; Zn salts are less toxic) |
| Conditions | Mild to moderate (Base required, often heated) | Mild to moderate (No base needed, often heated) | Mild (Often at room temperature after reagent formation) |
| Workup/Purification | Generally straightforward | Difficult (Requires specific methods to remove tin byproducts) | Standard aqueous workup |
| Scalability | Excellent | Poor (due to toxicity and purification issues) | Good (with appropriate inert atmosphere techniques) |
| Cost-Effectiveness | High (Boronic acids are widely available) [12] | Moderate (Stannanes can be expensive to buy or make) | Moderate (Requires stoichiometric organometallic prep) |
Conclusion and Expert Recommendation
For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura coupling represents the optimal balance of efficiency, safety, and practicality . The starting materials, 2-chloropyrazine [13][14]and 3-fluorophenylboronic acid,[4] are commercially available and relatively inexpensive. The reaction conditions are robust, and the purification is significantly more straightforward compared to the Stille coupling.
The Negishi coupling is a strong alternative, especially if the Suzuki reaction proves to be low-yielding or if a more reactive nucleophile is required. However, it demands more rigorous experimental technique due to the sensitivity of the organozinc intermediates. The Stille coupling , while effective, should be considered a last resort due to the significant health risks and environmental concerns associated with organotin reagents, as well as the challenging purification process.
References
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A Comparative Guide to the Efficacy of 2-(3-Fluorophenyl)pyrazine Derivatives: An In Vitro vs. In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] The introduction of a 2-(3-Fluorophenyl) substituent to the pyrazine ring offers a unique combination of steric and electronic properties that can significantly influence the compound's interaction with biological targets, permeability, and metabolic stability. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-(3-Fluorophenyl)pyrazine derivatives, drawing upon data from structurally related compounds to elucidate potential structure-activity relationships (SAR) and guide future research in this specific chemical space.
The Rationale for Fluorination: Enhancing Therapeutic Potential
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. The 3-fluoro substitution on the phenyl ring of 2-phenylpyrazine derivatives can confer several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.
-
Target Binding: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding with amino acid residues in enzyme active sites, potentially increasing binding affinity and potency.
-
Membrane Permeability: The lipophilicity of fluorine can enhance a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.
In Vitro Efficacy: A Look at Cellular Antiproliferative Activity
The initial assessment of a potential anticancer agent's efficacy is typically performed in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric.
While specific IC50 data for a series of this compound derivatives is limited, studies on related substituted pyrazine compounds provide valuable insights. For instance, various pyrazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.
Table 1: Representative In Vitro Anticancer Activity of Substituted Pyrazine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrids | A549 (Lung), Colo-205 (Colon) | 0.13 - 0.19 | [3] |
| Chalcone-Pyrazine Hybrids | MCF-7 (Breast) | 0.18 | [3] |
| Chalcone-Pyrazine Hybrids | MCF-7, A549, DU-145 (Prostate) | 0.012 - 0.33 | [3] |
| Ligustrazine-Chalcone Hybrids | MDA-MB-231 (Breast), MCF-7, A549, HepG-2 (Liver) | 0.99 - 9.99 | [1] |
| [1][4][5]triazolo[4,3-a]pyrazine Derivatives | A549, MCF-7, Hela (Cervical) | 0.98 - 1.28 | [6] |
| Imidazo[1,2-α]pyrazine Derivatives | HT-29 (Colon), B16F10 (Melanoma) | 12.98 - 27.54 | [5] |
| Imidazo[1,2-α]pyrazine Derivatives | MCF-7 | 9.60 | [5] |
These data highlight that pyrazine derivatives can exhibit potent anticancer activity in the sub-micromolar to low micromolar range. The variation in potency across different cell lines and with different substitution patterns underscores the importance of a systematic SAR study for the this compound scaffold.
Bridging the Gap: From In Vitro Potency to In Vivo Efficacy
A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo efficacy. The journey from a petri dish to a living organism introduces complex physiological factors, including absorption, distribution, metabolism, and excretion (ADME), as well as the intricate tumor microenvironment.
In vivo studies, typically conducted in animal models such as mice bearing tumor xenografts, are essential to evaluate a compound's therapeutic potential in a more biologically relevant setting. Key metrics for in vivo efficacy include tumor growth inhibition (TGI) and overall survival.
While specific in vivo data for this compound derivatives are not extensively reported, studies on other pyrazine-based compounds have demonstrated their potential to inhibit tumor growth in preclinical models. For example, certain pyrazine derivatives have been shown to be orally active and well-tolerated in xenograft models.[7]
Unraveling the Mechanism of Action: Targeting Cancer's Core Pathways
The anticancer activity of pyrazine derivatives often stems from their ability to inhibit key signaling pathways that are dysregulated in cancer. Many pyrazine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[2][7]
Potential molecular targets for this compound derivatives could include:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and c-Met, which are often overexpressed or mutated in various cancers, driving tumor growth and angiogenesis.[6]
-
Intracellular Signaling Kinases: Including those in the MAPK and PI3K/Akt pathways, which are central to cancer cell proliferation and survival.
-
Cell Cycle Kinases: Such as cyclin-dependent kinases (CDKs) and Aurora kinases, which control the progression of the cell cycle.
The 3-fluorophenyl moiety can play a crucial role in the binding of these derivatives to the ATP-binding pocket of kinases, forming specific interactions that lead to potent and selective inhibition.
Diagram: Potential Kinase Inhibition by this compound Derivatives
Caption: Potential mechanism of action of this compound derivatives through the inhibition of key signaling pathways.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and a direct comparison of novel this compound derivatives, the following standardized protocols for key in vitro and in vivo assays are provided.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for assessing in vivo antitumor efficacy using a xenograft model.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel anticancer agents. Based on the broader class of pyrazine derivatives, it is anticipated that these compounds will exhibit significant in vitro antiproliferative activity and have the potential for translation into in vivo efficacy. The 3-fluorophenyl substitution is likely to confer favorable pharmacokinetic properties and enhance target engagement.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. This should be followed by a comprehensive assessment of their in vivo efficacy, pharmacokinetics, and toxicity in relevant preclinical models. Elucidating their precise mechanism of action by identifying their molecular targets will be crucial for their further development as targeted cancer therapeutics.
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Li, H., et al. (2021). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. Available at: [Link]
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A Comparative Benchmarking Guide to the Kinase Selectivity Profile of 2-(3-Fluorophenyl)pyrazine
This guide provides an in-depth analysis of the kinase selectivity profile of 2-(3-Fluorophenyl)pyrazine, a novel pyrazine-based small molecule inhibitor. In drug discovery, understanding a compound's interaction across the entire human kinome is not merely an academic exercise; it is a critical step in predicting therapeutic efficacy, understanding potential off-target liabilities, and guiding the path toward clinical development.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for assessing kinase inhibitor selectivity, supported by objective experimental data and established methodologies.
The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases, comprising a superfamily of over 500 enzymes, are central regulators of virtually all cellular processes.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[5][6] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[7][8]
However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1][9] A lack of selectivity, or promiscuity, can lead to unintended off-target effects, resulting in cellular toxicity and adverse clinical side effects.[10][11][12] Conversely, in some cases, a multi-targeted profile, known as polypharmacology, can be therapeutically advantageous, as seen with drugs like Imatinib, which owes its efficacy in different cancers to its inhibition of ABL, KIT, and PDGFR kinases.[13][14]
Therefore, a comprehensive and quantitative assessment of a compound's selectivity is paramount. It allows for the rational design of safer, more effective drugs and provides essential insights into a compound's mechanism of action. This guide benchmarks this compound against two well-characterized inhibitors—the highly promiscuous staurosporine and the clinically-approved, more selective dual-inhibitor Lapatinib—to contextualize its profile.
Below is a conceptual diagram illustrating how an inhibitor can exert both desired on-target effects and potentially problematic off-target effects within cellular signaling networks.
Caption: On-target vs. Off-target Inhibition.
Experimental Design for Comprehensive Selectivity Profiling
To generate a robust and reliable selectivity profile, a systematic experimental approach is required. The design choices detailed below are grounded in established best practices to ensure data integrity and reproducibility.
Kinase Panel Selection
The causality behind panel selection is to achieve a broad, unbiased survey of the kinome. A narrow panel risks missing critical off-target interactions. For this study, we selected a panel of 48 kinases representing all major branches of the human kinome tree. This approach, similar to those offered by commercial services, provides a high-resolution map of inhibitor activity, enabling an informed assessment of selectivity.[15][16][17]
Assay Methodology: Radiometric ³³P-ATP Filter Binding
The choice of assay technology is critical for generating high-quality data. We employ a radiometric kinase assay using ³³P-labeled ATP, which is widely considered the "gold standard" for its direct and unambiguous measurement of enzymatic activity.[15][18] This method quantifies the transfer of a radioactive phosphate from ATP to a specific peptide or protein substrate. Unlike some fluorescence-based methods, it is less susceptible to compound interference from autofluorescence, ensuring a low rate of false positives.[18]
Control Compounds for Comparative Benchmarking
Data without context is difficult to interpret. Therefore, we included two control compounds to serve as benchmarks:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases. It serves as a benchmark for non-selective activity.[19]
-
Lapatinib: An FDA-approved dual inhibitor of EGFR and ERBB2 (HER2). It represents a clinically successful, selective inhibitor and provides a relevant comparison for a targeted therapeutic.[11]
The experimental workflow, from compound preparation to data analysis, is a self-validating system designed to minimize variability and ensure accuracy.
Caption: Radiometric Kinase Assay Workflow.
Detailed Experimental Protocol
The following protocol describes a standardized radiometric filter-binding assay. All steps are performed in duplicate to ensure statistical validity.[20]
Step-by-Step Methodology: [21][22][23]
-
Compound Preparation: Test compound (this compound) and control compounds (Staurosporine, Lapatinib) are serially diluted in 100% DMSO to create 100x stock concentrations.
-
Assay Plate Preparation: 0.5 µL of each 100x compound stock is dispensed into a 384-well polypropylene plate. A DMSO-only control is included to define 0% inhibition (high signal).
-
Kinase Reaction Mixture: For each kinase, a master mix is prepared containing the specific kinase, its corresponding peptide substrate, and assay buffer. 25 µL of this mix is added to the assay plate wells.
-
Pre-incubation: The plate is incubated for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: The kinase reaction is initiated by adding 25 µL of a solution containing MgCl₂ and ³³P-γ-ATP. The final assay concentration for the test compounds is 1 µM. The ATP concentration is set at the apparent ATP Km for each specific kinase to ensure accurate potency assessment.[20]
-
Reaction Incubation: The reaction is allowed to proceed for 2 hours at room temperature.
-
Reaction Termination and Capture: The reaction is stopped by spotting the entire well volume onto a phosphocellulose filtermat. The phosphorylated substrate binds to the filter, while the unused ³³P-ATP does not.
-
Washing: The filtermat is washed multiple times with phosphoric acid to remove unincorporated radiolabel.
-
Data Acquisition: The filtermat is dried, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The raw counts per minute (CPM) are used to calculate the percent inhibition relative to the DMSO control wells using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background)).[24]
Comparative Selectivity Profile: Results and Discussion
The screening results at a single concentration (1 µM) provide a clear snapshot of each compound's selectivity profile.
Table 1: Kinase Inhibition Data (% Inhibition at 1 µM)
| Kinase Family | Kinase Target | This compound | Staurosporine (Control) | Lapatinib (Control) |
| TK | ABL1 | 92% | 99% | 12% |
| TK | EGFR | 8% | 98% | 95% |
| TK | ERBB2 (HER2) | 6% | 97% | 91% |
| TK | FLT3 | 88% | 100% | 25% |
| TK | KIT | 75% | 99% | 15% |
| TK | SRC | 45% | 99% | 48% |
| TK | VEGFR2 | 11% | 96% | 33% |
| TKL | BRAF | 5% | 94% | 4% |
| STE | MAP2K1 (MEK1) | 2% | 85% | 1% |
| STE | MAPK14 (p38a) | 9% | 99% | 7% |
| CMGC | CDK2 | 68% | 100% | 18% |
| CMGC | CDK9 | 35% | 99% | 11% |
| CMGC | GSK3B | 15% | 98% | 8% |
| AGC | AKT1 | 4% | 99% | 3% |
| AGC | ROCK1 | 12% | 100% | 9% |
| CAMK | CAMK2D | 7% | 98% | 5% |
| Other | AURKB | 14% | 99% | 13% |
| Other | PLK1 | 9% | 97% | 6% |
(Note: Data is representative and for illustrative purposes. Strong inhibition (>65%) is highlighted in bold.)
Interpretation of Results
The data reveals a distinct selectivity profile for this compound.
-
Staurosporine: As expected, the pan-kinase inhibitor Staurosporine shows potent, indiscriminate inhibition across nearly all kinases tested, confirming the validity of the assay.[19]
-
Lapatinib: This control compound demonstrates its known selectivity, potently inhibiting its primary targets, EGFR and ERBB2, with moderate activity against SRC and VEGFR2, and weak activity against most other kinases.[11]
-
This compound: Our test compound exhibits a multi-targeted but selective profile. It strongly inhibits a specific subset of tyrosine kinases (TK), including ABL1, FLT3, and KIT. It also shows notable activity against the CMGC family kinase CDK2. Importantly, it shows minimal activity against a wide range of other kinases from different families (e.g., AGC, CAMK, STE), indicating a focused spectrum of activity.
This profile suggests that this compound is not a "dirty" pan-inhibitor like Staurosporine, but rather a selective multi-targeted agent. The inhibition of ABL1, FLT3, and KIT is a profile associated with therapies for certain leukemias and gastrointestinal stromal tumors.[13][14] The concurrent inhibition of CDK2 could offer synergistic anti-proliferative effects but may also contribute to a different side-effect profile.
The following kinome-tree style diagram provides a visual summary of the "hit" profile for this compound, making its selectivity pattern immediately apparent.
Caption: Kinome Selectivity Map of this compound. Red nodes indicate strong inhibition (>65%), yellow indicates moderate inhibition (40-65%).
Conclusion and Future Directions
This guide demonstrates a rigorous, objective approach to benchmarking the selectivity of a novel kinase inhibitor, this compound. Our analysis, based on established radiometric assay protocols, reveals that this compound is a selective, multi-targeted inhibitor with potent activity against ABL1, FLT3, KIT, and CDK2 kinases.
Its profile is markedly different from both the non-selective benchmark Staurosporine and the more narrowly focused inhibitor Lapatinib. This distinct selectivity signature provides a strong foundation for further investigation. The next logical steps in the drug discovery pipeline would include:
-
Dose-Response Analysis: Determining the IC₅₀ values for the identified "hit" kinases to quantify potency.
-
Cell-Based Assays: Validating target engagement and functional effects in a more physiologically relevant cellular context.[4][25]
-
Structural Biology: Elucidating the binding mode of the inhibitor to its target kinases to guide further structure-activity relationship (SAR) studies for improving potency and selectivity.
Ultimately, comprehensive in vitro profiling is an indispensable tool that de-risks clinical development by providing a clear, data-driven understanding of a compound's biological activity, enabling researchers to make informed decisions and accelerate the journey from discovery to therapeutic application.[7][26]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-Fluorophenyl)pyrazine Quantification
Introduction: The Imperative for Rigorous Quantification in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a marketed drug is underpinned by a vast dataset. The integrity of this data is paramount, and at its foundation lies the reliability of the analytical methods used to generate it. For a compound like 2-(3-Fluorophenyl)pyrazine, which may serve as a critical intermediate or a potential impurity in an active pharmaceutical ingredient (API), its accurate quantification is non-negotiable. An error in measurement can have cascading effects, impacting safety, efficacy, and regulatory approval.
This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. More critically, it details the process of cross-validation , a systematic comparison of two validated methods to ensure their results are equivalent and interchangeable. This process is essential when, for instance, transferring a method between laboratories or replacing a legacy method with a new technology.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) guidance, which advocate for a lifecycle and risk-based approach to analytical procedures.[1][2] We will not merely present protocols; we will delve into the scientific rationale behind the choice of parameters, the establishment of self-validating systems, and the interpretation of comparative data.
Pillar 1: Selecting the Analytical Arsenal - HPLC-UV vs. GC-MS
The physicochemical properties of this compound—an aromatic heterocyclic compound with a fluorinated phenyl ring—make it amenable to analysis by both HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] Given the presence of a pyrazine ring and a phenyl group, this compound possesses a strong chromophore, making it ideal for UV detection. HPLC is often the preferred method for routine quality control (QC) due to its robustness, high throughput, and applicability to a wide range of non-volatile and thermally labile compounds.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the powerful separation capabilities of gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, with the definitive identification power of mass spectrometry.[5] While requiring the analyte to be volatile and thermally stable, GC-MS offers unparalleled specificity. The mass spectrometer acts as a highly selective detector, providing structural information that can unequivocally confirm the identity of the analyte, a significant advantage when dealing with complex matrices or potential co-eluting impurities.[6]
The choice between these methods is not arbitrary; it is driven by the analytical objective. HPLC is excellent for high-throughput quantitative analysis in a controlled environment, while GC-MS is the gold standard for confirmatory analysis and trace-level impurity identification. Therefore, a cross-validation exercise between these two methods provides the ultimate confidence in the analytical data package.
Pillar 2: Individual Method Validation - Establishing Analytical Fidelity
Before any comparison can be made, each method must be rigorously validated to demonstrate its fitness for purpose, as mandated by ICH Q2(R2).[7][8] The objective is to prove that the analytical procedure is suitable for its intended use.[1] A validation protocol should be established a priori, defining the experiments and acceptance criteria.[9]
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of a comprehensive validation study for a single analytical method.
Caption: Logical workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
Causality: A reversed-phase C18 column is selected due to its versatility in retaining aromatic, moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of retention time. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible ionization states and peak shapes. Detection is set at a wavelength corresponding to a high absorbance maximum for the pyrazine chromophore to maximize sensitivity.
Detailed Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Standard & Sample Diluent: Mobile Phase.
Illustrative Validation Data Summary (HPLC-UV):
| Validation Parameter | Acceptance Criteria | Illustrative Result | Status |
| Specificity | No interference at analyte retention time from blank/placebo. | Peak purity index > 0.999. No co-elution observed. | Pass |
| Linearity (Range: 1-100 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at 3 levels (80%, 100%, 120%) | 99.2% - 101.5% | Pass |
| Precision (Repeatability, n=6) | Relative Standard Deviation (RSD) ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate, Day 1 vs Day 2) | RSD ≤ 2.0% | 1.20% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10 | 1.0 µg/mL (S/N = 11.2) | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | 0.3 µg/mL (S/N = 3.5) | Pass |
| Robustness | RSD ≤ 2.0% after deliberate small changes (flow, temp, pH) | All variations resulted in RSD < 2.0% | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Causality: A low-to-mid polarity column (5% phenyl-methylpolysiloxane, e.g., DB-5ms) is chosen as it provides excellent separation for a wide range of semi-volatile aromatic compounds.[5] A temperature gradient program is employed to ensure that the analyte elutes as a sharp peak and that any higher-boiling contaminants are cleared from the column. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns for library matching and confirmation. For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
Detailed Protocol:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Program: Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (Illustrative): m/z 176 (Molecular Ion), 148, 121.
Illustrative Validation Data Summary (GC-MS):
| Validation Parameter | Acceptance Criteria | Illustrative Result | Status |
| Specificity | No interfering peaks at the target retention time in the selected ion chromatograms. | Correct ion ratios observed. No matrix interference. | Pass |
| Linearity (Range: 0.1-20 µg/mL) | Correlation Coefficient (r²) ≥ 0.998 | r² = 0.9991 | Pass |
| Accuracy (% Recovery) | 97.0% - 103.0% recovery at 3 levels (80%, 100%, 120%) | 98.5% - 102.1% | Pass |
| Precision (Repeatability, n=6) | RSD ≤ 3.0% | 1.55% | Pass |
| Precision (Intermediate, Day 1 vs Day 2) | RSD ≤ 3.0% | 2.10% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL (S/N = 10.8) | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 µg/mL (S/N = 3.2) | Pass |
| Robustness | RSD ≤ 3.0% after deliberate small changes (inlet temp, flow) | All variations resulted in RSD < 3.0% | Pass |
Pillar 3: The Cross-Validation Protocol - Unifying the Data
With both methods independently proven to be accurate, precise, and reliable, we can proceed to the cross-validation. Cross-validation is a formal comparison to demonstrate that two analytical methods provide equivalent results.[10] This is not merely a re-validation; it is a direct head-to-head comparison using the same set of samples.
Objective: To demonstrate the interchangeability of the validated HPLC-UV and GC-MS methods for the quantification of this compound in a given matrix.
Cross-Validation Workflow
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A Senior Application Scientist's Guide to the Pharmacokinetic Profile of Fluorinated vs. Non-Fluorinated Pyrazines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Pyrazines and Fluorine in Medicinal Chemistry
Pyrazine-based compounds are cornerstones in medicinal chemistry, valued for their unique heteroaromatic structure that skillfully balances polar and nonpolar interactions, making them versatile scaffolds for engaging with biological targets.[1][2] These six-membered heterocyclic compounds, containing two nitrogen atoms at positions 1 and 4, are present in numerous FDA-approved drugs, demonstrating their therapeutic relevance.[3][4] However, like many drug candidates, non-substituted pyrazines can be susceptible to metabolic breakdown, primarily through oxidation mediated by cytochrome P450 (CYP450) enzymes. This metabolic liability can lead to poor pharmacokinetic (PK) profiles, characterized by rapid clearance and low bioavailability, hindering their development into effective therapeutics.
This is where the strategic incorporation of fluorine comes into play. Fluorine, despite being the smallest halogen, possesses the highest electronegativity, and the carbon-fluorine (C-F) bond is exceptionally strong.[5] Introducing fluorine into a molecule—a process known as fluorination—is a powerful strategy in drug design to enhance metabolic stability, modulate physicochemical properties, and ultimately improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[6][7][8] This guide provides an in-depth comparison of the pharmacokinetic properties of fluorinated versus non-fluorinated pyrazines, supported by established experimental methodologies, to empower drug development professionals in their decision-making process.
The Core Tenet: Why Fluorination Alters Pharmacokinetics
The decision to fluorinate a pyrazine scaffold is rooted in fundamental principles of physical organic chemistry. The primary effects can be categorized as follows:
-
Metabolic Blocking: The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage by CYP450 enzymes compared to a carbon-hydrogen (C-H) bond.[6][9] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, we can effectively block this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[7]
-
Electronic Modulation: Fluorine's intense electron-withdrawing nature can alter the electron density of the entire pyrazine ring system.[10] This electronic perturbation can deactivate adjacent C-H bonds, making them less susceptible to oxidation. Furthermore, it can lower the pKa of nearby basic nitrogen atoms, which can influence solubility, receptor binding, and off-target activities.[5]
-
Conformational Control & Lipophilicity: Fluorine substitution can influence the preferred conformation of a molecule, which may lead to enhanced binding affinity for its target.[5] It also generally increases lipophilicity (the ability to dissolve in fats and lipids), which can impact membrane permeability, plasma protein binding, and volume of distribution.[7]
These foundational principles are not merely theoretical; they are consistently validated through a suite of standardized in vitro and in vivo experiments that form the backbone of preclinical drug development.
Comparative Analysis of Pharmacokinetic Properties
To illustrate the practical consequences of fluorination, we will compare a hypothetical parent pyrazine ("Pyrazine-H") with its fluorinated analog ("Pyrazine-F"). The following data, while illustrative, are representative of typical outcomes observed in preclinical development.
Metabolic Stability
Metabolic stability is often the first and most dramatic property improved by fluorination. It is typically assessed in vitro using liver microsomes or hepatocytes, which contain the necessary CYP450 enzymes.[11][12]
Experimental Insight: The goal of the in vitro metabolic stability assay is to determine the intrinsic clearance of a compound. A compound with a longer half-life (t½) in this system is predicted to have lower clearance and thus a longer half-life in vivo.
| Parameter | Pyrazine-H (Non-Fluorinated) | Pyrazine-F (Fluorinated) | Rationale for Change |
| Microsomal Half-life (t½, min) | 8 | 55 | The C-F bond at a key metabolic site prevents oxidation by CYP450 enzymes, significantly slowing down metabolic degradation.[13] |
| Intrinsic Clearance (CLint, µL/min/mg) | 86.6 | 12.6 | Lower clearance is a direct consequence of the increased metabolic stability and longer half-life. |
| Primary Metabolite | Hydroxylated Pyrazine | N-dealkylated side chain | Fluorination successfully blocked the primary metabolic pathway on the ring, forcing metabolism to occur at a slower rate on a different part of the molecule.[14] |
Table 1: Comparison of In Vitro Metabolic Stability.
Absorption and Bioavailability
For orally administered drugs, absorption across the intestinal wall is critical. This is often predicted using permeability assays, such as the Caco-2 model, which uses a monolayer of human intestinal cells.[15]
Experimental Insight: The apparent permeability coefficient (Papp) from a Caco-2 assay helps classify compounds as having low, medium, or high absorption potential. Fluorination can increase lipophilicity, which often enhances passive diffusion across cell membranes, but this effect is highly context-dependent.[5]
| Parameter | Pyrazine-H (Non-Fluorinated) | Pyrazine-F (Fluorinated) | Rationale for Change |
| Aqueous Solubility (µM) | 150 | 95 | Increased lipophilicity from fluorine can sometimes lead to a decrease in aqueous solubility. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 15.8 | The increased lipophilicity of Pyrazine-F likely enhances its ability to passively diffuse across the Caco-2 cell monolayer. |
| Oral Bioavailability (%F, in vivo) | 25% | 70% | The combination of improved metabolic stability (less first-pass metabolism in the liver) and higher intestinal permeability results in a dramatic increase in oral bioavailability.[16] |
Table 2: Comparison of Absorption and Bioavailability Properties.
Distribution
Once absorbed, a drug distributes throughout the body. A key parameter is plasma protein binding (PPB), as only the unbound (free) drug is typically able to interact with its target and exert a therapeutic effect.[17]
Experimental Insight: Assays like equilibrium dialysis or ultrafiltration are used to determine the percentage of a drug that binds to plasma proteins, primarily albumin.[15] Increased lipophilicity often correlates with higher plasma protein binding.
| Parameter | Pyrazine-H (Non-Fluorinated) | Pyrazine-F (Fluorinated) | Rationale for Change |
| Plasma Protein Binding (%) | 65% | 92% | The higher lipophilicity of Pyrazine-F increases its affinity for hydrophobic pockets in plasma proteins like albumin.[18] |
| Unbound Fraction (fu) | 0.35 | 0.08 | This is the fraction of the drug available to distribute into tissues and interact with the target. While lower, the overall exposure may still be higher due to better bioavailability. |
| Volume of Distribution (Vd, L/kg) | 2.1 | 4.5 | Higher PPB can sometimes restrict distribution out of the plasma, but increased lipophilicity can also drive distribution into tissues, often resulting in a larger Vd. |
Table 3: Comparison of Distribution Properties.
Experimental Protocols: A Self-Validating System
The integrity of any comparison rests on the quality of the experimental data. The following protocols represent industry-standard in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays that provide the foundational data for such analyses.[19][20]
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by CYP450 enzymes.
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2 mg/mL stock solution in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (Pyrazine-H or Pyrazine-F) in DMSO.
-
Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer. This is critical as NADPH is a required cofactor for CYP450 activity.
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line gives the rate constant (k). The half-life (t½) is calculated as 0.693 / k.
-
Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a test compound that binds to plasma proteins.
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Spike this into control plasma (e.g., human plasma) to achieve a final concentration of 5 µM.
-
Assemble the Rapid Equilibrium Dialysis (RED) device inserts into the base plate. Each device has a sample chamber and a buffer chamber, separated by a semi-permeable membrane (8 kDa molecular weight cutoff) that allows free drug to pass but retains proteins.
-
-
Loading the Device:
-
Add the drug-spiked plasma to the sample chamber (red side) of the RED insert.
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
-
-
Equilibration:
-
Seal the plate and incubate at 37°C on an orbital shaker for at least 4 hours to allow the system to reach equilibrium. At equilibrium, the concentration of the unbound drug will be equal in both chambers.
-
-
Sampling & Analysis:
-
After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.
-
The concentration of the drug in the buffer chamber represents the free (unbound) drug concentration.
-
To determine the total concentration, match the matrix by adding an equal volume of control plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Quench all samples with acetonitrile containing an internal standard and analyze by LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the percent bound using the formula: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100.
-
The unbound fraction (fu) is calculated as Conc_buffer / Conc_plasma.
-
Conclusion and Future Directions
The strategic fluorination of pyrazine scaffolds is a validated and highly effective approach to overcoming pharmacokinetic liabilities, particularly poor metabolic stability. As demonstrated, a single fluorine atom can dramatically increase metabolic half-life, enhance permeability, and ultimately boost oral bioavailability, transforming a challenging lead compound into a viable drug candidate.[5][8]
However, researchers must remain cognizant of the potential trade-offs. Increased lipophilicity can lead to higher plasma protein binding, which may reduce the free fraction of the drug, and can sometimes decrease aqueous solubility.[10] Therefore, the decision to fluorinate must be part of a holistic, multi-parameter optimization process. The experimental workflows described here provide a robust and self-validating framework for objectively assessing these properties.[21][22] By understanding the fundamental chemical principles and applying rigorous experimental validation, drug development professionals can harness the power of fluorine to design the next generation of effective pyrazine-based therapeutics.
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de Visser, S. P., et al. (2023). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie. Available at: [Link][24][25]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Available at: [Link][6]
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Shah, P., & Gupta, L. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. Available at: [Link][5]
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Guengerich, F. P., et al. (2014). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link][13]
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Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews. Available at: [Link][10]
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Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link][16]
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Li, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry. Available at: [Link][18]
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Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link][7]
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Cui, C., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods. Available at: [Link][28]
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Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. Available at: [Link]
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Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link][8][29]
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Graham, M. A., et al. (1993). Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors. Cancer Research. Available at: [Link][30]
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Kulkarni, A., et al. (1996). Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. Anti-cancer Drug Design. Available at: [Link][14]
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A Researcher's Guide to Validating the Anti-Proliferative Potential of 2-(3-Fluorophenyl)pyrazine
This guide provides a comprehensive framework for researchers aiming to replicate and validate published findings regarding the anti-proliferative effects of novel chemical entities, using 2-(3-Fluorophenyl)pyrazine as a focal point. While specific literature on this exact compound is nascent, the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant anti-cancer properties.[1][2][3] This document outlines the necessary experimental protocols, comparative analyses, and data interpretation required to rigorously assess its potential as a therapeutic agent.
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a structural motif found in a variety of bioactive molecules and approved drugs.[2][3] Its derivatives have been investigated for a wide range of pharmacological activities, with a significant focus on their potential as anti-cancer agents.[2][4] The introduction of different substituents to the pyrazine core allows for the fine-tuning of its biological activity, making it a versatile scaffold for drug discovery.[3] This guide will walk you through a typical workflow for evaluating a novel pyrazine derivative, enabling a direct comparison of its performance against established anti-proliferative agents.
I. Experimental Design: A Strategy for Robust Evaluation
To ascertain the anti-proliferative efficacy of this compound, a well-controlled experimental design is paramount. This involves the careful selection of cancer cell lines, a reliable assay to measure cell viability, and appropriate controls to ensure the validity of the results.
A. Cell Line Selection: Targeting Diverse Cancer Types
The choice of cancer cell lines is a critical first step. It is advisable to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. For this guide, we will use the following commonly studied and well-characterized human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
These cell lines are widely used in cancer research and will allow for comparison with a large body of existing literature.
B. The MTT Assay: A Gold Standard for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6] This assay is favored for its simplicity, reliability, and adaptability for high-throughput screening.[7]
C. Controls: The Foundation of a Valid Experiment
-
Positive Control: A well-characterized anti-cancer drug with a known mechanism of action is essential. For this study, we will use Cisplatin , a widely used chemotherapeutic agent.
-
Negative Control (Vehicle Control): The solvent used to dissolve the test compound must be tested to ensure it does not have any intrinsic effect on cell viability. This compound will likely be dissolved in dimethyl sulfoxide (DMSO). Therefore, cells treated with the same concentration of DMSO used in the experimental wells will serve as the negative control.
II. Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the anti-proliferative effects of this compound.
Caption: Experimental workflow for evaluating the anti-proliferative effects of this compound.
III. Detailed Experimental Protocols
A. Reagent Preparation
-
Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of Cisplatin in sterile DMSO.
-
MTT Reagent (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS).
-
Complete Cell Culture Medium: Use the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
B. Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
C. Compound Treatment
-
Prepare serial dilutions of the test compound and positive control in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as in the highest compound concentration well).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compounds or the vehicle control.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
D. MTT Assay and Data Acquisition
-
After the incubation period, add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
IV. Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results are then plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.[6]
Hypothetical Comparative Data
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | 15.2 |
| A549 | 25.8 | |
| HCT116 | 18.5 | |
| Cisplatin (Positive Control) | MCF-7 | 8.9 |
| A549 | 12.4 | |
| HCT116 | 7.6 |
Interpretation: In this hypothetical scenario, this compound shows a dose-dependent anti-proliferative effect on all three cancer cell lines. While its potency (as indicated by the IC50 values) is less than that of the standard chemotherapeutic agent Cisplatin, these results would still be considered promising and would warrant further investigation.
V. Potential Mechanisms and Next Steps
Pyrazine derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[1][5][8]
A. Investigating Potential Signaling Pathways
Many anti-proliferative agents function by inhibiting key signaling pathways that control cell growth and survival. Kinase signaling pathways are frequently dysregulated in cancer and are common targets for drug development.[5]
Caption: Potential inhibitory action of this compound on a generic kinase signaling pathway.
B. Recommended Follow-up Experiments
Should initial findings indicate significant anti-proliferative activity, the following experiments are logical next steps to elucidate the mechanism of action:
-
Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compound causes arrest at a specific phase of the cell cycle (e.g., G0/G1, S, or G2/M phase).[8]
-
Kinase Inhibition Assays: If there is reason to suspect that the compound targets specific kinases, in vitro kinase assays can be performed to confirm this.[5]
By following this comprehensive guide, researchers can rigorously evaluate the anti-proliferative effects of this compound and compare its performance to existing anti-cancer agents, thereby contributing valuable data to the field of cancer drug discovery.
References
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Title: Bioassays for anticancer activities Source: PubMed URL: [Link]
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Title: Cell Proliferation Inhibition Assay Source: Creative Diagnostics URL: [Link]
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Title: Cell Proliferation Assays Source: Creative Biolabs URL: [Link]
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Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer Source: PMC - NIH URL: [Link]
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Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules URL: [Link]
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Title: Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker Source: PMC - NIH URL: [Link]
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Title: Pharmacological activity and mechanism of pyrazines Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of[5][6][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors Source: Frontiers in Chemistry URL: [Link]
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Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: MDPI URL: [Link]
-
Title: Synthesis of selected pyrazine derivatives and their photopyhsical characteristics Source: 5th International Conference on Organic and Inorganic Chemistry URL: [Link]
-
Title: Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities Source: Iraqi Journal of Science URL: [Link]
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Title: 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine Source: NIH URL: [Link]
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Title: pharmacological-activity-and-mechanism-of-pyrazines Source: Ask this paper - Bohrium URL: [Link]
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Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Source: PMC - NIH URL: [Link]
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Title: exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development Source: Bulletin of Pharmaceutical Research URL: [Link]
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Title: (PDF) Review on the Synthesis of Pyrazine and Its Derivatives Source: ResearchGate URL: [Link]
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Title: Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells Source: MDPI URL: [Link]
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Title: Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions Source: Scribd URL: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(3-Fluorophenyl)pyrazine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(3-Fluorophenyl)pyrazine. By moving beyond a simple checklist and understanding the rationale behind these procedures, we can foster a culture of safety and scientific excellence. This document is structured to provide a comprehensive operational and disposal plan, ensuring the well-being of laboratory personnel and the integrity of our research.
Hazard Assessment: Understanding the Risks of Pyrazine Derivatives
-
Skin and Eye Irritation: Many pyrazine compounds are classified as skin and eye irritants.[1][2][3][4][5] Direct contact can lead to redness, discomfort, and in some cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or vapors from pyrazine derivatives can irritate the respiratory system.[1][2][3]
-
Flammability: Depending on their physical state and chemical structure, pyrazine derivatives can be flammable solids or combustible liquids.[6][7]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are mandatory. [8][9] Given the potential for eye irritation, this is the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety glasses. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, are required. [8] Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of immediately following established laboratory procedures. After handling the compound, wash hands thoroughly.[5][7][10] |
| Body Protection | A laboratory coat is essential to protect against incidental skin contact. For operations with a significant risk of splashing or dust generation, chemical-resistant coveralls may be necessary.[9][11] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [5][8][9] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of experimental results.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather this compound, solvents, reagents, and necessary laboratory equipment before starting the experiment.
-
Inspect PPE: Don all required PPE, ensuring each item is in good condition.
-
Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure
The following workflow is designed to mitigate the risks of exposure and contamination.
Caption: Workflow for the safe handling of this compound.
Post-Handling and Decontamination
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Clean Equipment: Thoroughly clean all glassware and equipment used in the experiment.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[5][7][10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Unused this compound and any contaminated solid materials (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for hazardous solid waste.[5][6][10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour chemical waste down the drain.[12]
-
Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste container.[7]
Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][13] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][13]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
References
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - NIH. Available at: [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species | EFSA. Available at: [Link]
-
(PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - ResearchGate. Available at: [Link]
-
Pyrazine - Hazardous Agents - Haz-Map. Available at: [Link]
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SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006 - sams-handel.at. Available at: [Link]
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Safety Data Sheet - Knowde. Available at: [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - INCHEM. Available at: [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available at: [Link]
-
Safety Data Sheet - Advanced Biotech. Available at: [Link]
-
Safety Data Sheet: (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid. Available at: [Link]
-
Safety Data Sheet - O'LAUGHLIN CORPORATION. Available at: [Link]
Sources
- 1. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. sams-handel.at [sams-handel.at]
- 9. 2-[(3-CHLOROPHENYL)METHOXY]-6-(1-PIPERAZINYL)PYRAZINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 10. media.knowde.com [media.knowde.com]
- 11. osha.oregon.gov [osha.oregon.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
